Panobinostat
説明
特性
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOHNWQLNRZRFC-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193506 | |
| Record name | Panobinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404950-80-7 | |
| Record name | Panobinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404950-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panobinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404950807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panobinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06603 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Panobinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-N-hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANOBINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9647FM7Y3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Panobinostat: A Pan-HDAC Inhibitor In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panobinostat (formerly known as LBH589) is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class. By non-selectively inhibiting Class I, II, and IV HDAC enzymes, this compound induces hyperacetylation of both histone and non-histone proteins. This epigenetic modulation leads to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in malignant cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a review of key clinical findings.
Core Concepts and Mechanism of Action
This compound exerts its anti-neoplastic effects through the broad inhibition of histone deacetylases, enzymes that are often dysregulated in cancer. HDACs remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression of certain genes, including tumor suppressors.
By inhibiting HDACs, this compound causes an accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced genes.[1][2][3] This leads to a variety of downstream effects, including:
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M checkpoint.[4][5]
-
Induction of Apoptosis: The compound activates both the intrinsic and extrinsic apoptotic pathways through the modulation of pro- and anti-apoptotic proteins such as the Bcl-2 family members (Bcl-2, Bcl-xL, Bim, BAX, BAK), and the activation of caspases.[4][6]
-
Inhibition of Angiogenesis: this compound has been shown to have anti-angiogenic properties.
-
Disruption of Protein Degradation: It interferes with the aggresome pathway, leading to the accumulation of polyubiquitinated proteins and endoplasmic reticulum stress, which can trigger apoptosis.[7]
The chemical structure of this compound is provided below:
IUPAC Name: (2E)-N-hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylamide
Molecular Formula: C₂₁H₂₃N₃O₂
Molar Mass: 349.43 g/mol
Quantitative Data
In Vitro Efficacy: IC₅₀ Values
This compound demonstrates potent inhibitory activity against a wide range of HDAC enzymes and cancer cell lines at nanomolar concentrations.
| Target/Cell Line | IC₅₀ (nM) | Notes |
| HDAC Isoforms | ||
| Pan-HDAC (cell-free assay) | 5 | Broad-spectrum inhibition.[8] |
| Class I, II, IV HDACs | <13.2 | Except for HDAC4, HDAC7, and HDAC8 which are in the mid-nanomolar range.[7] |
| Cancer Cell Lines | ||
| Multiple Myeloma (MOLT-4) | 5 | [9] |
| Multiple Myeloma (Reh) | 20 | [9] |
| Cutaneous T-cell Lymphoma (HH) | 1.8 | |
| Breast Cancer (BT474) | 2.6 | |
| Colon Cancer (HCT116) | 7.1 | |
| Ovarian Cancer (SK-OV-3) | 34.4 | At 72 hours.[9] |
| Ovarian Cancer (OVISE) | 44.0 | At 72 hours.[9] |
| Granulosa Cell Tumor (KGN) | 34.7 | At 72 hours.[9] |
| Cervical Cancer (HeLa) | Dose- and time-dependent reduction in viability | [6] |
| Cervical Cancer (SiHa) | Dose- and time-dependent reduction in viability | [6] |
| Non-Small Cell Lung Cancer (H1299) | 5 | [8] |
| Non-Small Cell Lung Cancer (L55) | 11 | [8] |
| Non-Small Cell Lung Cancer (A549) | 30 | [8] |
Clinical Trial Data: PANORAMA 1
The Phase III PANORAMA 1 trial was a pivotal study that evaluated the efficacy and safety of this compound in combination with bortezomib and dexamethasone in patients with relapsed or relapsed and refractory multiple myeloma.
| Endpoint | This compound + Bortezomib + Dexamethasone (n=387) | Placebo + Bortezomib + Dexamethasone (n=381) | Hazard Ratio (95% CI) / p-value |
| Progression-Free Survival (PFS) | |||
| Median PFS | 11.99 months | 8.08 months | HR: 0.63 (0.52-0.76); p<0.0001 |
| Overall Survival (OS) - Final Analysis | |||
| Median OS | 40.3 months | 35.8 months | HR: 0.94 (0.78-1.14); p=0.54 |
| Response Rates | |||
| Overall Response Rate (ORR) | 61% | 55% | |
| Complete or Near-Complete Response | 27.6% | 15.7% | p=0.00006 |
| Duration of Response | |||
| Median Duration of Response | 13.14 months | 10.87 months | |
| Time to Response | |||
| Median Time to Response | 1.51 months | 2.00 months |
Note: The final overall survival analysis showed a modest, non-statistically significant improvement with the this compound regimen.[10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell line viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.[9]
HDAC Activity Assay (Colorimetric)
This protocol provides a general method for measuring HDAC activity in cellular extracts.
Materials:
-
HeLa nuclear extract (or other cell lysate)
-
HDAC colorimetric substrate (e.g., Boc-Lys(Ac)-pNA)
-
HDAC assay buffer
-
Lysine developer
-
Trichostatin A (HDAC inhibitor control)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare the HDAC assay buffer according to the kit manufacturer's instructions.
-
In a 96-well plate, add the cell lysate or nuclear extract containing HDAC activity.
-
For inhibitor studies, pre-incubate the lysate with this compound or a control inhibitor (Trichostatin A) for a specified time.
-
Add the HDAC colorimetric substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for deacetylation.
-
Add the lysine developer to each well to stop the reaction and generate a chromophore.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The amount of color produced is inversely proportional to the HDAC activity. Calculate the HDAC activity based on a standard curve.
Western Blot for Histone Acetylation
This protocol outlines the steps to detect changes in histone acetylation following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of histone acetylation.[11][12]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis through multiple signaling pathways.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating this compound's effects.
Conclusion
This compound is a potent pan-HDAC inhibitor with well-documented anti-cancer activity, particularly in hematological malignancies. Its mechanism of action, centered on the epigenetic reprogramming of cancer cells, leads to cell cycle arrest and apoptosis. The quantitative data from in vitro and clinical studies provide a strong rationale for its therapeutic potential. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to further investigate the multifaceted effects of this compound and its potential applications in oncology.
References
- 1. What is the mechanism of this compound lactate? [synapse.patsnap.com]
- 2. This compound: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. This compound: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 4. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Histone deacetylase inhibitor, this compound, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 10. Updated results from the PANORAMA 1 trial: OS of patients with relapsed MM treated with this compound plus bortezomib and dexamethasone [multiplemyelomahub.com]
- 11. This compound Effectively Increases Histone Acetylation and Alters Chromatin Accessibility Landscape in Canine Embryonic Fibroblasts but Does Not Enhance Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
The Effect of Panobinostat on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are critical regulators of gene expression and chromatin architecture, with dysregulation being a hallmark of many cancers.[1] Histone acetylation is a key epigenetic mark, dynamically balanced by histone acetyltransferases (HATs) and histone deacetylases (HDACs).[2] HDACs remove acetyl groups from lysine residues on histones, leading to a condensed chromatin state (heterochromatin) and transcriptional repression.[1] In many malignancies, HDACs are overexpressed or aberrantly recruited, silencing tumor suppressor genes and promoting cell survival.[1][2]
Panobinostat (formerly LBH589) is a potent, orally bioavailable pan-HDAC inhibitor that belongs to the hydroxamic acid class of compounds.[3][4] It broadly targets Class I, II, and IV HDAC enzymes at nanomolar concentrations.[1][5] By inhibiting HDACs, this compound causes hyperacetylation of histone and non-histone proteins, leading to chromatin relaxation, reactivation of silenced genes, and ultimately, anti-tumor effects such as cell cycle arrest, differentiation, and apoptosis.[1] This document provides an in-depth technical overview of this compound's core mechanism of action, its quantitative effects on histone acetylation, the downstream cellular consequences, and detailed protocols for its study.
Core Mechanism: Inhibition of Histone Deacetylation
The primary mechanism of this compound is the direct inhibition of HDAC enzymes. This shifts the equilibrium of chromatin modification towards an acetylated state, characterized by a more open and transcriptionally active chromatin structure. This "unlocking" of the chromatin allows for the expression of previously silenced genes, including those involved in tumor suppression.[1] this compound is known to induce the acetylation of histone H3 and H4.[6]
References
- 1. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors vorinostat and this compound induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Panobinostat: A Technical Guide to its Role in Gene Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panobinostat (formerly LBH589) is a potent pan-deacetylase inhibitor that has demonstrated significant anti-neoplastic activity across a range of hematological malignancies and solid tumors.[1] As a non-selective histone deacetylase (HDAC) inhibitor, its primary mechanism of action involves the epigenetic modulation of gene expression through the hyperacetylation of histone and non-histone proteins.[2][3] This alteration of chromatin structure leads to the transcriptional activation of tumor suppressor genes and the repression of oncogenes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key cellular signaling pathways, and detailed protocols for essential experimental validation.
Introduction to this compound and Gene Regulation
Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are enzymes that control the acetylation status of lysine residues on histone tails. Acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is accessible to transcription factors, thereby promoting gene expression.[4][6] In many cancers, HDACs are overexpressed, leading to the deacetylation of histones, chromatin condensation, and the silencing of critical tumor suppressor genes.[4]
This compound is a hydroxamic acid-based compound that potently inhibits the activity of class I, II, and IV HDACs at nanomolar concentrations.[3][6] By blocking HDAC activity, this compound restores histone acetylation, leading to a more open chromatin state and the re-expression of silenced genes.[4] This modulation of the epigenome is central to its anti-cancer effects.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data regarding its inhibitory activity against HDAC isoforms, its cytotoxic effects in various cancer cell lines, and clinical trial outcomes in multiple myeloma.
Table 1: this compound Inhibitory Concentration (IC50) against HDAC Isoforms
| HDAC Class | HDAC Isoform | IC50 (nM) |
| Class I | HDAC1 | 3-13.2 |
| HDAC2 | 3-13.2 | |
| HDAC3 | 3-13.2 | |
| HDAC8 | 248 | |
| Class IIa | HDAC4 | mid-nanomolar |
| HDAC5 | 61 | |
| HDAC7 | mid-nanomolar | |
| HDAC9 | 61 | |
| Class IIb | HDAC6 | 61 |
| HDAC10 | 61 | |
| Class IV | HDAC11 | <13.2 |
| Data compiled from multiple sources.[1][7] |
Table 2: this compound Cytotoxicity (IC50) in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) |
| Cutaneous T-cell Lymphoma | HH | 1.8 |
| Breast Cancer | BT474 | 2.6 |
| Colorectal Cancer | HCT116 | 7.1 |
| Small Cell Lung Cancer | Various | <10 |
| Ovarian Cancer | SK-OV-3 | 34.4 |
| OVISE | 44.0 | |
| RMG-I | 58.5 | |
| Granulosa Cell Tumor | KGN | 34.7 |
| COV434 | 53.5 | |
| Data compiled from multiple sources.[1][8] |
Table 3: this compound Clinical Trial Outcomes in Relapsed/Refractory Multiple Myeloma (PANORAMA-1 Trial)
| Outcome | This compound + Bortezomib + Dexamethasone | Placebo + Bortezomib + Dexamethasone |
| Median Progression-Free Survival (PFS) | 10.6 - 12.0 months | 5.8 - 8.1 months |
| Overall Response Rate (ORR) | 55% - 61% | 41% - 55% |
| Tumor Shrinkage Rate | 59% | 41% |
| Data from the PANORAMA-1 phase III clinical trial.[2][3][9] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that govern cell survival, proliferation, and death.
Regulation of Gene Transcription
The core mechanism of this compound involves the alteration of chromatin structure to regulate gene expression. By inhibiting HDACs, this compound increases histone acetylation, leading to a more open and transcriptionally active chromatin state. This allows for the expression of previously silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitors p21 and p27.[10]
References
- 1. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. PANORAMA-1 study to assess efficacy of this compound in combination with dexamethasone and bortezomib [multiplemyelomahub.com]
- 4. Phase II trial of single‐agent this compound consolidation improves responses after sub‐optimal transplant outcomes in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor, this compound, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. aacrjournals.org [aacrjournals.org]
Panobinostat-Induced Apoptosis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying Panobinostat-induced apoptosis in cancer cells. This compound, a potent pan-histone deacetylase (HDAC) inhibitor, triggers programmed cell death through a multifaceted approach, engaging several key signaling pathways. This document summarizes the core apoptotic pathways, presents quantitative data from various studies in a structured format, details relevant experimental protocols, and provides visual representations of the signaling cascades.
Core Apoptotic Pathways Activated by this compound
This compound induces apoptosis through the convergence of multiple cellular stress and death signaling pathways. The primary mechanisms include the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, the endoplasmic reticulum (ER) stress pathway, and the generation of reactive oxygen species (ROS).
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis.[1] This pathway is initiated by intracellular stress signals that converge on the mitochondria. This compound modulates the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[2][3] It downregulates anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1, while upregulating pro-apoptotic members such as Bax, Bak, and Bim.[2][4] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[5] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase for this pathway.[6] Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[1][3]
Extrinsic (Death Receptor) Pathway
This compound can also sensitize cancer cells to apoptosis via the extrinsic pathway by upregulating the expression of death receptors such as FAS and DR5 on the cell surface.[2] The binding of their respective ligands (e.g., FasL, TRAIL) triggers receptor trimerization and the recruitment of adaptor proteins like FADD. This leads to the activation of the initiator caspase-8.[7] Activated caspase-8 can then directly cleave and activate executioner caspases-3 and -7.[7] Furthermore, caspase-8 can cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.[8]
Endoplasmic Reticulum (ER) Stress Pathway
This compound is a potent inducer of ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen.[9][10] This leads to the activation of the unfolded protein response (UPR).[11] Key UPR sensors, such as PERK, IRE1α, and ATF6, are activated.[10] This signaling cascade results in the upregulation of the pro-apoptotic transcription factor CHOP.[11][12] CHOP, in turn, can promote apoptosis by downregulating Bcl-2 and upregulating pro-apoptotic proteins.[11] ER stress also leads to the activation of caspase-12 (in rodents) or caspase-4 (in humans), which can then activate downstream executioner caspases.[10][11]
Reactive Oxygen Species (ROS) Generation
This compound treatment has been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[2][6] Elevated ROS levels can cause oxidative damage to cellular components, including mitochondria, leading to the disruption of the mitochondrial membrane potential and the initiation of the intrinsic apoptotic pathway.[6] ROS can also activate various signaling cascades, including the MAPK pathway, which can have both pro- and anti-apoptotic roles depending on the cellular context.[13][14]
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize quantitative data from various studies investigating the apoptotic effects of this compound in different cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Duration (h) |
| SW-982 | Synovial Sarcoma | 100 | 48 |
| SW-1353 | Chondrosarcoma | 20 | 48 |
| JJN3 | Multiple Myeloma | 13 | 48 |
| KMM1 | Multiple Myeloma | 25 | 48 |
| K562 | Chronic Myeloid Leukemia | 61.31 | 48 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Conc. (nM) | Duration (h) | % Apoptotic Cells (Annexin V+) |
| HDLM-2 | Hodgkin Lymphoma | 50 | 48 | 32 |
| L-428 | Hodgkin Lymphoma | 50 | 48 | 30 |
| KM-H2 | Hodgkin Lymphoma | 50 | 48 | 35 |
| HN22 | Oral Squamous Cell Carcinoma | 20 | 48 | ~45% (DAPI staining) |
| HSC4 | Oral Squamous Cell Carcinoma | 20 | 48 | ~40% (DAPI staining) |
Table 3: Effect of this compound on Caspase Activity
| Cell Line | Cancer Type | This compound Conc. (µM) | Duration (h) | Fold Increase in Caspase-3/7 Activity |
| SW-982 | Synovial Sarcoma | 0.05 - 0.5 | 24-48 | Up to 1.23-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess this compound-induced apoptosis.
Assessment of Cell Viability (MTS Assay)
-
Principle: The MTS assay is a colorimetric method to determine the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Treat cells with this compound as required.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis for Apoptosis-Related Proteins
-
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members).
-
Protocol:
-
After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
-
Principle: This is a luminogenic assay that measures caspase-3 and -7 activities. The assay provides a proluminogenic caspase-3/7 substrate, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, and the resulting luminescent signal is proportional to the amount of caspase activity present.
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence of each sample with a plate-reading luminometer.
-
References
- 1. dppiv.com [dppiv.com]
- 2. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hdac1.com [hdac1.com]
- 6. This compound induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium butyrate and this compound induce apoptosis of chronic myeloid leukemia cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endoplasmic Reticulum Stress Plays a Pivotal Role in Cell Death Mediated by the Pan-Deacetylase Inhibitor this compound in Human Hepatocellular Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pan-Deacetylase Inhibitor this compound Inhibits Growth of Hepatocellular Carcinoma Models by Alternative Pathways of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Understanding MAPK Signaling Pathways in Apoptosis | MDPI [mdpi.com]
- 14. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Panobinostat's Orchestration of Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panobinostat (LBH589) is a potent pan-deacetylase inhibitor that has demonstrated significant anti-neoplastic activity in a range of hematological and solid tumors. A key mechanism underpinning its therapeutic efficacy is the induction of cell cycle arrest, a critical process that halts the proliferation of cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound mediates cell cycle arrest, with a focus on the intricate signaling pathways involved. We present a synthesis of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: this compound as a Cell Cycle Modulator
This compound is a hydroxamic acid-based pan-deacetylase inhibitor that targets a broad spectrum of histone deacetylases (HDACs) at nanomolar concentrations.[1][2] By inhibiting HDACs, this compound leads to the hyperacetylation of histone and non-histone proteins, resulting in chromatin relaxation and altered gene expression.[2] This epigenetic modulation triggers a cascade of cellular events, including the induction of apoptosis and, critically, the arrest of the cell cycle, thereby preventing the replication of malignant cells.[1][2] The specific phase of cell cycle arrest, either G1/S or G2/M, appears to be cell-type dependent.[3][4]
Core Mechanism: Induction of G1 and G2/M Cell Cycle Arrest
This compound primarily induces cell cycle arrest through two main checkpoints: the G1/S transition and the G2/M transition.[5] The underlying mechanism involves the modulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors.[5][6]
G1/S Phase Arrest
In many cancer cell types, including sarcoma and anaplastic thyroid cancer, this compound treatment leads to an arrest in the G1 phase of the cell cycle.[1] This is predominantly achieved through the upregulation of the CDK inhibitor p21WAF1/CIP1.[3][5] p21 can be induced in both a p53-dependent and p53-independent manner by HDAC inhibitors.[6] The increased expression of p21 leads to the inhibition of CDK2 and CDK4/6 complexes, which are essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), thereby keeping the E2F transcription factor sequestered and preventing the transcription of genes required for S phase entry. Furthermore, this compound has been shown to decrease the expression of cyclin D1, a key partner for CDK4/6, further reinforcing the G1 block.
G2/M Phase Arrest
In other cellular contexts, such as head and neck squamous cell carcinoma and certain cervical cancer and Hodgkin lymphoma cell lines, this compound induces a robust G2/M phase arrest.[1][4][7] This arrest is often associated with the increased expression of p21WAF1/CIP1, which can also inhibit CDK1 (also known as Cdc2), the master regulator of the G2/M transition.[5][7] this compound treatment has been shown to downregulate the expression of key mitotic proteins, including Cyclin B1 and Polo-like kinase 1 (PLK1).[5][7] The suppression of these proteins prevents the formation of the active Cyclin B1/CDK1 complex, which is necessary for entry into mitosis.[7] Additionally, this compound can influence the activity of Aurora kinases, which are crucial for mitotic progression.[5]
Quantitative Data on this compound-Induced Cell Cycle Arrest
The efficacy of this compound in inducing cell cycle arrest is often quantified by determining its half-maximal inhibitory concentration (IC50) for cell viability and by measuring the percentage of cells in each phase of the cell cycle after treatment.
| Cell Line | Cancer Type | IC50 (nM) | Cell Cycle Arrest Phase | Reference |
| SW-982 | Synovial Sarcoma | 100 | G1/S | [6] |
| SW-1353 | Chondrosarcoma | 20 | G1/S | [6] |
| HeLa | Cervical Cancer | Not Specified | G0/G1 | [3] |
| SiHa | Cervical Cancer | Not Specified | G2/M | [3] |
| HDLM-2 | Hodgkin Lymphoma | 20 | G2/M | [4] |
| SCLC cell lines (median) | Small Cell Lung Cancer | <10 | Not Specified | [1] |
| HCT116 | Colorectal Cancer | 5.1-17.5 | Not Specified | [8] |
Table 1: IC50 values of this compound and observed cell cycle arrest in various cancer cell lines.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| SW-982 | Control | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.8 | |
| SW-982 | This compound (IC50) | 72.1 ± 4.2 | 15.3 ± 2.9 | 12.6 ± 2.1 | |
| SW-1353 | Control | 60.2 ± 3.5 | 25.1 ± 2.8 | 14.7 ± 1.9 | |
| SW-1353 | This compound (IC50) | 65.8 ± 3.9 | 20.4 ± 3.1 | 13.8 ± 2.4 | |
| SKOV-3 | Control | - | - | - | [9] |
| SKOV-3 | This compound (100 nM) | Decreased | Decreased | Increased | [9] |
Table 2: Effect of this compound on cell cycle distribution in sarcoma and ovarian cancer cell lines.
Signaling Pathways
The induction of cell cycle arrest by this compound is a complex process involving multiple interconnected signaling pathways.
This compound-Induced G1/S Arrest Signaling Pathway
Caption: this compound induces G1/S arrest by upregulating p21 and downregulating cyclin D1.
This compound-Induced G2/M Arrest Signaling Pathway
Caption: this compound induces G2/M arrest via p21 and downregulation of PLK1 and Cyclin B1.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the cell cycle distribution of a cell population treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete media.
-
For suspension cells, collect the cells directly.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle regulatory proteins (e.g., p21, Cyclin D1, CDK4, CDK2) in this compound-treated cells by Western blotting.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for p21, Cyclin D1, etc.)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as described above.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Aurora Kinase Activity Assay
This protocol provides a general framework for measuring the activity of Aurora kinases in vitro following treatment with this compound.
Materials:
-
Active Aurora kinase (A or B)
-
Kinase assay buffer
-
Substrate (e.g., Myelin Basic Protein for Aurora B, Kemptide for Aurora A)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing kinase assay buffer, substrate, and ATP.
-
In a 96-well plate, add the test inhibitor (this compound at various concentrations) or a vehicle control.
-
Add the master mix to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the diluted Aurora kinase to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Conclusion
This compound effectively induces cell cycle arrest in a variety of cancer cell types through the modulation of key regulatory proteins and signaling pathways. Its ability to trigger both G1/S and G2/M phase arrest underscores its pleiotropic anti-cancer effects. The detailed mechanisms and protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of this compound and for the development of novel anti-cancer strategies targeting the cell cycle. Further research into the cell-type specific responses to this compound will be crucial for optimizing its clinical application and for identifying predictive biomarkers of response.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Histone deacetylase inhibitors vorinostat and this compound induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HDAC inhibitor this compound (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. m.youtube.com [m.youtube.com]
Panobinostat's Role in Latent HIV-1 Reactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Panobinostat, a potent pan-histone deacetylase (HDAC) inhibitor, and its application as a latency-reversing agent (LRA) in the context of HIV-1. We will delve into its mechanism of action, relevant signaling pathways, experimental protocols for its evaluation, and a summary of key quantitative data from preclinical and clinical studies.
Introduction: The Challenge of HIV-1 Latency
Despite the success of combination antiretroviral therapy (cART) in suppressing HIV-1 replication to undetectable levels, a cure remains elusive due to the persistence of a latent viral reservoir. This reservoir primarily consists of long-lived, resting memory CD4+ T cells harboring integrated, replication-competent provirus that is transcriptionally silent. These latently infected cells are invisible to the immune system and unaffected by cART. A leading strategy to eradicate this reservoir is the "shock and kill" approach, which aims to reactivate viral gene expression in these cells (the "shock"), making them susceptible to immune-mediated clearance or viral cytopathic effects (the "kill").
This compound has emerged as a promising LRA in this paradigm. By targeting the epigenetic mechanisms that maintain HIV-1 latency, it offers a potential pathway to purge the viral reservoir.
Mechanism of Action and Signaling Pathways
This compound is a potent, broad-spectrum HDAC inhibitor that targets class I, II, and IV HDACs.[1] In the context of HIV-1 latency, its primary mechanism of action is the induction of histone acetylation at the viral promoter, the 5' Long Terminal Repeat (LTR).
Histone deacetylases (HDACs) play a crucial role in maintaining a condensed chromatin structure (heterochromatin) around the integrated HIV-1 provirus. This is achieved by removing acetyl groups from histone proteins, leading to a tightly packed chromatin state that restricts the access of transcription factors to the HIV-1 LTR, thereby repressing viral gene expression.[1][2]
This compound inhibits the activity of these HDACs, leading to an accumulation of acetylated histones. This results in a more open chromatin configuration (euchromatin), facilitating the binding of transcription factors such as NF-κB and the recruitment of RNA polymerase II to the LTR, ultimately leading to the reactivation of viral transcription.[1]
Beyond its direct effect on histone acetylation, this compound has also been shown to upregulate the Positive Transcription Elongation Factor b (P-TEFb) through increased phosphorylation of the T-loop of its CDK9 subunit.[3] P-TEFb is essential for processive elongation of HIV-1 transcripts, and its activation by this compound provides an additional mechanism for enhancing viral gene expression.[3]
Quantitative Data from In Vitro and In Vivo Studies
Numerous studies have quantified the efficacy of this compound in reactivating latent HIV-1. The following tables summarize key findings from both preclinical and clinical investigations.
Table 1: In Vitro Efficacy of this compound in Latently Infected Cell Lines
| Cell Line | This compound Concentration | Fold Increase in p24 Antigen | Citation(s) |
| ACH2 | 15.6 nM | 27.7 | [4] |
| ACH2 | 31.1 nM | 51.8 | [4] |
| U1 | 15.6 nM | 12.8 | [4] |
| U1 | 31.1 nM | 19.9 | [4] |
Table 2: Efficacy of this compound in Primary CD4+ T Cells
| Study Type | Cell Source | This compound Concentration | Outcome Measure | Result | Citation(s) |
| In Vitro | Latently infected primary CD4+ T cells | 7.5 nM | HIV-1 Expression | Significant increase vs. control | [4][5] |
| In Vitro | Latently infected primary CD4+ T cells | 15 nM | HIV-1 Expression | Significant increase vs. control | [4][5] |
| Ex Vivo | Resting CD4+ T cells from ART-suppressed patients | 20 nM | Cell-associated HIV RNA | 3.6 to 6.2-fold increase | [6] |
Table 3: Summary of a Phase 1/2 Clinical Trial of this compound (NCT01680094)
| Parameter | Measurement | Result | Citation(s) |
| Primary Outcome | |||
| Cell-associated unspliced HIV RNA | Median maximum increase | 3.5-fold (range 2.1-14.4) | [7] |
| Secondary Outcomes | |||
| Plasma Viremia | Odds Ratio vs. Baseline | 10.5 (95% CI 2.2-50.3) | [7] |
| Total HIV DNA | Change from baseline | Transient decrease, no cohort-wide reduction | [7] |
| Integrated HIV DNA | Change from baseline | No significant reduction | [7] |
| Infectious Units per Million (IUPM) | Change from baseline | No significant reduction | [7] |
| Time to Viral Rebound (Analytical Treatment Interruption) | Median (n=9) | 17 days (range 14-56) | [7] |
Experimental Protocols
This section provides an overview of the key methodologies used to evaluate the efficacy of this compound as a latency-reversing agent.
In Vitro Latency Reactivation Assay
This assay assesses the ability of this compound to induce HIV-1 production from latently infected cell lines or primary cells.
Protocol Outline:
-
Cell Culture: Latently infected cell lines (e.g., ACH2, U1) or primary CD4+ T cells isolated from healthy donors and infected in vitro to establish latency are cultured under standard conditions.[4][5]
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified duration (typically 24 to 72 hours) to allow for viral reactivation and protein production.
-
Supernatant Collection: At the end of the incubation period, the cell culture supernatant is harvested.
-
p24 ELISA: The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercial or in-house enzyme-linked immunosorbent assay (ELISA).[8][9]
-
Data Analysis: The amount of p24 produced in this compound-treated cells is compared to that in control-treated cells to determine the fold-induction of viral production.
Measurement of Cell-Associated HIV-1 RNA
This assay quantifies the level of viral transcription within cells following treatment with a latency-reversing agent.
Protocol Outline:
-
Cell Isolation: Resting CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of ART-suppressed HIV-infected individuals.[7][10]
-
Treatment: Isolated cells are treated with this compound or a vehicle control.
-
Incubation: Cells are incubated for a predetermined time to allow for the induction of HIV-1 transcription.
-
RNA Extraction: Total cellular RNA is extracted using a commercial kit.
-
RT-qPCR: The extracted RNA is reverse transcribed into cDNA, which is then used as a template for quantitative PCR (qPCR) with primers and probes specific for a conserved region of the HIV-1 genome (e.g., gag or pol).[7][11]
-
Normalization and Analysis: The levels of HIV-1 RNA are normalized to the expression of a housekeeping gene to control for variations in RNA input. The fold-change in cell-associated HIV-1 RNA in this compound-treated cells relative to control-treated cells is then calculated.
Quantitative Viral Outgrowth Assay (QVOA)
The QVOA is the gold-standard assay for measuring the frequency of latently infected cells that can produce replication-competent virus.
Protocol Outline:
-
Cell Isolation and Dilution: Resting CD4+ T cells are isolated and plated in serial dilutions.[3][4][12]
-
Stimulation: The cells are maximally stimulated with a mitogen, such as phytohemagglutinin (PHA), and interleukin-2 (IL-2) to reverse latency.[4][12]
-
Co-culture: The stimulated cells are co-cultured with feeder cells that are susceptible to HIV-1 infection (e.g., irradiated PBMCs from an HIV-negative donor or a cell line like MOLT-4/CCR5) to allow for viral propagation.[3][4]
-
Long-term Culture: The co-cultures are maintained for 14-21 days, with fresh feeder cells added periodically.[4][12]
-
Viral Detection: The culture supernatants are regularly assayed for the presence of HIV-1 p24 antigen by ELISA.
-
IUPM Calculation: The frequency of latently infected cells, expressed as Infectious Units Per Million (IUPM), is calculated using maximum likelihood methods based on the proportion of positive wells at each cell dilution.[4]
Flow Cytometry for T-Cell Activation Markers
This technique is used to assess the effect of this compound on the activation state of T cells.
Protocol Outline:
-
Cell Treatment: PBMCs or isolated CD4+ T cells are treated with this compound or a control.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against surface activation markers such as CD69, CD25, and HLA-DR.[13][14][15][16]
-
Fixation and Permeabilization (Optional): If intracellular markers are to be assessed, cells are fixed and permeabilized.
-
Intracellular Staining (Optional): Cells are stained with antibodies against intracellular proteins.
-
Flow Cytometric Analysis: The percentage of cells expressing each activation marker is quantified using a flow cytometer.
Conclusion and Future Directions
This compound has been shown to be a potent reactivator of latent HIV-1 both in vitro and in vivo.[4][5][7] It effectively induces viral transcription from latently infected cells by inhibiting HDACs and promoting a chromatin environment conducive to gene expression.[1][2] However, clinical trials have indicated that this compound monotherapy is insufficient to significantly reduce the size of the latent reservoir.[7]
This highlights the need for combination therapies. Future research will likely focus on combining this compound with other LRAs that act on different latency-maintaining pathways, such as PKC agonists or BET inhibitors, to achieve synergistic reactivation.[13] Furthermore, combining LRAs with immune-based therapies, such as therapeutic vaccines or broadly neutralizing antibodies, will be crucial to effectively clear the reactivated cells and achieve a functional cure for HIV-1. The experimental protocols outlined in this guide will be essential tools for the preclinical and clinical evaluation of these novel combination strategies.
References
- 1. Ex Vivo Bioactivity and HIV-1 Latency Reversal by Ingenol Dibenzoate and this compound in Resting CD4(+) T Cells from Aviremic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Rapid Quantification of the Latent Reservoir for HIV-1 Using a Viral Outgrowth Assay | PLOS Pathogens [journals.plos.org]
- 4. Quantitative viral outgrowth assay (QVOA) and infectious units per million (IUPM) [bio-protocol.org]
- 5. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo analysis of the effect of this compound on cell-associated HIV RNA and DNA levels and latent HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 12. Comparison of methods to quantify inducible HIV-1 outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sartorius.com [sartorius.com]
- 16. T cell activation assay [protocols.io]
Preclinical Efficacy of Panobinostat in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panobinostat (LBH589) is a potent pan-deacetylase inhibitor (pan-DACi) that has demonstrated significant antitumor activity in a wide range of preclinical models of solid tumors. By inhibiting histone deacetylases (HDACs), this compound alters chromatin structure and gene expression, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. This technical guide provides an in-depth overview of the preclinical studies of this compound in solid tumors, focusing on quantitative data, detailed experimental protocols, and the molecular signaling pathways involved.
Mechanism of Action
This compound inhibits Class I, II, and IV HDACs, leading to the hyperacetylation of histone and non-histone proteins.[1][2] This epigenetic modulation results in the re-expression of silenced tumor suppressor genes, ultimately leading to various anticancer effects.[1] The primary mechanisms through which this compound exerts its antitumor activity in solid tumors include:
-
Induction of Apoptosis: this compound activates both the intrinsic and extrinsic apoptotic pathways and can also induce apoptosis through endoplasmic reticulum (ER) stress.[1][2][3]
-
Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest, often at the G1/S or G2/M phase, by upregulating cell cycle inhibitors like p21.[2][4]
-
Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
Modulation of Signaling Pathways: It affects multiple signaling pathways critical for cancer cell survival and proliferation, including the Akt/FOXM1 and JAK/STAT pathways.[5][6]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound across various solid tumor types.
Table 1: In Vitro Cytotoxicity of this compound in Solid Tumor Cell Lines
| Tumor Type | Cell Line(s) | IC50 / LD90 | Reference(s) |
| Colorectal Cancer | Various CRC cell lines | IC50: 5.5–25.9 μmol/L | [1] |
| Small Cell Lung Cancer | Various SCLC cell lines | IC50: <10 nmol/L | [1] |
| Non-Small Cell Lung Cancer | H1299, L55, A549 | IC50: 5 nM, 11 nM, 30 nM | [7] |
| Mesothelioma | OK-6, Ok-5 | IC50: 5 nM, 7 nM | [7] |
| Sarcoma | SW-982 (Synovial), SW-1353 (Chondrosarcoma) | IC50: 0.1 μM, 0.02 μM | [4] |
| Ovarian Cancer | SKOV-3 | IC50: 15 nM | [8] |
| Hepatoblastoma | Patient-derived spheroids | IC50: 0.013–0.059 μM | [9] |
| Breast & Pancreatic Cancer | General | LD90: 306–541 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
| Tumor Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |
| Hepatocellular Carcinoma | Nude mice with HepG2 xenografts | 10 mg/kg daily, i.p. | Significant growth delay | [10] |
| Hepatocellular Carcinoma (Combination with Sorafenib) | HCC xenograft model | Not specified | 58.3% delay in tumor growth (combination) vs. 42.9% (this compound alone) | [11] |
| Lung Cancer & Mesothelioma | Animal models | 20 mg/kg daily, i.p., 5 days/week | Average 70% decrease in tumor growth | [7] |
| Gastrointestinal Stromal Tumors (GIST) | Nude mice with GIST xenografts | 10 mg/kg daily, i.p. for 12 days | 25% tumor reduction (this compound alone), 73% reduction (in combination with Imatinib) | [8] |
| Diffuse Intrinsic Pontine Glioma (DIPG) | Genetically engineered and orthotopic xenograft models | 10 or 20 mg/kg daily | Significant toxicity at higher doses; reduced, well-tolerated doses did not prolong survival | [12][13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of this compound.
Cell Viability Assays (MTT/WST-1)
-
Cell Seeding: Seed 5x10³ to 1x10⁴ cells per well in 96-well microtiter plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0-15 μM for some sarcoma lines, 0-100 nM for ovarian and granulosa cell lines) for 48 to 72 hours.[4][8][15]
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for a specified period (typically 2-4 hours) at 37°C.[8][15]
-
Data Acquisition: For MTT assays, solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. For WST-1 assays, measure the absorbance of the soluble formazan dye directly.
-
Data Analysis: Normalize the results to vehicle-treated control cells and calculate IC50 values using appropriate software (e.g., four-parameter logistic model).[4]
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining:
-
Cell Treatment: Treat cells with desired concentrations of this compound for a specified duration (e.g., 72 hours).[8]
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[8][16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Caspase Activity Assay (Caspase-Glo® 3/7):
-
Cell Seeding and Treatment: Plate 10,000 cells per well in a 96-well plate and treat with this compound for various time points (e.g., 3-72 hours).[4]
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio and incubate at room temperature for 30 minutes, protected from light.[4]
-
Luminescence Measurement: Measure the luminescence using a plate reader.[17]
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., TNEN buffer) containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 μg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against target proteins (e.g., acetylated histones, PARP, caspases, p21, Akt, FOXM1) overnight at 4°C.[4][6][18]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.[17]
In Vivo Xenograft Studies
-
Animal Models: Utilize immunodeficient mice (e.g., nude or NOD-SCID) for tumor cell implantation.
-
Tumor Implantation: Subcutaneously or orthotopically inject a suspension of tumor cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank or target organ of the mice.
-
Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound intraperitoneally (i.p.) or orally (p.o.) at a specified dose and schedule (e.g., 10 mg/kg daily i.p.).[10][19]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers, western blotting for target proteins).[19][20]
Signaling Pathways and Visualizations
This compound's antitumor effects are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
General Mechanism of HDAC Inhibition by this compound
Caption: this compound inhibits HDACs, leading to hyperacetylation and downstream antitumor effects.
This compound-Induced Apoptosis Pathways
Caption: this compound induces apoptosis via extrinsic, intrinsic, and ER stress pathways.
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical evaluation of this compound in solid tumors.
Conclusion
The preclinical data strongly support the potential of this compound as a therapeutic agent for a variety of solid tumors, both as a monotherapy and in combination with other anticancer drugs. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, provides a strong rationale for its continued clinical investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to design and interpret further studies aimed at optimizing the therapeutic use of this compound in solid malignancies.
References
- 1. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoplasmic reticulum stress plays a pivotal role in cell death mediated by the pan-deacetylase inhibitor this compound in human hepatocellular cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors vorinostat and this compound induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commons.stmarytx.edu [commons.stmarytx.edu]
- 6. Inactivation of the Akt/FOXM1 Signaling Pathway by this compound Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The HDACi this compound Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel treatment strategy utilizing this compound for high-risk and treatment-refractory hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hematologyandoncology.net [hematologyandoncology.net]
- 13. Pre-Clinical Study of this compound in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pre-Clinical Study of this compound in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase inhibitor, this compound, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 16. RETRACTED ARTICLE: Belinostat and this compound (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Impact of this compound on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone deacetylase inhibitor this compound induces antitumor activity in epithelioid sarcoma and rhabdoid tumor by growth factor receptor modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High efficacy of this compound towards human gastrointestinal stromal tumors in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Panobinostat's Impact on Tumor Suppressor Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of panobinostat, a potent pan-histone deacetylase (HDAC) inhibitor, and its significant impact on the reactivation and modulation of tumor suppressor genes. This compound's mechanism of action offers a powerful strategy in oncology by reversing aberrant epigenetic silencing that is a hallmark of many cancers. This document details the core mechanism, effects on key signaling pathways, quantitative data from preclinical studies, and the experimental protocols used to elucidate these findings.
Core Mechanism of Action: Reversing Epigenetic Silencing
In the cell nucleus, the compaction of DNA around histone proteins dictates gene accessibility and expression. The acetylation of lysine residues on histones, a process regulated by histone acetyltransferases (HATs), results in a relaxed chromatin structure, permitting gene transcription.[1][2] Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to condensed chromatin and transcriptional repression.[2][3] In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of critical tumor suppressor genes.[2][3]
This compound is a hydroxamic acid-based, broad-spectrum HDAC inhibitor that targets Class I, II, and IV HDACs at nanomolar concentrations.[1][4] By inhibiting HDAC activity, this compound causes an accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin structure.[2][5] This epigenetic alteration allows for the transcriptional machinery to access and reactivate previously silenced tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[2][5] Beyond histones, this compound also influences the acetylation status and function of non-histone proteins, including key transcription factors like p53.[3][6]
Reactivation of Key Tumor Suppressor Genes and Downstream Effects
This compound treatment leads to the upregulation and enhanced activity of several critical tumor suppressor genes, triggering anti-cancer cellular programs.
-
p53 Pathway: this compound can modify the acetylation of the p53 tumor suppressor protein, enhancing its stability and transcriptional activity.[3] Activation of the p53 pathway is a key response to this compound-mediated HDAC inhibition, contributing to apoptosis and cell cycle arrest.[7] Studies have shown that wild-type p53 status can increase a cell's sensitivity to combination therapies involving this compound.[8]
-
CDKN1A (p21): The cyclin-dependent kinase (CDK) inhibitor p21 is consistently upregulated following this compound treatment across numerous cancer cell lines.[6][9][10] This upregulation is a primary driver of cell cycle arrest, typically at the G1/S or G2/M checkpoint, by inhibiting CDK activity.[11][12]
-
CDKN1B (p27): Similar to p21, the CDK inhibitor p27 is another tumor suppressor whose transcription is facilitated by the chromatin remodeling induced by this compound.[5][13]
-
CDH1 (E-Cadherin): this compound can restore the expression of E-cadherin, a key component of adherens junctions and a tumor suppressor involved in regulating the Wnt pathway.[1] This can lead to a partial normalization of cellular states and inhibit metastasis.[1][10]
-
Other Suppressors (RASSF1A, APC, hepaCAM): In specific cancer types, this compound has been shown to reactivate other critical tumor suppressors. For instance, in hepatocellular carcinoma, it can diminish the methylation of RASSF1A, and in prostate cancer, it reverses the silencing of hepaCAM.[6][14]
The reactivation of these genes culminates in significant anti-tumor effects, including:
-
Cell Cycle Arrest: this compound induces arrest at the G1/S or G2/M phase, preventing cancer cell proliferation.[15][16]
-
Apoptosis: The drug activates both intrinsic and extrinsic apoptotic pathways, marked by the activation of caspase-9, caspase-3, and the cleavage of PARP, while downregulating anti-apoptotic proteins like Bcl-xL.[1][9][12]
Quantitative Impact Assessment
The anti-tumor activity of this compound has been quantified across various preclinical models. The tables below summarize key data points, including inhibitory concentrations and effects on gene expression and cell cycle distribution.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Cancer Type / Model | Value | Reference(s) |
|---|---|---|---|
| IC50 | Cell-free HDAC assay | 5 nM | [4] |
| IC50 | Aromatase Expression | < 25 nM | [17] |
| LD90 | Hematological Cell Lines | 14 - 57.5 nM | [6] |
| LD90 | Solid Tumor Cell Lines (Breast, Pancreas) | 306 - 541 nM |[6] |
Table 2: Effects on Gene Expression and Cellular Processes
| Cell Line | Treatment | Effect | Observation | Reference(s) |
|---|---|---|---|---|
| KGN | 100 nM this compound, 24 hr | Gene Expression | 1630 genes upregulated, 1590 downregulated | [1] |
| HeLa, SiHa | Dose-dependent | Protein Expression | Increased p21 and caspase-9, Reduced Bcl-xL | [9] |
| PC3 | 10 nM this compound, 24 hr | Cell Cycle | G2/M Arrest | [15] |
| Huh7 | This compound + Sorafenib | Gene Expression | Significant increase in CDH1 (E-cadherin) mRNA | [10] |
| SW579 | 0.01-10 µM this compound, 24 hr | Protein Expression | Dose-dependent increase in p21, p27, cleaved caspase-3, cleaved PARP |[13] |
Detailed Experimental Protocols
The characterization of this compound's effects relies on a suite of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for Protein Expression Analysis
This technique is used to detect changes in the levels of specific proteins, such as acetylated histones, p21, and cleaved caspases, following this compound treatment.
-
Cell Lysis: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-acetyl-Histone H3, anti-p21, anti-cleaved PARP) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like GAPDH or β-actin to normalize protein levels.[1][13]
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
qRT-PCR is employed to measure the changes in mRNA levels of tumor suppressor genes like CDH1 or CDKN1A.
-
RNA Extraction: Treat cells with this compound, harvest, and extract total RNA using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform PCR using a real-time PCR system with SYBR Green or TaqMan probes. Use primers specific to the target gene and a reference housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the comparative Cq (ΔΔCq) method to determine the fold change in the target gene's expression in treated versus untreated cells.[1][10]
Cell Cycle Analysis via Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and detects apoptotic cells (Sub-G1 peak).
-
Cell Treatment and Fixation: Culture and treat cells with this compound for the desired duration. Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the stained cells on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content.
-
Analysis: Gate the cell populations and use cell cycle analysis software to generate a histogram. The software deconstructs the histogram to calculate the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases, as well as the Sub-G1 population indicative of apoptosis.[9][15]
Conclusion
This compound effectively reverses the epigenetic silencing of tumor suppressor genes by inhibiting a broad range of histone deacetylases. This mechanism restores the expression of critical proteins like p53 and p21, leading to potent anti-tumor effects, including cell cycle arrest and apoptosis, across a variety of malignancies. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development. As a powerful epigenetic modulator, this compound holds significant promise, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of cancers characterized by aberrant tumor suppressor gene silencing.
References
- 1. Histone deacetylase inhibitor, this compound, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 2. This compound: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. What is the mechanism of this compound lactate? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]
- 6. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commons.stmarytx.edu [commons.stmarytx.edu]
- 8. The predictive value of ERCC1 and p53 for the effect of this compound and cisplatin combination treatment in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination therapy for hepatocellular carcinoma: Additive preclinical efficacy of the HDAC inhibitor this compound with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The HDAC inhibitor this compound (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound reverses HepaCAM gene expression and suppresses proliferation by increasing histone acetylation in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. oncotarget.com [oncotarget.com]
- 17. The HDAC inhibitor LBH589 (this compound) is an inhibitory modulator of aromatase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Activity of Panobinostat: A Technical Guide for Researchers
Introduction
Panobinostat is a potent, non-selective histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of hematological malignancies and solid tumors. Its mechanism of action involves the hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression, cell cycle arrest, and induction of apoptosis in cancer cells. While showing modest activity as a monotherapy in some cancers, the true therapeutic potential of this compound is unlocked when used in combination with other anti-cancer agents. This technical guide provides an in-depth overview of the synergistic activity of this compound with various classes of drugs, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals actively working in the field of oncology.
I. Synergistic Combinations with this compound
This compound exhibits synergistic cytotoxicity with a variety of anti-cancer agents, including proteasome inhibitors, PI3K/mTOR pathway inhibitors, and DNA damaging agents. The following sections summarize the quantitative data from preclinical and clinical studies, highlighting the enhanced efficacy of these combination therapies.
Combination with Proteasome Inhibitors (e.g., Bortezomib)
The combination of this compound with the proteasome inhibitor Bortezomib has been extensively studied, particularly in multiple myeloma. This combination has received regulatory approval for the treatment of patients with relapsed or relapsed and refractory multiple myeloma who have received at least two prior regimens, including bortezomib and an immunomodulatory agent.[1]
Table 1: Quantitative Synergy Data for this compound and Bortezomib in Multiple Myeloma
| Cell Line | Drug Concentration (this compound) | Drug Concentration (Bortezomib) | Combination Index (CI)* | Fold Reduction in IC50 (Bortezomib) | Reference |
| MM.1S | 5 nM | 2.5 nM | < 1 (Synergistic) | Not Reported | Preclinical Study |
| RPMI 8226 | 10 nM | 5 nM | < 1 (Synergistic) | Not Reported | Preclinical Study |
| U266 | 7.5 nM | 3 nM | < 1 (Synergistic) | Not Reported | Preclinical Study |
*A Combination Index (CI) of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
The PANORAMA 1 phase 3 trial demonstrated a significant improvement in progression-free survival (PFS) for patients treated with this compound, Bortezomib, and dexamethasone compared to the control group.[2][3] The median PFS was 11.99 months in the this compound group versus 8.08 months in the placebo group.[3]
Combination with PI3K/mTOR Pathway Inhibitors (e.g., BEZ235, Everolimus)
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is often dysregulated in cancer. Co-treatment with this compound and PI3K/mTOR inhibitors has shown synergistic effects in various cancers, including glioblastoma and lymphoma.
Table 2: Quantitative Synergy Data for this compound and PI3K/mTOR Inhibitors
| Cancer Type | Cell Line | Combination Agent | This compound IC50 (nM) | Combination Agent IC50 (nM) | Combination Index (CI)* | Reference |
| Glioblastoma | U87MG | BEZ235 | ~25 | ~20 | < 1 (Synergistic) | [4][5] |
| Glioblastoma | T98G | BEZ235 | ~30 | ~25 | < 1 (Synergistic) | [4][5] |
| Hodgkin Lymphoma | L428 | Everolimus | ~15 | ~5 | < 1 (Synergistic) | [6] |
| Hodgkin Lymphoma | KM-H2 | Everolimus | ~20 | ~10 | < 1 (Synergistic) | [6] |
*A Combination Index (CI) of < 1 indicates synergy.
A phase I study of this compound and Everolimus in patients with relapsed or refractory lymphoma showed an overall response rate of 33%, with a 43% response rate in patients with Hodgkin lymphoma.[7][8]
Combination with DNA Damaging Agents (e.g., Doxorubicin, Etoposide)
This compound has been shown to sensitize cancer cells to the cytotoxic effects of DNA damaging agents by inhibiting DNA repair mechanisms. This synergy has been observed in cancers such as Ewing Sarcoma.
Table 3: Quantitative Synergy Data for this compound and DNA Damaging Agents in Ewing Sarcoma
| Cell Line | Combination Agent | This compound IC50 (nM) | Combination Agent IC50 (nM) | Combination Index (CI)* | Reference |
| A673 | Doxorubicin | ~50 | ~25 | < 1 (Synergistic) | [9][10][11] |
| SK-ES-1 | Doxorubicin | ~40 | ~30 | < 1 (Synergistic) | [9][10][11] |
| A673 | Etoposide | ~50 | ~500 | < 1 (Synergistic) | [9][10][11] |
| SK-ES-1 | Etoposide | ~40 | ~750 | < 1 (Synergistic) | [9][10][11] |
*A Combination Index (CI) of < 1 indicates synergy.
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's synergistic activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12]
Materials:
-
Cells in culture
-
Complete culture medium
-
This compound and other agent(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the other agent, and their combination for the desired duration (e.g., 48 or 72 hours). Include untreated control wells.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[14]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[17] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[14]
Western Blotting
Western blotting is used to detect specific proteins in a sample.[18]
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane[19]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[20]
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[21]
Materials:
-
Cells cultured in 96-well plates
-
Caspase-Glo® 3/7 Reagent[22]
-
Luminometer
Procedure:
-
Plate cells in a white-walled 96-well plate and treat as required.
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[23]
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.[22]
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[24]
III. Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other agents are underpinned by its influence on multiple cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these complex interactions.
This compound and Bortezomib Synergy in Multiple Myeloma
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bortezomib [label="Bortezomib", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDACs [label="HDACs", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="Proteasome", fillcolor="#F1F3F4", fontcolor="#202124"]; Aggresome [label="Aggresome Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Degradation [label="Protein Degradation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Synergistic\nCell Death", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges this compound -> HDACs [label="Inhibits"]; Bortezomib -> Proteasome [label="Inhibits"]; HDACs -> Aggresome [label="Regulates"]; Proteasome -> Protein_Degradation [label="Mediates"]; this compound -> Aggresome [label="Inhibits"]; Bortezomib -> Aggresome [label="Induces"]; Aggresome -> Protein_Degradation [style=dashed]; Protein_Degradation -> Apoptosis [style=dashed]; this compound -> Apoptosis; Bortezomib -> Apoptosis; Apoptosis -> Cell_Death;
// Invisible edges for alignment {rank=same; this compound; Bortezomib;} {rank=same; HDACs; Proteasome;} } caption="Dual blockade of protein degradation pathways by this compound and Bortezomib."
This compound and PI3K/mTOR Inhibitor Synergy
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR_Inhibitor [label="PI3K/mTOR Inhibitor\n(e.g., BEZ235)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDACs [label="HDACs", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synergistic_Effect [label="Synergistic\nAnti-Tumor Effect", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges this compound -> HDACs [label="Inhibits"]; mTOR_Inhibitor -> PI3K [label="Inhibits"]; mTOR_Inhibitor -> mTOR [label="Inhibits"]; HDACs -> Akt [label="Deacetylates (Activates)"]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation; mTOR -> Survival; this compound -> Apoptosis; mTOR_Inhibitor -> Apoptosis; Proliferation -> Synergistic_Effect [style=dashed, label="Inhibition"]; Survival -> Synergistic_Effect [style=dashed, label="Inhibition"]; Apoptosis -> Synergistic_Effect [label="Induction"]; } caption="Combined inhibition of HDAC and PI3K/mTOR pathways."
This compound and DNA Damaging Agent Synergy
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Damaging_Agent [label="DNA Damaging Agent\n(e.g., Doxorubicin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDACs [label="HDACs", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatin [label="Chromatin Structure", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage_Repair [label="DNA Damage Repair\n(e.g., CHK1, CHK2)", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Damage", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synergistic_Cell_Death [label="Synergistic\nCell Death", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges this compound -> HDACs [label="Inhibits"]; DNA_Damaging_Agent -> DNA_Damage [label="Induces"]; HDACs -> Chromatin [label="Modulates"]; this compound -> Chromatin [label="Relaxes"]; Chromatin -> DNA_Damage_Repair [label="Regulates Access"]; this compound -> DNA_Damage_Repair [label="Downregulates"]; DNA_Damage -> DNA_Damage_Repair [label="Activates"]; DNA_Damage_Repair -> DNA_Damage [dir=back, label="Repairs"]; DNA_Damage -> Apoptosis [label="Induces"]; Apoptosis -> Synergistic_Cell_Death; } caption="this compound enhances DNA damage by inhibiting repair mechanisms."
IV. Conclusion
The combination of this compound with other anti-cancer agents represents a promising therapeutic strategy to overcome drug resistance and enhance treatment efficacy. The synergistic interactions observed with proteasome inhibitors, PI3K/mTOR pathway inhibitors, and DNA damaging agents are supported by robust preclinical and clinical data. This technical guide provides a comprehensive resource for researchers, summarizing key quantitative findings, detailing essential experimental protocols, and visualizing the complex molecular mechanisms of synergy. Further investigation into novel combinations and the development of predictive biomarkers will be crucial in optimizing the clinical application of this compound-based therapies for the benefit of cancer patients.
References
- 1. This compound in combination with bortezomib and dexamethasone in multiply relapsed and refractory myeloma; UK routine care cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. This compound plus bortezomib and dexamethasone versus placebo plus bortezomib and dexamethasone in patients with relapsed or relapsed and refractory multiple myeloma: a multicentre, randomised, double-blind phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced efficacy of histone deacetylase inhibitor this compound combined with dual PI3K/mTOR inhibitor BEZ235 against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced efficacy of histone deacetylase inhibitor this compound combined with dual PI3K/mTOR inhibitor BEZ235 against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pan-deacetylase inhibitor this compound induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of this compound plus everolimus in patients with relapsed or refractory lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of this compound plus everolimus in patients with relapsed or refractory lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Synergizes with Chemotherapeutic Agents and Improves Efficacy of Standard-of-Care Chemotherapy Combinations in Ewing Sarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Synergizes with Chemotherapeutic Agents and Improves Efficacy of Standard-of-Care Chemotherapy Combinations in Ewing Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. medium.com [medium.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. origene.com [origene.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 22. ulab360.com [ulab360.com]
- 23. promega.com [promega.com]
- 24. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
Methodological & Application
Panobinostat: Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panobinostat (formerly known as LBH589) is a potent, orally available pan-deacetylase inhibitor (pan-HDACi) that has demonstrated significant anti-tumor activity in various hematologic malignancies, most notably in relapsed or refractory multiple myeloma. By inhibiting multiple histone deacetylase (HDAC) enzymes, this compound alters chromatin structure and the acetylation status of non-histone proteins, leading to the transcriptional regulation of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis. These application notes provide a comprehensive overview of this compound treatment protocols in key clinical trials and detailed methodologies for preclinical experimental evaluation.
Mechanism of Action
This compound exerts its anti-neoplastic effects through the inhibition of Class I, II, and IV HDACs. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the activation of tumor suppressor genes that are often silenced in cancer cells.[1] Beyond its effects on histones, this compound also influences the acetylation of various non-histone proteins, including transcription factors and signaling molecules, thereby modulating their activity.[1] One of the key pathways affected by this compound is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This compound has been shown to inhibit the phosphorylation of STAT5 and STAT6, leading to a reduction in cell proliferation and an increase in apoptosis in cancer cells.[2][3]
Clinical Trial Treatment Protocols
This compound has been extensively studied in clinical trials, particularly in combination with the proteasome inhibitor bortezomib and the corticosteroid dexamethasone for the treatment of multiple myeloma. The pivotal Phase III PANORAMA 1 trial established the efficacy of this combination.
Table 1: this compound Dosing and Administration in Key Multiple Myeloma Clinical Trials
| Trial | Patient Population | This compound Dose & Schedule | Combination Agents & Schedule | Reference |
| PANORAMA 1 (Phase III) | Relapsed or relapsed and refractory multiple myeloma; 1-3 prior lines of therapy. | 20 mg orally, three times weekly (on days 1, 3, 5, 8, 10, 12) for the first two weeks of a 21-day cycle. | Bortezomib: 1.3 mg/m² intravenously on days 1, 4, 8, and 11 of a 21-day cycle. Dexamethasone: 20 mg orally on the day of and the day after bortezomib administration. | [4][5] |
| Phase Ib Dose-Escalation | Relapsed or relapsed and refractory multiple myeloma. | Starting dose of 10 mg orally, three times per week. | Bortezomib: Starting dose of 1.0 mg/m² intravenously, two times per week for 2 weeks of a 3-week cycle. | [6] |
| Phase II (Single Agent) | Heavily pretreated relapsed/refractory multiple myeloma (median 5 prior lines of therapy). | 20 mg orally, three times weekly in a 21-day cycle. | N/A | [6] |
Table 2: Efficacy Outcomes in the PANORAMA 1 Trial
| Endpoint | This compound + Bortezomib + Dexamethasone | Placebo + Bortezomib + Dexamethasone | p-value | Reference |
| Median Progression-Free Survival (PFS) | 12.0 months | 8.1 months | <0.0001 | [5] |
| Overall Response Rate (ORR) | 59% | 41% | - | [7] |
| Near Complete/Complete Response Rate | 27.6% | 15.7% | 0.00006 |
Preclinical Experimental Protocols
The following protocols are representative of the methodologies used in preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines)
-
Complete culture medium
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well.
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for Signaling Proteins
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Conclusion
This compound, particularly in combination with bortezomib and dexamethasone, has become an important therapeutic option for patients with relapsed or refractory multiple myeloma. Its mechanism of action, centered on the inhibition of HDACs and the subsequent modulation of key cellular pathways, provides a strong rationale for its use. The protocols outlined in these application notes offer a framework for the continued investigation of this compound's anti-cancer properties and the development of novel combination therapies. Careful adherence to these established clinical and preclinical methodologies will be crucial for advancing our understanding and application of this important therapeutic agent.
References
- 1. Histone deacetylase inhibitors vorinostat and this compound induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commons.stmarytx.edu [commons.stmarytx.edu]
- 3. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of this compound on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential of this compound as a treatment option in patients with relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug prioritization identifies this compound as a tailored treatment element for patients with metastatic hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Panobinostat In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Panobinostat, a pan-histone deacetylase (HDAC) inhibitor, in preclinical cancer models. The following sections detail recommended dosages, administration protocols, and key signaling pathways affected by this compound treatment.
Quantitative Data Summary
The following table summarizes this compound dosages and administration schedules from various in vivo studies. This information can serve as a starting point for designing preclinical experiments. However, optimal dosage and scheduling may vary depending on the specific tumor model, animal strain, and experimental endpoint.
| Cancer Model | Animal Model | Dosage | Route of Administration | Dosing Schedule | Vehicle |
| Ovarian Cancer | Mouse Xenograft | 7.5 mg/kg | Not Specified | 5 days/week for 3 weeks | 10% DMSO |
| Triple Negative Breast Cancer | Mouse Xenograft | 10 mg/kg/day | Not Specified | 5 days/week | Not Specified |
| Gastrointestinal Stromal Tumors | Mouse Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 12 days | Not Specified |
| Diffuse Intrinsic Pontine Glioma | Mouse Model | 15 mg/kg | Intravenous (i.v.) | Single dose | Not Specified |
| Canine Non-Hodgkin Lymphoma | Mouse Xenograft | 10 mg/kg and 20 mg/kg | Intraperitoneal (i.p.) | 5 days/week for 2 weeks | Not Specified |
| Multiple Myeloma | Mouse Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | Twice a week for two 28-day cycles | 17% Solutol HS 15 and normal saline[1] |
| Multiple Myeloma | Mouse Xenograft | 5, 10, and 20 mg/kg | Intraperitoneal (i.p.) | 5 times weekly | Not Specified[2] |
| Pancreatic Cancer | Mouse Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | Three times a week | Not Specified[3] |
| Pancreatic Cancer | Mouse Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | Once daily, twice a week for 3 weeks | Not Specified[3] |
Experimental Protocols
Vehicle Preparation
A commonly used vehicle for the in vivo administration of this compound is a solution composed of Dimethyl Sulfoxide (DMSO), Tween 80, and Polyethylene Glycol 300 (PEG300) in water.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Tween 80
-
Polyethylene Glycol 300 (PEG300)
-
Sterile Water for Injection
Protocol:
-
On the day of use, prepare the dosing solution.
-
To formulate the vehicle, combine 0.8% DMSO, 0.8% Tween 80, and 19.2% PEG300 in sterile water.[4]
-
Dissolve the this compound powder in the prepared vehicle to achieve the desired final concentration. For example, to prepare a 2 mg/mL solution, dissolve the appropriate amount of this compound in the vehicle.[4]
-
Vortex the solution until the this compound is completely dissolved.
-
The final dosing solution should be sterile-filtered before administration.
Administration via Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound dosing solution
-
Appropriate size syringes (e.g., 1 mL)
-
Appropriate gauge needles (e.g., 27-30 gauge)
-
Animal scale
-
70% ethanol for disinfection
Protocol:
-
Weigh the animal to determine the correct volume of the dosing solution to administer. The injection volume is typically 5-10 µL per gram of body weight.
-
Gently restrain the animal.
-
Wipe the injection site on the lower quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a shallow angle into the peritoneal cavity, being careful to avoid puncturing any internal organs.
-
Slowly inject the this compound solution.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
Administration via Intravenous (i.v.) Injection
Materials:
-
Prepared this compound dosing solution
-
Appropriate size syringes (e.g., 1 mL)
-
Appropriate gauge needles (e.g., 27-30 gauge) or a catheter
-
Animal restrainer
-
Heat lamp (optional, to dilate the tail vein)
-
70% ethanol for disinfection
Protocol:
-
Weigh the animal to determine the correct volume of the dosing solution. A common injection volume is 5 µL per gram of body weight.[4]
-
Place the animal in a restrainer. If necessary, use a heat lamp to warm the tail and dilate the lateral tail vein.
-
Wipe the tail with 70% ethanol.
-
Carefully insert the needle into the lateral tail vein. Successful entry is often indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound solution.[4]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse effects.
Signaling Pathways and Mechanism of Action
This compound is a pan-HDAC inhibitor that leads to the hyperacetylation of both histone and non-histone proteins, resulting in the modulation of gene expression and the induction of apoptosis in malignant cells.[5] It affects multiple critical signaling pathways implicated in cancer progression, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[6]
Caption: this compound's mechanism of action.
This compound inhibits histone deacetylases (HDACs), leading to the expression of tumor suppressor genes. It also inhibits the phosphorylation of key signaling proteins like STAT and AKT, disrupting pro-survival pathways and ultimately promoting cell cycle arrest and apoptosis.[6][7] For example, in multiple myeloma cells, this compound has been shown to inhibit the phosphorylation of STAT5 and STAT6.[6] In gastric cancer cells, it has been observed to inactivate the Akt/FOXM1 signaling pathway.[7]
References
- 1. Combination of Histone Deacetylase Inhibitor this compound (LBH589) with β-Catenin Inhibitor Tegavivint (BC2059) Exerts Significant Anti-Myeloma Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo rationale for the triple combination of this compound (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. commons.stmarytx.edu [commons.stmarytx.edu]
- 7. Inactivation of the Akt/FOXM1 Signaling Pathway by this compound Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Panobinostat Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panobinostat (LBH589) is a potent pan-histone deacetylase (HDAC) inhibitor with significant anti-neoplastic properties. Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro studies. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications. It includes key physicochemical data, step-by-step instructions, and safety precautions.
Physicochemical Properties of this compound
A summary of the essential physicochemical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Citations |
| Molecular Weight | 349.43 g/mol | [1][2][3][4] |
| Molecular Formula | C₂₁H₂₃N₃O₂ | [1][2][3][4] |
| Appearance | Off-white to light yellow crystalline solid | [2][5][6] |
| Solubility | ||
| DMSO | 33 mg/mL to 247.5 mg/mL (Sonication may be required) | [1][5][6][7] |
| DMF | ~50 mg/mL | [5][6] |
| Ethanol | ~3.3 mg/mL | [5][6] |
| Water | Insoluble to sparingly soluble | [1][5][6] |
| Storage (Powder) | Store at -20°C for up to 3 years. | [1][2] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 1 year or -20°C for up to 6 months to avoid repeated freeze-thaw cycles. | [2] |
Mechanism of Action: HDAC Inhibition
This compound is a broad-spectrum inhibitor of histone deacetylases (HDACs), targeting Class I, II, and IV enzymes.[8][9][10] HDACs are responsible for removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of certain genes, including tumor suppressor genes.[10] By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin structure and the re-expression of silenced genes.[10] This ultimately leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[11][12]
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and tumor suppressor gene expression.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Pre-weighing Preparations: Before handling this compound, ensure you are wearing appropriate PPE. This compound is a hazardous substance and should be handled with care in a well-ventilated area or a chemical fume hood.[13][14][15]
-
Weighing this compound: Accurately weigh out 3.49 mg of this compound powder using a calibrated analytical balance and place it into a sterile conical tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder. It is recommended to use fresh DMSO as it can absorb moisture, which may reduce the solubility of this compound.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.[2]
-
Long-term Storage: Store the aliquots at -80°C for long-term storage (up to one year).[2] For short-term storage (up to one week), aliquots can be kept at 4°C.[7]
Preparation of Working Solutions:
For cell culture experiments, the concentrated stock solution needs to be diluted to the final working concentration in the cell culture medium.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of culture medium).
-
DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1%, as higher concentrations can be toxic to cells.[7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.[1][6] Aqueous solutions of this compound are not recommended for storage for more than one day.[5][6]
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions for cell culture experiments.
Caption: Workflow for preparing this compound stock and working solutions for cell culture.
Safety Precautions
This compound is a potent cytotoxic agent and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.[13][14][15]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[13] Avoid contact with skin and eyes.[13][14] In case of contact, wash the affected area thoroughly with soap and water.[13][14]
-
Disposal: Dispose of all waste materials, including empty vials, pipette tips, and contaminated gloves, in accordance with institutional and local regulations for hazardous chemical waste.
-
Spills: In the event of a spill, contain the spill and clean the area using appropriate procedures for hazardous materials. Prevent the compound from entering drains or waterways.[15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C21H23N3O2 | CID 6918837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. This compound | NVP-LBH589 | HDAC inhibitor | TargetMol [targetmol.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. apexbt.com [apexbt.com]
- 10. What is the mechanism of this compound lactate? [synapse.patsnap.com]
- 11. The pan-deacetylase inhibitor this compound induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
Application Notes: Utilizing Panobinostat for In Vitro Clonogenicity Assays
Introduction
Panobinostat (LBH589) is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-proliferative activity in a variety of cancer cell lines.[1] As an HDAC inhibitor, this compound alters the epigenetic landscape of cells, leading to the hyperacetylation of histone and non-histone proteins.[2] This results in the modulation of gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.[2][3] The clonogenic assay, or colony formation assay, is a fundamental in vitro method used to assess the long-term proliferative potential and survival of single cells after treatment with cytotoxic agents. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in in vitro clonogenicity assays.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of multiple HDAC enzymes.[4] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[2] Key signaling pathways affected by this compound include the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways, all of which are critical for cell survival and proliferation.[5][6][7] By disrupting these pathways, this compound effectively curtails the ability of cancer cells to form colonies.
Experimental Protocols
A generalized protocol for conducting a clonogenic assay with this compound is provided below. This protocol may require optimization based on the specific cell line and experimental objectives.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (LBH589)
-
DMSO (for stock solution)
-
6-well or 12-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 6-well or 12-well plates at a predetermined density (typically 200-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to yield 50-100 colonies in the control wells.
-
Allow cells to attach and resume proliferation for 24 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
The effective concentration of this compound is cell line-dependent and typically falls within the nanomolar range. A dose-response experiment is recommended to determine the optimal concentration range.[8][9]
-
-
Incubation:
-
Incubate the plates for 7 to 14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
The medium can be changed every 3-4 days if necessary, replacing it with a fresh medium containing the respective this compound concentrations.
-
-
Colony Staining and Counting:
-
After the incubation period, aspirate the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding methanol and incubating for 10-15 minutes.
-
Aspirate the methanol and add Crystal Violet staining solution to each well, ensuring the entire surface is covered.
-
Incubate at room temperature for 15-30 minutes.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a cluster of ≥50 cells) in each well.
-
Data Presentation
The results of a clonogenic assay are typically presented as the plating efficiency (PE) and the surviving fraction (SF).
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment / Number of cells seeded x PE)
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Colony Formation in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (nM) | Inhibition of Colony Formation (%) | Reference |
| SKOV-3 | Ovarian | 3.1 | Reduction observed | [8] |
| 6.2 | Significant reduction | [8] | ||
| 25 | Almost no colonies | [8] | ||
| 50 | No visible colonies | [8] | ||
| HT1080 | Soft Tissue Sarcoma | 2.5 | Significant suppression | [9] |
| SK-LMS-1 | Soft Tissue Sarcoma | 2.5 | Significant suppression | [9] |
| OE-19 | Esophageal Adenocarcinoma | Not specified | Significant decrease | [10] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | Not specified | Significant decrease | [10] |
| Huh7 | Hepatocellular Carcinoma | 5 | Radiosensitizing activity | [11] |
| Hep3B | Hepatocellular Carcinoma | 10 | Increased proton RBE | [11] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) at 72h | Reference |
| SKOV-3 | Ovarian | ~15 | [8] |
| HDLM-2 | Hodgkin Lymphoma | 20-40 | [6] |
| L-428 | Hodgkin Lymphoma | 20-40 | [6] |
| KM-H2 | Hodgkin Lymphoma | 20-40 | [6] |
| HT1080 | Soft Tissue Sarcoma | 16.1 | [9] |
| SK-LMS-1 | Soft Tissue Sarcoma | 38.1 | [9] |
| HET1A | Normal Esophageal | 28.3 | [10] |
| OE-19 | Esophageal Adenocarcinoma | 24.4 | [10] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 37.9 | [10] |
| SK-OV-3 | Ovarian | 34.4 | [12] |
| OVISE | Ovarian | 44.0 | [12] |
| RMG-I | Ovarian | 58.5 | [12] |
| KGN | Granulosa Cell Tumor | 34.7 | [12] |
| COV434 | Granulosa Cell Tumor | 53.5 | [12] |
This compound is a potent inhibitor of colony formation in a wide range of cancer cell lines. The clonogenic assay is a robust method to evaluate the long-term efficacy of this compound and can be a valuable tool in preclinical drug development. The provided protocols and data serve as a comprehensive resource for researchers to design and execute their own in vitro clonogenicity studies with this compound.
References
- 1. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound lactate? [synapse.patsnap.com]
- 3. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. commons.stmarytx.edu [commons.stmarytx.edu]
- 6. The pan-deacetylase inhibitor this compound induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The HDACi this compound Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances NK cell cytotoxicity in soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumour activity of this compound in oesophageal adenocarcinoma and squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone deacetylase inhibitor, this compound, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
Panobinostat for Inducing Protein Acetylation in Primary Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panobinostat (LBH589) is a potent, orally bioavailable pan-deacetylase inhibitor that targets a broad spectrum of histone deacetylase (HDAC) enzymes, including Class I, II, and IV HDACs, at nanomolar concentrations.[1][2] HDACs are critical epigenetic regulators that remove acetyl groups from lysine residues on both histone and non-histone proteins.[3] By inhibiting HDACs, this compound leads to the hyperacetylation of these proteins, which plays a crucial role in regulating gene expression, cell cycle progression, and apoptosis.[1][4] This application note provides detailed protocols for using this compound to induce and analyze protein acetylation in primary cells, a key technique for studying cellular signaling and identifying novel therapeutic targets.
Mechanism of Action
In the cell nucleus, DNA is tightly wound around histone proteins. The acetylation state of these histones dictates chromatin structure and gene accessibility. Histone acetyltransferases (HATs) add acetyl groups, leading to a relaxed chromatin state ("euchromatin") that allows for gene transcription. Conversely, HDACs remove these acetyl groups, resulting in condensed chromatin ("heterochromatin") and gene silencing.[3][5]
This compound blocks the enzymatic activity of HDACs.[5] This inhibition prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation).[2][5] The resulting open chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes.[2] Beyond histones, this compound also induces the acetylation of numerous non-histone proteins, such as transcription factors (e.g., p53), chaperone proteins (e.g., Hsp90), and cytoskeletal proteins (e.g., α-tubulin), affecting a wide array of cellular pathways.[6][7]
Figure 1. this compound inhibits HDACs, leading to protein hyperacetylation and altered gene expression.
Quantitative Data Summary: Effective Concentrations and Durations
The optimal concentration and treatment duration for this compound can vary significantly depending on the primary cell type and the desired biological endpoint. It is crucial to perform a dose-response and time-course experiment for each new primary cell line. Below is a summary of concentrations used in various cell types.
| Cell Type | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Epithelioid Sarcoma (Primary Patient-Derived) | 77 nM (IC₅₀) | 72 hours | Anti-proliferative activity, increased protein acetylation. | [8] |
| Anaplastic Thyroid Cancer (Primary Cultures) | 5 - 200 nM | Not Specified | Impaired cell viability, induced protein expression. | [9] |
| Multiple Myeloma (Primary Patient Cells) | 1.25 - 10 nM (in combination) | 48 hours | Decreased cell viability. | [10] |
| Canine Embryonic Fibroblasts | 1 - 10 nM | Not Specified | Increased H3K9 and H3K27 histone acetylation. | [11] |
| Jurkat T-cells | 10 - 100 nM | 24 hours | Increased histone H3 acetylation and tax mRNA expression. | [12] |
| Hodgkin Lymphoma Cell Lines | 20 - 40 nM (IC₅₀) | 72 hours | Anti-proliferative activity, induction of apoptosis. | [13] |
| Gastric Cancer Cell Lines | 50 - 100 nM (IC₅₀) | 48 hours | Induced histone acetylation, inhibited cell viability. | [14] |
| Squamous Thyroid Carcinoma Cells (SW579) | 0.01 - 10 µM | 6 hours | Dose-dependent increase in H3 and H4 histone acetylation. | [15] |
Experimental Protocols
Protocol 1: Treatment of Primary Cells with this compound
This protocol provides a general guideline for treating primary cells. Optimization is essential.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the primary cell type
-
Primary cells in culture
-
Sterile, tissue culture-treated plates/flasks
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate primary cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment. Allow cells to adhere and recover for 24 hours before treatment.
-
Working Solution Preparation: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Note: The final DMSO concentration in the culture should be kept constant across all conditions (including the vehicle control) and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a "vehicle-only" control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Harvesting: After incubation, harvest the cells for downstream analysis. For protein analysis, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS) and proceed immediately to protein extraction (Protocol 2).
Protocol 2: Detection of Protein Acetylation by Western Blot
This protocol details the detection of acetylated histones (e.g., Acetyl-Histone H3) or other acetylated proteins by immunoblotting.
Figure 2. Experimental workflow for detecting protein acetylation via Western blot.
Materials:
-
Lysis Buffer: RIPA buffer supplemented with protease inhibitors and an HDAC inhibitor (e.g., Trichostatin A or Sodium Butyrate, in addition to the this compound treatment).
-
Protein quantification assay (e.g., BCA or Bradford).
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: e.g., anti-Acetyl-Histone H3, anti-Acetyl-Histone H4, anti-Acetyl-α-Tubulin.
-
Loading Control Antibodies: e.g., anti-Total Histone H3, anti-β-Actin, anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Protein Extraction:
-
Place the culture dish on ice and aspirate the medium.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate.[11]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer. Heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 8).
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensity using software like ImageJ.[15] Normalize the acetylated protein signal to a total protein or loading control.
Protocol 3: Global Acetylome Analysis by Mass Spectrometry
This protocol provides a high-level overview of the workflow for identifying and quantifying thousands of acetylation sites. This complex procedure is often performed in specialized core facilities.
References
- 1. This compound for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 6. What is the mechanism of this compound lactate? [synapse.patsnap.com]
- 7. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor this compound induces antitumor activity in epithelioid sarcoma and rhabdoid tumor by growth factor receptor modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Impact of this compound on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Effectively Increases Histone Acetylation and Alters Chromatin Accessibility Landscape in Canine Embryonic Fibroblasts but Does Not Enhance Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC inhibitors this compound and Romidepsin enhance tax transcription in HTLV-1-infected cell lines and freshly isolated patients’ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pan-deacetylase inhibitor this compound induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inactivation of the Akt/FOXM1 Signaling Pathway by this compound Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Panobinostat in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Panobinostat, a histone deacetylase (HDAC) inhibitor, in the context of the Experimental Autoimmune Encephalomyelitis (EAE) animal model, a widely used preclinical model for Multiple Sclerosis (MS). Detailed protocols for EAE induction, this compound administration, and subsequent downstream analyses are provided, along with a summary of its therapeutic effects and mechanism of action.
Introduction to EAE and this compound
Experimental Autoimmune Encephalomyelitis (EAE) is a T-cell-mediated inflammatory demyelinating disease of the central nervous system (CNS) that serves as a valuable model for studying the pathogenesis of MS and for evaluating potential therapeutics.[1] The model can be induced in susceptible rodent strains by immunization with myelin-derived proteins or peptides, leading to a cascade of immune responses that target the myelin sheath, causing inflammation, demyelination, and axonal damage.[1][2]
This compound is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor that has been shown to exert anti-inflammatory and immunomodulatory effects.[3] In the EAE model, this compound has demonstrated significant therapeutic potential by alleviating clinical symptoms, reducing neuroinflammation, and protecting against demyelination.[3] Its mechanism of action in this context involves the suppression of key inflammatory signaling pathways, mitigation of oxidative stress, and restoration of mitochondrial function.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in the MOG₃₅-₅₅-induced EAE model in C57BL/6 mice, based on data from Shen et al., 2024.[3]
Table 1: Effect of this compound on Clinical and Neuromotor Scores in EAE Mice
| Parameter | EAE + Vehicle | EAE + this compound (30 mg/kg) |
| Peak Clinical Score | ~3.5 | ~2.0 |
| Neuromotor Score (Day 28) | Lower | Significantly Higher |
| Suspension Behavior Score (Day 28) | Lower | Significantly Higher |
Table 2: Effect of this compound on Neuroinflammation Markers in the Spinal Cord of EAE Mice
| Marker | EAE + Vehicle | EAE + this compound (30 mg/kg) |
| Pro-inflammatory Cytokines (mRNA) | ||
| TNF-α | Increased | Significantly Decreased |
| IL-1β | Increased | Significantly Decreased |
| MCP-1 | Increased | Significantly Decreased |
| M1 Microglial Markers (mRNA) | ||
| CD16 | Increased | Significantly Decreased |
| CD68 | Increased | Significantly Decreased |
| CD86 | Increased | Significantly Decreased |
| Inflammatory Cell Infiltration (H&E) | Extensive | Significantly Reduced |
| Microglial Activation (Iba-1+) | Increased | Significantly Decreased |
| Astrocyte Activation (GFAP+) | Increased | Significantly Decreased |
Table 3: Effect of this compound on the TLR2/MyD88/IRF5 Signaling Pathway and Oxidative Stress Markers in the Spinal Cord of EAE Mice
| Protein/Marker | EAE + Vehicle | EAE + this compound (30 mg/kg) |
| TLR2 | Increased | Significantly Decreased |
| MyD88 | Increased | Significantly Decreased |
| IRF5 | Increased | Significantly Decreased |
| NOX2 (Oxidative Stress) | Increased | Significantly Decreased |
| HO-1 (Antioxidant) | Decreased | Significantly Increased |
| Nrf2 (Antioxidant) | Decreased | Significantly Increased |
Table 4: Effect of this compound on Demyelination in the Spinal Cord of EAE Mice
| Staining Method | EAE + Vehicle | EAE + this compound (30 mg/kg) |
| Luxol Fast Blue (LFB) | Significant Demyelination | Markedly Inhibited Demyelination |
| Myelin Basic Protein (MBP) | Decreased | Significantly Increased |
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice with MOG₃₅-₅₅
This protocol describes the active induction of EAE, which models the induction and effector stages of the disease.[5]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅-₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles (e.g., 27G)
-
Small animal clippers
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization (Day 0), prepare an emulsion of MOG₃₅-₅₅ and CFA.
-
Dissolve MOG₃₅-₅₅ in sterile PBS to a final concentration of 2 mg/mL.
-
Mix equal volumes of the MOG₃₅-₅₅ solution and CFA to create a stable water-in-oil emulsion. This can be achieved by vortexing or sonicating until a drop of the emulsion does not disperse in water.
-
-
Immunization:
-
Anesthetize the mice.
-
Shave a small area on the upper back of each mouse.
-
Inject 100-200 µL of the MOG₃₅-₅₅/CFA emulsion subcutaneously at two sites on the back/flanks.[6] The total dose of MOG₃₅-₅₅ per mouse should be 100-200 µg.
-
-
Pertussis Toxin Administration:
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE and body weight.
-
Clinical scoring is typically performed on a 0-5 scale as described in Table 5.[9]
-
Table 5: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle (e.g., Carboxymethylcellulose sodium - CMC-Na)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution:
-
Prepare a suspension of this compound in the chosen vehicle. A common concentration is 30 mg/kg body weight.[3]
-
-
Administration:
-
Administer this compound or vehicle daily via oral gavage.
-
Treatment can be initiated either prophylactically (starting from Day 0 or shortly after immunization) or therapeutically (starting at the onset of clinical signs, e.g., Day 13 post-immunization).[3]
-
Continue daily administration for the duration of the experiment (e.g., 16 consecutive days).[3]
-
Protocol 3: Histological Analysis of Demyelination (Luxol Fast Blue Staining)
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Luxol Fast Blue (LFB) solution (0.1% in 95% ethanol with 0.05% acetic acid)
-
0.05% Lithium Carbonate solution
-
70% and 95% Ethanol
-
Xylene
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
At the experimental endpoint, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions at 4°C until the tissue sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut 10-20 µm thick transverse sections using a cryostat and mount on slides.
-
-
Staining:
-
Rehydrate the sections through graded alcohols to 95% ethanol.
-
Stain in LFB solution overnight at 56-60°C.
-
Rinse with 95% ethanol and then distilled water.
-
Differentiate the sections by briefly immersing in 0.05% lithium carbonate solution, followed by 70% ethanol until the gray matter is colorless and the white matter is clearly defined.
-
Wash in distilled water.
-
Dehydrate through graded alcohols, clear in xylene, and coverslip with mounting medium.
-
-
Analysis:
-
Myelinated areas will appear blue, while demyelinated areas will be pale or colorless.
-
Quantify the extent of demyelination using image analysis software.
-
Protocol 4: Flow Cytometry of CNS Infiltrating Immune Cells
Materials:
-
Percoll gradient solutions (e.g., 30% and 70%)
-
RPMI medium
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, CD4, CD8)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Isolation of CNS Mononuclear Cells:
-
At the experimental endpoint, perfuse mice with ice-cold PBS.
-
Dissect the brain and spinal cord and mechanically dissociate the tissue.
-
Create a single-cell suspension.
-
To remove myelin and debris, resuspend the cell pellet in 30% Percoll and layer it over a 70% Percoll gradient.
-
Centrifuge to separate the mononuclear cells, which will be located at the 30%/70% interface.
-
-
Antibody Staining:
-
Wash the isolated cells with FACS buffer.
-
Stain for surface markers by incubating with a cocktail of fluorescently labeled antibodies for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
(Optional) For intracellular cytokine staining, stimulate cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) before surface staining. Then, fix and permeabilize the cells and stain for intracellular targets.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations (e.g., microglia: CD45^low/CD11b^+; macrophages/monocytes: CD45^high/CD11b^+; T cells: CD45^+/CD3^+/CD4^+ or CD8^+).
-
Visualization of Pathways and Workflows
This compound's Mechanism of Action in EAE
Caption: this compound inhibits the TLR2/MyD88/IRF5 pathway and oxidative stress in EAE.
Experimental Workflow for EAE Induction and this compound Treatment
Caption: Workflow for MOG₃₅-₅₅-induced EAE and therapeutic this compound treatment.
References
- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Inhibition of experimental autoimmune encephalomyelitis by a novel small molecular weight proinflammatory cytokine suppressing drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]
- 7. Comprehensive Analysis of the Immune and Stromal Compartments of the CNS in EAE Mice Reveal Pathways by Which Chloroquine Suppresses Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luxol fast blue stain - Wikipedia [en.wikipedia.org]
- 9. Histological methods for CNS [pathologycenter.jp]
Application Notes and Protocols for Panobinostat Treatment in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Panobinostat, a pan-histone deacetylase (HDAC) inhibitor, in murine xenograft models. The information is designed to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy of this compound.
Introduction
This compound (LBH-589) is a potent, non-selective histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of hematologic malignancies and solid tumors.[1][2] By inhibiting HDAC enzymes, this compound induces the hyperacetylation of histone and non-histone proteins, leading to the modulation of multiple critical signaling pathways.[3][4] This results in the transcriptional activation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[4] Murine xenograft models are indispensable tools for preclinical evaluation of anticancer agents like this compound, allowing for the assessment of efficacy, toxicity, and pharmacodynamics in a living organism.[5][6]
This compound's Mechanism of Action
This compound exerts its anticancer effects primarily by inhibiting HDACs, which alters chromatin structure and gene expression.[4] This primary action triggers a cascade of downstream effects on various signaling pathways crucial for cancer cell survival and proliferation, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[3][7][8] Inhibition of these pathways ultimately leads to reduced cell proliferation and increased programmed cell death (apoptosis).[7]
Data Presentation: this compound Dosing Schedules in Xenograft Models
The following table summarizes various this compound dosing schedules that have been successfully employed in different murine xenograft models. Dosing can vary significantly based on the tumor type, mouse strain, and combination agents.
| Tumor Model | Mouse Strain | This compound Dose & Route | Dosing Schedule | Combination Agent(s) | Reference(s) |
| Gastrointestinal Stromal Tumor (GIST) | Nude | 10 mg/kg, i.p. | Daily for 12 days | Imatinib | [9][10] |
| Pancreatic Cancer | Nude | 10 mg/kg, i.p. | Three times weekly (TIW) for 3 weeks | BEZ235 | [11] |
| Pancreatic Cancer | Nude | 10 mg/kg, i.p. | Twice weekly (BIW) for 3 weeks | MK-1775 | [11] |
| Multiple Myeloma | SCID | 5, 10, or 20 mg/kg | Not specified | Dexamethasone, Bortezomib | [2] |
| Diffuse Intrinsic Pontine Glioma (DIPG) | N/A | 10-20 mg/kg | Daily (led to toxicity) | None | [12] |
| Canine B-Cell Lymphoma | N/A | 20 mg/kg | Not specified | None | [13] |
| CNS Pharmacokinetics Study | CD-1 | 15 mg/kg, IV | Single dose | None | [14] |
i.p. = intraperitoneal; IV = intravenous
Experimental Protocols
A generalized workflow for conducting a this compound efficacy study using a murine xenograft model is outlined below.
Protocol 1: Establishment of Subcutaneous Murine Xenograft Model
This protocol details the establishment of a subcutaneous xenograft model, a common method for evaluating solid tumor response.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer and Trypan Blue solution
-
Matrigel (optional, can improve tumor take-rate)
-
4-6 week old immunocompromised mice (e.g., Nude, SCID)[15]
-
1-cc syringes with 27- or 30-gauge needles[15]
-
Digital calipers
Procedure:
-
Cell Preparation: Culture cells until they are 70-80% confluent. It is recommended to replace the medium 3-4 hours before harvesting to remove dead cells.[15]
-
Harvesting: Wash cells with PBS, then detach them using a minimal amount of trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting: Centrifuge the cell suspension at ~1500 rpm for 3-5 minutes. Resuspend the pellet in sterile PBS or serum-free medium. Perform a cell count using a hemocytometer and assess viability with Trypan Blue staining.[15] Viable cells will exclude the blue dye.
-
Injection Suspension: Centrifuge the required number of cells and resuspend the pellet in a final volume of sterile PBS, such that the desired cell number (typically 1-5 x 10⁶ cells) is contained in 100-200 µL.[5][15] Keep the cell suspension on ice. For some cell lines, mixing 1:1 with Matrigel can enhance tumor establishment.
-
Animal Inoculation: Anesthetize the mouse. Clean the injection site (typically the lower flank) with an ethanol wipe. Using a 1-cc syringe, draw up the cell suspension (avoiding bubbles) and inject the cells subcutaneously (s.c.) into the flank.[15]
-
Tumor Monitoring: Allow 1-3 weeks for tumors to become palpable.[15] Begin measuring tumor diameters with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width)² x Length / 2 .[15]
-
Randomization: Once tumors reach a predetermined average volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
Protocol 2: this compound Formulation and Administration
Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., DMSO)
-
Vehicle for dilution (e.g., sterile PBS, corn oil, or specific formulation buffer)
-
Appropriate syringes and needles for the chosen administration route (i.p., IV, or oral gavage)
Procedure:
-
Formulation (Example): this compound is soluble in DMSO. A common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration with a suitable vehicle like PBS or a polyethylene glycol (PEG)-based solution just before administration.
-
Note: The final concentration of DMSO administered to the animal should be minimized (typically <5%) to avoid toxicity.
-
-
Route of Administration:
-
Intraperitoneal (i.p.) Injection: This is a common route for preclinical studies.[9][10][11] Restrain the mouse and inject the formulated drug into the lower abdominal cavity, avoiding the major organs.
-
Intravenous (IV) Injection: Typically administered via the tail vein, this route provides direct systemic exposure.[14]
-
Oral Gavage (p.o.): This route is used to simulate oral administration in humans.[9] A specialized gavage needle is used to deliver the drug directly into the stomach.
-
-
Dosing: Administer the prepared this compound solution according to the schedule determined from literature review or pilot studies (see table above). The control group should receive the vehicle solution on the same schedule.
-
Monitoring During Treatment: Continue to monitor tumor volume and the general health of the mice, including body weight and any signs of toxicity, throughout the treatment period. Extended daily treatment at higher doses (10-20 mg/kg) has been associated with significant toxicity in some models.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo rationale for the triple combination of this compound (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commons.stmarytx.edu [commons.stmarytx.edu]
- 4. What is the mechanism of this compound lactate? [synapse.patsnap.com]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The pan-deacetylase inhibitor this compound induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. High efficacy of this compound towards human gastrointestinal stromal tumors in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre-Clinical Study of this compound in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound penetrates the blood–brain barrier and achieves effective brain concentrations in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Efficacy of Panobinostat in Patient-Derived Xenografts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panobinostat (LBH589) is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of hematological and solid malignancies.[1][2][3] By inhibiting multiple HDAC enzymes, this compound induces hyperacetylation of histone and non-histone proteins, leading to the reactivation of silenced tumor suppressor genes, cell cycle arrest, and apoptosis.[4][5][6] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized in preclinical research as they more accurately recapitulate the heterogeneity and therapeutic response of human cancers.[7] This document provides a comprehensive overview of the efficacy of this compound in various PDX models, supported by detailed experimental protocols and data presented for comparative analysis.
Data Presentation: this compound Efficacy in PDX Models
The following tables summarize the quantitative data on the efficacy of this compound as a single agent or in combination therapy in different patient-derived xenograft models.
| Cancer Type | PDX Model | Treatment Regimen | Outcome | Reference |
| Solid Tumors | ||||
| Colon Cancer | Patient-Derived Primary Xenografts (HCXF1027, HCXF0933) | This compound (15 mg/kg, i.v., 5x/week for 3 weeks) | Significant tumor growth inhibition. In HCXF0933, efficacy was comparable to irinotecan. | [8] |
| Gastrointestinal Stromal Tumor (GIST) | Patient-Derived Xenografts (KIT exon 11 and 9 mutations) | This compound (10 mg/kg/day, i.p., for 12 days) | 25% tumor shrinkage. Combination with imatinib resulted in 73% tumor reduction.[9] | [9] |
| Diffuse Intrinsic Pontine Glioma (DIPG) | H3.3-K27M-mutant NOD-SCID Patient-Derived Orthotopic Xenografts | This compound (10 or 20 mg/kg, daily) | Temporarily slowed tumor growth, but did not prolong overall survival due to toxicity at effective doses.[10][11] | [10][11] |
| Triple-Negative Breast Cancer | Orthotopic MDA-MB-231 and BT-549 Xenografts | This compound (10 mg/kg/day) | Significant inhibition of tumor formation. | [12] |
| Non-Small Cell Lung Cancer (NSCLC) | Human NSCLC Xenografts | This compound in combination with radiation | 20-day tumor growth delay compared to 4 days with radiation alone and 2 days with this compound alone. | [1] |
| Hepatoblastoma | Patient-Derived Xenograft in vitro platform | This compound | Reduced short- and long-term proliferation, retarded spheroid growth, and induced apoptosis. Strong synergistic effect with doxorubicin.[13] | [13] |
| Bladder Cancer | Patient-Derived Xenografts | Not specified in detail in the provided search results. However, PDX models for bladder cancer have been established for drug testing.[14][15] | Further research is needed to quantify this compound's efficacy in bladder cancer PDX models. | |
| Hematological Malignancies | ||||
| MLL-rearranged Acute Lymphoblastic Leukemia (ALL) | Xenograft mouse models | This compound (5 mg/kg, 5 days on/2 days off) | Significantly delayed disease onset and progression, reduced systemic disease burden, and extended survival.[16][17] | [16][17][18] |
| Multiple Myeloma | Human MM xenograft mouse model (LAGλ-1) | This compound in combination with melphalan or doxorubicin | Significant decreases in human paraprotein levels and tumor size. | [6] |
| Waldenström Macroglobulinemia | Not a PDX model, but a relevant clinical trial | This compound (30 mg, 3 times a week) | 47% of patients achieved minimal response or better. | [19] |
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
This protocol outlines the general steps for establishing subcutaneous PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal housing under sterile conditions
Procedure:
-
Tumor Tissue Preparation:
-
Within 2-4 hours of surgical resection, transport the fresh tumor tissue in sterile PBS on ice.
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood clots or debris.
-
Using sterile scalpels, mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
(Optional) Mix the tumor fragments with Matrigel to facilitate engraftment.
-
-
Tumor Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision (approximately 5 mm) in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Implant one or two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, fixed for histological analysis, or used for subsequent passaging.
-
For passaging, repeat the tumor tissue preparation and implantation steps with the newly harvested tumor.
-
This compound Administration in PDX Mice
This protocol describes the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% dextrose in water, 0.5% methylcellulose)
-
Sterile syringes and needles (for intraperitoneal or intravenous injection) or gavage needles (for oral administration)
-
Balance and weighing paper
Procedure:
-
Drug Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10-20 mg/kg) and the weight of the mice.
-
Prepare the vehicle solution.
-
On the day of administration, dissolve or suspend the this compound in the vehicle solution to the desired final concentration. Ensure thorough mixing.
-
-
Drug Administration:
-
Weigh each mouse to determine the precise volume of the drug solution to be administered.
-
Administer this compound via the desired route (intraperitoneal, intravenous, or oral gavage) according to the study design.
-
Commonly used schedules include daily administration for a set number of days or intermittent dosing (e.g., 3-5 times per week).
-
-
Monitoring:
-
Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Continue treatment for the duration specified in the experimental plan.
-
Assessment of Tumor Growth and Efficacy
This protocol details the measurement of tumor volume and the evaluation of treatment efficacy.
Materials:
-
Digital calipers
-
Data recording sheets or software
Procedure:
-
Tumor Volume Measurement:
-
Measure the length (L) and width (W) of the subcutaneous tumors using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .
-
-
Efficacy Evaluation:
-
Plot the mean tumor volume for each treatment group over time to generate tumor growth curves.
-
Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Monitor the survival of the mice in each group and generate Kaplan-Meier survival curves.
-
Pharmacodynamic Analysis: Histone Acetylation
This protocol describes the assessment of this compound's target engagement by measuring histone acetylation in tumor tissues.
A. Immunohistochemistry (IHC)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibody against acetylated histone H3 (Ac-H3) or H4 (Ac-H4)
-
Secondary antibody and detection system (e.g., HRP-conjugated)
-
Antigen retrieval solution
-
Blocking buffer
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against Ac-H3 or Ac-H4 overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and score the intensity and percentage of positive staining in the tumor cell nuclei.
B. Western Blotting
Materials:
-
Frozen tumor tissue samples
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Ac-H3, Ac-H4, and a loading control (e.g., total Histone H3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the resulting bands using a digital imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's Mechanism of Action.
Caption: Patient-Derived Xenograft Experimental Workflow.
Caption: this compound's Impact on Key Signaling Pathways.
References
- 1. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (LBH589): a potent pan-deacetylase inhibitor with promising activity against hematologic and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of this compound and its potential for treatment in solid tumors: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I, pharmacokinetic and pharmacodynamic study of this compound, an HDAC inhibitor, combined with erlotinib in patients with advanced aerodigestive tract tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 6. This compound for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pre-Clinical Study of this compound in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models | PLOS One [journals.plos.org]
- 11. Pre-Clinical Study of this compound in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting triple-negative breast cancer cells with the histone deacetylase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Patient-derived bladder cancer xenografts in the preclinical development of novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment and application of bladder cancer patient-derived xenografts as a novel preclinical platform - Suh - Translational Cancer Research [tcr.amegroups.org]
- 16. Validate User [ashpublications.org]
- 17. researchgate.net [researchgate.net]
- 18. The HDAC inhibitor this compound (LBH589) exerts in vivo anti-leukaemic activity against MLL-rearranged acute lymphoblastic leukaemia and involves the RNF20/RNF40/WAC-H2B ubiquitination axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Results of a phase 2 trial of the single-agent histone deacetylase inhibitor this compound in patients with relapsed/refractory Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
Panobinostat Administration in Canine Diffuse Large B-cell Lymphoma: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panobinostat (LBH589) is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in preclinical models of canine diffuse large B-cell lymphoma (DLBCL). By inhibiting HDAC enzymes, this compound alters gene expression, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][2][3][4] Canine DLBCL shares many similarities with its human counterpart, making it a valuable translational model for investigating novel cancer therapeutics.[3] These application notes provide a summary of the preclinical data on this compound in canine DLBCL and detailed protocols for its in vitro and in vivo evaluation. To date, no clinical studies of this compound in canine patients have been published, underscoring the importance of further preclinical and toxicity studies before clinical application.[1]
Mechanism of Action
This compound exerts its cytotoxic effects through the inhibition of Class I, II, and IV HDACs.[1] This leads to the hyperacetylation of histone and non-histone proteins. The acetylation of histone H3 is a key indicator of this compound's activity, resulting in a more open chromatin structure and altered gene transcription.[1][3][4] Additionally, this compound induces the acetylation of α-tubulin, which stabilizes microtubules and contributes to its cytotoxic effects.[1][3] A primary outcome of these molecular changes is the induction of apoptosis, or programmed cell death, which is mediated through the activation of caspases 3 and 7.[1]
Data Presentation
In Vitro Cytotoxicity of this compound in Canine DLBCL Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) of this compound and its liposomal formulations in the CLBL-1 canine DLBCL cell line after a 24-hour treatment period.
| Cell Line | Compound | IC50 (nM) | Reference |
| CLBL-1 | This compound | 5.4 ± 0.5 | [1] |
| CLBL-1 | This compound | 18.32 ± 0.03 | [5] |
| CLBL-1 | PEG-Pan-Lip | 12.9 ± 0.03 | [5] |
| CLBL-1 | FA-PEG-Pan-Lip | 10.9 ± 0.03 | [5] |
PEG-Pan-Lip: PEGylated liposomal this compound; FA-PEG-Pan-Lip: Folate-targeted PEGylated liposomal this compound
In Vivo Efficacy of this compound in a Canine DLBCL Xenograft Model
The following table presents the tumor growth inhibition (TGI) in a severe combined immunodeficient (SCID) mouse xenograft model implanted with CLBL-1 cells. Mice were treated with intraperitoneal injections for 2 weeks, 5 days per week.[6]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| This compound | 10 | 82.9 | [1][6] |
| This compound | 20 | 97.3 | [1][6] |
Experimental Protocols
In Vitro Evaluation of this compound
1. Cell Viability Assay (WST-1 Assay)
-
Objective: To determine the cytotoxic effects of this compound on canine DLBCL cells.
-
Materials:
-
Canine DLBCL cell line (e.g., CLBL-1)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
WST-1 reagent
-
Microplate reader
-
-
Protocol:
-
Seed 6 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assays
-
Objective: To quantify this compound-induced apoptosis.
-
a. Caspase-Glo 3/7 Assay:
-
Materials:
-
Treated cells from the viability assay setup
-
Caspase-Glo 3/7 Assay System
-
Luminometer
-
-
Protocol:
-
After 24 hours of this compound treatment, equilibrate the 96-well plate to room temperature.
-
Add Caspase-Glo 3/7 reagent to each well, mix, and incubate for 1 hour at room temperature, protected from light.
-
Measure luminescence using a luminometer.
-
Express results as a fold-change in caspase activity relative to the vehicle control.[1]
-
-
-
b. Annexin V/7-AAD Staining:
-
Materials:
-
Treated cells
-
Annexin V-FITC and 7-AAD staining kit
-
Flow cytometer
-
-
Protocol:
-
Harvest cells after 24 hours of this compound treatment.
-
Wash cells with cold PBS and resuspend in binding buffer.
-
Add Annexin V-FITC and 7-AAD to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.[1]
-
-
-
3. Western Blot for Histone H3 Acetylation
-
Objective: To confirm the mechanism of action of this compound by detecting changes in histone acetylation.
-
Materials:
-
Treated cells
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-acetyl-histone H3, anti-histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse treated cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against acetylated histone H3 and total histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
In Vivo Evaluation of this compound in a Xenograft Model
-
Objective: To assess the anti-tumor efficacy of this compound in a mouse model of canine DLBCL.
-
Materials:
-
Severe combined immunodeficient (SCID) mice
-
CLBL-1 cells
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers
-
-
Protocol:
-
Subcutaneously inject 1 x 10^6 CLBL-1 cells suspended in Matrigel into the flank of each SCID mouse.[6]
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.[6]
-
Administer this compound (e.g., 10 mg/kg and 20 mg/kg) or vehicle control via intraperitoneal injection for a specified period (e.g., 5 days a week for 2 weeks).[6]
-
Measure tumor dimensions with calipers three times a week and calculate tumor volume (e.g., using the formula: (width)² x length / 2).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for histone H3 acetylation, and caspase activity assays on tumor lysates).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Conclusion
Preclinical studies have established this compound as a promising therapeutic agent against canine diffuse large B-cell lymphoma.[1][3][4] Its potent cytotoxic effects, demonstrated both in vitro and in vivo, are attributed to its function as a pan-HDAC inhibitor, leading to apoptosis.[1][3][5] The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound and other HDAC inhibitors in canine lymphoma. Future research should focus on comprehensive toxicity studies in healthy dogs and well-designed clinical trials in dogs with naturally occurring DLBCL to determine the safety, optimal dosing, and clinical benefit of this compound in a veterinary setting.
References
- 1. The histone deacetylase inhibitor this compound is a potent antitumor agent in canine diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. The histone deacetylase inhibitor this compound is a potent antitumor agent in canine diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-loaded folate targeted liposomes as a promising drug delivery system for treatment of canine B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Panobinostat-Induced Thrombocytopenia in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering panobinostat-induced thrombocytopenia in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced thrombocytopenia?
A1: this compound-induced thrombocytopenia is primarily caused by the inhibition of megakaryocyte (MK) maturation and subsequent platelet formation.[1][2] It does not typically affect MK proliferation or lineage commitment.[1] The mechanism involves the hyperacetylation of tubulin, a component of microtubules, which disrupts the dynamic cytoskeletal changes required for proper MK maturation and platelet release.[1][2] This is a direct effect on platelet production rather than an increase in platelet destruction.[3]
Q2: Is this compound-induced thrombocytopenia in mice reversible?
A2: Yes, this compound-induced thrombocytopenia is transient and reversible upon cessation of treatment.[4][5] Platelet counts typically return to normal, and a rebound thrombocytosis (an increase in platelet count above baseline) is often observed after stopping the drug.[4] The negative effects of this compound on megakaryocyte maturation have also been shown to be reversible in vitro.[6]
Q3: How quickly does thrombocytopenia develop in mice treated with this compound, and what is the expected nadir?
A3: In BALB/c mice administered this compound intraperitoneally, platelet counts can drop significantly within the first week of treatment. One study reported a platelet nadir (lowest point) around day 6 of treatment.[4] The severity of thrombocytopenia is dose-dependent.[3]
Q4: Does this compound affect thrombopoietin (TPO) levels?
A4: this compound-induced thrombocytopenia is not due to a decrease in TPO production. In fact, plasma TPO levels have been observed to increase in response to the low platelet counts induced by this compound, which is the expected physiological response.[4]
Troubleshooting Guides
Problem 1: Severe and prolonged thrombocytopenia in our mouse model.
Possible Cause: The dose or dosing schedule of this compound may be too high for the specific mouse strain being used.
Suggested Solution:
-
Dose Reduction: Consider reducing the dose of this compound. Clinical studies have shown that dose reduction or interruption can effectively manage thrombocytopenia.[5]
-
Dosing Schedule Modification: Altering the dosing schedule, for instance, from weekly to every other week, has been suggested to reduce the incidence and severity of thrombocytopenia.[5]
-
Strain Consideration: Be aware that different mouse strains may have varying sensitivities to drug-induced myelosuppression.
Problem 2: Difficulty in distinguishing between this compound-induced thrombocytopenia and other causes of low platelets.
Suggested Solution:
-
Peripheral Blood Smear: Examine peripheral blood smears for platelet morphology and the presence of platelet clumps, which could indicate pseudothrombocytopenia.
-
Bone Marrow Analysis: Assess bone marrow sections. In this compound-induced thrombocytopenia, you may observe an increase in the number of immature-appearing megakaryocytes (small and hypolobated).[4] This is in contrast to some chemotherapeutic agents that cause megakaryocyte ablation.[3]
-
Reticulated Platelet Count: Measure the percentage of reticulated (newly released) platelets. A decrease in reticulated platelets would support the hypothesis of impaired platelet production, consistent with the mechanism of this compound.[3]
Problem 3: Need to mitigate this compound-induced thrombocytopenia to continue long-term studies.
Suggested Solution:
-
Thrombopoietin Receptor Agonists (TPO-RAs): Consider the co-administration of TPO-RAs such as romiplostim or eltrombopag. These agents stimulate the TPO receptor, promoting megakaryocyte proliferation and maturation, and have been shown to be effective in various models of thrombocytopenia.[3][7][8][9][10] Studies in mouse models have demonstrated that a TPO mimetic can improve platelet numbers during treatment with histone deacetylase inhibitors (HDACi) like this compound.[3] It's important to note that while romiplostim is effective in mouse models, eltrombopag is not, as it does not bind to the mouse TPO receptor.[11]
Data Presentation
Table 1: Platelet Count Dynamics in BALB/c Mice Treated with this compound
| Treatment Day | Average Platelet Count (x 10⁶/mL) |
| Baseline | 994 |
| Day 6 (Nadir 1) | 104 |
| Day 9 (Partial Recovery) | 671 |
| Day 13 (Nadir 2) | 134 |
| Day 19 (Rebound) | 1482 |
| Day 31 (Return to Normal) | ~ Baseline |
Data summarized from a study in female BALB/c mice administered 10 or 20 mg/kg this compound via intraperitoneal injection on days 1-5 and 8-12.[4]
Table 2: Effect of this compound on In Vitro Platelet Production
| Culture Condition | Percentage of CD41+/TO+ Platelets |
| Control Megakaryocytes | 18.57 ± 2.31% |
| This compound-Treated Megakaryocytes | 11.7 ± 2.28% |
Data showing a significant reduction in platelet production from human CD34+ cell-derived megakaryocytes treated with this compound (LBH589).[2]
Experimental Protocols
Protocol 1: Induction of Thrombocytopenia with this compound in BALB/c Mice
-
Animal Model: Female BALB/c mice.[4]
-
Drug Formulation: this compound dissolved in a vehicle such as dextrose.[4]
-
Administration: Intraperitoneal (i.p.) injection.[4]
-
Dosing Regimen: 10 or 20 mg/kg of this compound administered on days 1-5 and 8-12.[4]
-
Monitoring: Platelet counts are determined using an automated hematology analyzer from blood samples collected on a rotating schedule from a subset of mice in each group.[4]
Protocol 2: Assessment of Megakaryocyte Maturation and Platelet Formation Ex Vivo
-
Cell Source: Human primary CD34+ cells from bone marrow.[2]
-
Cell Culture: CD34+ cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with various growth factors, including recombinant human thrombopoietin (hTPO) and stem cell factor (hSCF), to induce megakaryocyte differentiation.[2]
-
This compound Treatment: this compound (LBH589) is added to the culture medium at the desired concentration.
-
Analysis:
Visualizations
Caption: Mechanism of this compound-Induced Thrombocytopenia.
Caption: Workflow for Inducing Thrombocytopenia in Mice.
Caption: TPO-RA Intervention for this compound Thrombocytopenia.
References
- 1. This compound (LBH589)-induced acetylation of tubulin impairs megakaryocyte maturation and platelet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (LBH589)-induced acetylation of tubulin impairs megakaryocyte maturation and platelet formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Thrombocytopenia induced by the histone deacetylase inhibitor abexinostat involves p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Thrombopoietin receptor agonists for chemotherapy-induced thrombocytopenia: a new solution for an old problem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eltrombopag, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]
Technical Support Center: Overcoming Panobinostat Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to Panobinostat resistance in cancer cells.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during experiments with this compound.
Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the common resistance mechanisms I should investigate?
A1: Reduced sensitivity to this compound can be multifactorial. Based on current research, acquired resistance is often linked to the following molecular changes:
-
Activation of Pro-Survival Signaling Pathways: A primary mechanism is the activation of compensatory signaling cascades that promote cell survival. The PI3K/AKT/mTOR pathway is frequently implicated in attenuating the cytotoxic effects of this compound.[1][2][3]
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can evade apoptosis by overexpressing anti-apoptotic proteins of the BCL-2 family. Specifically, MCL-1 and BCL-XL have been identified as major factors in conferring resistance to this compound-induced cell death.[4][5][6][7]
-
Metabolic Reprogramming: Resistant cells may alter their metabolic state to survive the stress induced by HDAC inhibition. Studies have shown that cells resistant to this compound (in combination with a proteasome inhibitor) exhibit increased reliance on oxidative phosphorylation (OXPHOS) to meet their bioenergetic needs.[8][9]
-
Constitutive NF-κB Activation: In some cancer types, such as Cutaneous T-cell Lymphoma (CTCL), cells insensitive to this compound-induced apoptosis show constitutively activated NF-κB and high levels of BCL-2.[4]
Q2: I've identified a potential resistance mechanism. What are the recommended strategies to overcome it?
A2: The strategy to overcome resistance should be tailored to the specific mechanism you've identified. Combination therapy is the most explored and effective approach.
-
For PI3K/AKT Pathway Activation: Combine this compound with a PI3K inhibitor . This has been shown to robustly reinforce this compound's cytotoxicity, particularly in models where the microenvironment (like mesenchymal stem cells) activates PI3K signaling.[1]
-
For Upregulation of Anti-Apoptotic Proteins: Use a BH3 mimetic that specifically inhibits the anti-apoptotic protein you've found to be overexpressed. For example, the MCL-1 inhibitor S63845 has been shown to synergize with this compound in multiple myeloma cells where MCL-1 is a primary resistance factor.[6]
-
For Metabolic Reprogramming towards OXPHOS: Target the altered mitochondrial energetics. Small molecule inhibitors of glycolysis or the electron transport chain (ETC), such as lonidamine , can selectively target and kill resistant cells.[9]
-
General Synergistic Combinations: Combining this compound with a proteasome inhibitor (e.g., Bortezomib, Marizomib) is a clinically approved and effective strategy, particularly in multiple myeloma.[10][11][12] This combination can induce a higher level of apoptosis than either agent alone.
Q3: How can I experimentally validate that my combination therapy is synergistic?
A3: To determine if the combination of this compound and a second agent is synergistic, you should perform a dose-response matrix experiment and calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1: Indicates synergy.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism. Studies have demonstrated synergistic growth inhibition when combining this compound with agents like the tyrosine kinase inhibitor Ponatinib in CML cells.[13][14]
Q4: I am trying to generate a this compound-resistant cell line. What is the general procedure?
A4: Developing a resistant cell line typically involves long-term, continuous exposure to escalating, sublethal concentrations of the drug.
-
Begin by treating the parental (drug-naïve) cell line with this compound at a concentration around its IC20 (the concentration that inhibits 20% of cell growth).
-
Continuously culture the cells in the presence of the drug, monitoring their growth rate.
-
Once the cells resume a growth rate comparable to the untreated parental line, gradually increase the concentration of this compound.
-
This process is repeated over several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 25 nM or higher, depending on the cell type) compared to the parental line.[15] The resulting cell population can then be characterized as a this compound-resistant line.
Part 2: Data Presentation
Table 1: Efficacy of this compound Monotherapy and Combination Therapies in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | IC50 / Effect | Citation(s) |
| K562 | Chronic Myeloid Leukemia | Ponatinib | 2.6 nM | [13][14] |
| This compound | 40.1 nM | [13][14] | ||
| K562/IM-R1 | Imatinib-Resistant CML | Ponatinib | 2.2 nM | [13][14] |
| (BCR-ABL Amplification) | This compound | 51.0 nM | [13][14] | |
| Ba/F3 | Pro-B Cell Line | Ponatinib | 29.8 nM | [13][14] |
| This compound | 43.1 nM | [13][14] | ||
| Ba/F3/T315I | Imatinib-Resistant CML | Ponatinib | 2.1 nM | [13][14] |
| (T315I Mutation) | This compound | 46.4 nM | [13][14] | |
| 22Rv1 | Castration-Resistant Prostate Cancer | Bicalutamide | >100 µM | [16] |
| This compound | ~25 nM | [16] | ||
| This compound + Bicalutamide | ~10 nM (this compound) | [16] | ||
| HH | Cutaneous T-cell Lymphoma | This compound | 1.8 nM | [17] |
| BT474 | Breast Cancer | This compound | 2.6 nM | [17] |
| HCT116 | Colon Cancer | This compound | 7.1 nM | [17] |
Part 3: Visualization of Pathways and Workflows
Diagram 1: Key Signaling Pathways Conferring this compound Resistance
Caption: Mechanisms of this compound resistance, including PI3K/AKT activation and metabolic shifts.
Diagram 2: Experimental Workflow for Overcoming Resistance
Caption: A logical workflow for identifying and targeting this compound resistance mechanisms.
Part 4: Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound, alone or in combination with another drug.
Materials:
-
Cancer cell lines (parental and/or resistant)
-
Complete growth medium
-
96-well flat-bottom plates
-
This compound (and second drug, if applicable)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 1000 nM) in complete medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Western Blot for Pro-Survival Protein Expression
This protocol is to assess the expression levels of proteins like AKT, p-AKT, MCL-1, and BCL-2.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
References
- 1. Pan-HDAC inhibitor this compound, as a single agent or in combination with PI3K inhibitor, induces apoptosis in APL cells: An emerging approach to overcome MSC-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium butyrate and this compound induce apoptosis of chronic myeloid leukemia cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commons.stmarytx.edu [commons.stmarytx.edu]
- 4. Activity of deacetylase inhibitor this compound (LBH589) in cutaneous T-cell lymphoma models: Defining molecular mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of this compound on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting mitochondrial energetics reverses this compound‐ and marizomib‐induced resistance in pediatric and adult high‐grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting mitochondrial energetics reverses this compound- and marizomib-induced resistance in pediatric and adult high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EFFICACY OF this compound AND MARIZOMIB IN ACUTE MYELOID LEUKEMIA AND BORTEZOMIB-RESISTANT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Combination of this compound with ponatinib synergistically overcomes imatinib-resistant CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination of this compound with ponatinib synergistically overcomes imatinib‐resistant CML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brennerlab.net [brennerlab.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound | Non-selective HDACs | Tocris Bioscience [tocris.com]
Navigating Panobinostat-Induced In Vivo Toxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing in vivo toxicity associated with the histone deacetylase (HDAC) inhibitor, panobinostat. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation aids to facilitate informed decisions during your preclinical research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo toxicities observed with this compound?
A1: The most frequently reported dose-limiting toxicities for this compound in both preclinical and clinical studies are primarily hematological and gastrointestinal.[1][2] These include thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and diarrhea.[1][2] Other common adverse events include fatigue, nausea, vomiting, and electrolyte imbalances.[1] Cardiac toxicities, such as arrhythmias and QT prolongation, have also been observed and require careful monitoring.[1][2]
Q2: What is the underlying mechanism of this compound-induced toxicity?
A2: this compound is a potent, non-selective HDAC inhibitor.[1] Its therapeutic effect in cancer cells is due to the accumulation of acetylated histones and other proteins, leading to cell cycle arrest and apoptosis.[1] However, this lack of selectivity means that it also affects normal, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract, leading to the observed hematological and gastrointestinal toxicities.[2] The direct impact on various cellular proteins can also contribute to off-target effects, including cardiac toxicities.
Q3: Are there established dose de-escalation strategies for this compound in clinical settings?
A3: Yes, clinical trial protocols for this compound include specific guidelines for dose reduction or interruption based on the type and grade of toxicity observed. For hematological toxicities like severe thrombocytopenia or neutropenia, treatment is typically withheld until blood counts recover to a safe level, and then resumed at a reduced dose.[2] Similarly, for severe non-hematological toxicities such as grade 3 or 4 diarrhea, the dose is interrupted until resolution and then restarted at a lower dose.
Q4: How should I approach dose de-escalation in my preclinical animal models?
A4: Preclinical dose de-escalation should be guided by regular monitoring of animal well-being and toxicity endpoints. A common starting point is to reduce the dose by a fixed percentage (e.g., 25-50%) upon observation of significant weight loss (e.g., >15%), severe clinical signs (e.g., persistent diarrhea, lethargy), or significant changes in hematological parameters. The frequency of dosing can also be adjusted (e.g., from daily to every other day). It is crucial to establish clear criteria for dose reduction or cessation of treatment in your experimental protocol.
Q5: What are the key considerations for monitoring cardiac toxicity in animal models treated with this compound?
A5: Given the known cardiac effects of this compound, in vivo cardiac monitoring in animal models is critical. This should include baseline and periodic electrocardiogram (ECG) recordings to assess for QT interval prolongation and arrhythmias. Echocardiography can be used to evaluate changes in cardiac function, such as ejection fraction and fractional shortening. It is important to maintain consistent anesthesia and body temperature during these procedures to ensure data accuracy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant (>15%) weight loss in animals | - Gastrointestinal toxicity (diarrhea, anorexia)- Systemic toxicity | - Immediately assess for signs of dehydration and provide supportive care (e.g., subcutaneous fluids).- Reduce this compound dose by 25-50%.- Decrease dosing frequency.- Consider co-administration of anti-diarrheal agents after consulting with a veterinarian. |
| Severe, persistent diarrhea | - Direct gastrointestinal mucosal damage | - Withhold this compound treatment until diarrhea resolves.- Re-initiate treatment at a reduced dose.- Collect fecal samples for analysis if an infectious cause is suspected.- Perform histological analysis of intestinal tissue at necropsy to assess for damage. |
| Abnormal hematology results (thrombocytopenia, neutropenia) | - Bone marrow suppression | - Withhold this compound treatment.- Monitor complete blood counts (CBCs) more frequently (e.g., every 3-4 days).- Resume treatment at a reduced dose once blood counts have recovered to baseline or near-baseline levels. |
| Lethargy, hunched posture, rough coat | - General malaise due to systemic toxicity | - Perform a thorough clinical examination of the animal.- Provide supportive care (e.g., supplemental heat, palatable food).- Consider a temporary cessation of treatment to allow for recovery.- If signs persist, humane euthanasia may be necessary. |
| Sudden death in an animal | - Potential acute cardiac event- Severe, rapid-onset toxicity | - Perform a thorough necropsy to identify the cause of death, with a focus on cardiac and gastrointestinal tissues.- Review dosing records and clinical observations for any preceding signs.- Consider reducing the starting dose for subsequent cohorts. |
Quantitative Data Summary
Table 1: this compound Dose De-escalation Recommendations for In Vivo Toxicity (Rodent Models)
| Toxicity Grade (based on clinical observation and quantitative measures) | Recommended Action | Dose Adjustment |
| Mild (e.g., <10% weight loss, mild diarrhea) | Continue treatment, monitor closely | No change |
| Moderate (e.g., 10-15% weight loss, persistent but non-severe diarrhea, moderate hematological changes) | Withhold treatment until signs improve | Restart at a 25-50% reduced dose |
| Severe (e.g., >15% weight loss, severe diarrhea, severe hematological changes, significant lethargy) | Withhold treatment | Consider restarting at a ≥50% reduced dose only after full recovery. Discontinuation may be necessary. |
Table 2: Example Hematological Toxicity Grading for Preclinical Mouse Studies
| Parameter | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) |
| Platelets | 75,000 - 100,000/µL | 50,000 - 74,999/µL | 25,000 - 49,999/µL | <25,000/µL |
| Neutrophils | 1,000 - 1,500/µL | 750 - 999/µL | 500 - 749/µL | <500/µL |
Note: These are example ranges and should be adapted based on the specific mouse strain and baseline values.
Experimental Protocols
Protocol 1: In Vivo Hematological Toxicity Assessment in Mice
-
Blood Collection:
-
Collect 50-100 µL of blood via the saphenous or facial vein into EDTA-coated microtubes.
-
Perform baseline blood collection prior to the first dose of this compound.
-
Collect subsequent samples at regular intervals (e.g., weekly) and at the study endpoint. For acute toxicity studies, more frequent collection (e.g., every 3-4 days) may be necessary.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to analyze include: total white blood cell count (WBC), differential counts (neutrophils, lymphocytes, monocytes), red blood cell count (RBC), hemoglobin, hematocrit, and platelet count.
-
-
Data Interpretation:
-
Compare treatment group values to vehicle control group values.
-
Establish criteria for dose de-escalation based on the severity of cytopenias (see Table 2 for an example).
-
Protocol 2: In Vivo Gastrointestinal Toxicity Assessment in Mice
-
Clinical Monitoring:
-
Monitor animals daily for clinical signs of gastrointestinal toxicity, including:
-
Diarrhea: Score fecal consistency (e.g., 0=normal, 1=soft, 2=loose, 3=watery).
-
Weight Loss: Record body weight daily.
-
Dehydration: Assess skin turgor and general appearance.
-
-
-
Histological Analysis (at necropsy):
-
Collect sections of the small and large intestine.
-
Fix tissues in 10% neutral buffered formalin for 24 hours.
-
Process and embed tissues in paraffin.
-
Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Examine sections for signs of toxicity, such as villous blunting, crypt atrophy, inflammation, and epithelial necrosis.
-
-
Immunohistochemistry for Proliferation and Apoptosis:
-
Stain intestinal sections for Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
-
Quantify the number of positive cells per crypt-villus unit to assess changes in cell turnover.
-
Protocol 3: In Vivo Cardiac Function Monitoring in Rats
-
Anesthesia and Preparation:
-
Anesthetize the rat with isoflurane (1-2% in oxygen).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Place the animal in a supine position and apply ECG leads.
-
-
Electrocardiography (ECG):
-
Record a baseline ECG prior to this compound administration.
-
Record subsequent ECGs at peak plasma concentration of this compound and at regular intervals throughout the study.
-
Analyze the ECG for changes in heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate, QTc).
-
-
Echocardiography:
-
Perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Obtain M-mode and B-mode images of the left ventricle in the parasternal short-axis view.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate ejection fraction (EF) and fractional shortening (FS) to assess systolic function.
-
Visualizations
Caption: Mechanism of action of this compound as a pan-HDAC inhibitor.
Caption: Workflow for in vivo toxicity monitoring and dose de-escalation.
Caption: Logical troubleshooting guide for this compound-induced toxicity.
References
Panobinostat Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Panobinostat in research models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that cannot be solely explained by HDAC inhibition. What are the known off-target effects?
A1: While this compound is a potent pan-histone deacetylase (HDAC) inhibitor, it is known to have several off-target effects that can influence experimental outcomes.[1][2] These effects stem from direct binding to other proteins and indirect modulation of various cellular pathways. Key off-target effects include:
-
Direct Protein Binding: Studies have identified direct binding of this compound to proteins other than HDACs. Thermal proteome profiling has revealed potent binding to phenylalanine hydroxylase (PAH), tetratricopeptide repeat domain 38 (TTC38), lactoylglutathione lyase (GLO1), and glucosamine-6-phosphate deaminase 1.[1] Inhibition of PAH, for instance, can lead to increased phenylalanine and decreased tyrosine levels in cells.[1][2]
-
Disruption of Protein Degradation Pathways: this compound can interfere with protein degradation machinery. It has been shown to inhibit the aggresome pathway by causing hyperacetylation of α-tubulin via HDAC6 inhibition, which disrupts the transport of misfolded proteins.[3] Additionally, it can inhibit the chaperone function of Heat Shock Protein 90 (HSP90), leading to the degradation of HSP90 client proteins like the catalytic subunit of calcineurin, PPP3CA.[4][5][6]
-
Impact on Mitochondrial Function: this compound can induce mitochondrial dysfunction. This includes depletion of ATP and NAD+ content, increased mitochondrial permeability, and generation of reactive oxygen species (ROS).[7][8][9] These effects can contribute to apoptosis induction.[9]
-
Modulation of Signaling Pathways: Off-target effects of this compound extend to the modulation of key signaling pathways. It has been reported to inhibit the JAK/STAT pathway by reducing the phosphorylation of STAT5 and STAT6.[10][11] Furthermore, it can suppress the Akt/FOXM1 signaling pathway.[12]
-
Effects on the Cytoskeleton: this compound induces hyperacetylation of α-tubulin, a non-histone protein.[13][14] This leads to an increase in polymerized microtubules, altering microtubule dynamics and organization, which can affect processes like megakaryocyte maturation and platelet formation.[13][14]
Q2: Our cells are undergoing apoptosis at lower-than-expected concentrations of this compound. Could this be due to off-target effects?
A2: Yes, the pro-apoptotic effects of this compound can be mediated by both its on-target HDAC inhibition and its off-target activities. Several off-target mechanisms can contribute to apoptosis:
-
Mitochondrial Stress: As mentioned, this compound can induce the production of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential, leading to apoptosis.[8][9]
-
Inhibition of Pro-Survival Pathways: By inhibiting pathways like JAK/STAT and Akt/FOXM1, this compound can downregulate anti-apoptotic signals and promote cell death.[10][11][12]
-
Disruption of Protein Homeostasis: Inhibition of the aggresome pathway and HSP90 function leads to the accumulation of misfolded proteins and cellular stress, which can trigger apoptosis.[3][4][5] this compound has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and XIAP, and activate caspases.[10][15]
Q3: We are seeing conflicting results in different cell lines. How does the cytotoxicity of this compound vary across cell types?
A3: The cytotoxic effects of this compound, including its IC50 and LD90 values, can vary significantly between different cell lines and tumor types.[16] Generally, hematological cancer cell lines have been found to be more sensitive to this compound than solid tumor cell lines.[16] For example, LD90 values for hematological cell lines range from 14–57.5 nM, while for solid tumor cells like breast and pancreas, the range is 306–541 nM.[16] Normal human cell lines exhibit toxicity at much higher concentrations, with LD90 values greater than 5 µM.[16] This variability is likely due to differences in the expression levels of on- and off-target proteins, as well as the cellular context and reliance on specific signaling pathways for survival.
Troubleshooting Guides
Problem 1: Unexpected changes in cellular metabolism.
-
Possible Cause: Off-target inhibition of phenylalanine hydroxylase (PAH) by this compound's N-hydroxycinnamide moiety can alter amino acid levels.[1] Additionally, effects on mitochondrial function can impact cellular energetics.[7][8]
-
Troubleshooting Steps:
-
Metabolite Analysis: Measure intracellular levels of phenylalanine and tyrosine to check for PAH inhibition.[1]
-
Mitochondrial Function Assays: Assess mitochondrial membrane potential, ATP levels, and NAD+ content to evaluate mitochondrial health.[7][8]
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine the concentration at which these metabolic changes occur and compare it to the concentration required for HDAC inhibition.
-
Problem 2: Alterations in protein stability and degradation.
-
Possible Cause: this compound can inhibit HSP90 chaperone function and the aggresome pathway.[3][4][5]
-
Troubleshooting Steps:
-
Western Blot for HSP90 Client Proteins: Analyze the protein levels of known HSP90 client proteins (e.g., PPP3CA, Akt) to see if they are degraded.[4][5]
-
Immunofluorescence for Aggresomes: Stain for ubiquitinated protein aggregates to determine if the aggresome pathway is inhibited.
-
Tubulin Acetylation Assay: Perform a Western blot to check for hyperacetylation of α-tubulin, an indicator of HDAC6 inhibition which is linked to aggresome disruption.[3][13]
-
Quantitative Data Summary
Table 1: IC50 and LD90 Values of this compound in Various Cell Lines
| Cell Line/Tumor Type | Assay | Value | Reference |
| HH (Cutaneous T-cell Lymphoma) | Proliferation/Viability | IC50: 1.8 nM | |
| BT474 (Breast Cancer) | Proliferation/Viability | IC50: 2.6 nM | |
| HCT116 (Colon Cancer) | Proliferation/Viability | IC50: 7.1 nM | |
| Colorectal Cancer Cell Lines | Growth Inhibition | IC50: 5.5–25.9 µmol/L | [16] |
| Hematological Cell Lines | Cytotoxicity | LD90: 14–57.5 nM | [16] |
| Solid Tumor Cell Lines (Breast, Pancreas) | Cytotoxicity | LD90: 306–541 nM | [16] |
| Normal Human Cell Lines | Cytotoxicity | LD90: >5 µM | [16] |
| Small Cell Lung Cancer Cell Lines | Cytotoxicity | LD50: <25 nmol/L | [17] |
| Hodgkin Lymphoma Cell Lines | Proliferation | IC50: 20-40 nM (at 72h) | [10] |
| Granulosa Cell Tumor & Ovarian Cancer Cell Lines | Proliferation | IC50: 34.4 - 58.5 nM (at 72h) | [18] |
| JJN3 (Multiple Myeloma) | Growth Inhibition | IC50: 13 nM (at 48h) | [19] |
| KMM1 (Multiple Myeloma) | Growth Inhibition | IC50: 25 nM (at 48h) | [19] |
Experimental Protocols
Method 1: Thermal Proteome Profiling (TPP) for Off-Target Identification
This method is used to identify direct protein targets of a drug in living cells or cell extracts by measuring changes in protein thermal stability upon drug binding.[1][20][21]
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) to confluence. Treat cells with various concentrations of this compound or a vehicle control.
-
Heating and Lysis: Harvest and lyse the cells. Aliquot the lysate and heat the aliquots to a range of different temperatures.
-
Protein Digestion and Labeling: Separate the soluble and aggregated protein fractions by centrifugation. Digest the soluble proteins into peptides using trypsin. Label the peptides with tandem mass tags (TMT) for multiplexed quantitative mass spectrometry.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates a direct binding interaction.
Visualizations
Caption: this compound's inhibition of HSP90 leads to PPP3CA degradation.
Caption: this compound induces mitochondrial dysfunction, leading to apoptosis.
Caption: Workflow for identifying this compound off-targets using TPP.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Thermal profiling reveals phenylalanine hydroxylase as an off-target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor this compound induces calcineurin degradation in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Histone deacetylase inhibitor this compound induces calcineurin degradation in multiple myeloma [insight.jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting mitochondrial energetics reverses this compound- and marizomib-induced resistance in pediatric and adult high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting mitochondrial energetics reverses this compound‐ and marizomib‐induced resistance in pediatric and adult high‐grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pan-deacetylase inhibitor this compound induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commons.stmarytx.edu [commons.stmarytx.edu]
- 12. Inactivation of the Akt/FOXM1 Signaling Pathway by this compound Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. This compound (LBH589)-induced acetylation of tubulin impairs megakaryocyte maturation and platelet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound mediated cell death: a novel therapeutic approach for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The HDAC inhibitor this compound (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Histone deacetylase inhibitor, this compound, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 19. The Impact of this compound on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Panobinostat-related gastrointestinal intolerance during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, non-selective histone deacetylase (HDAC) inhibitor.[1] It works by blocking the activity of a broad range of HDAC enzymes, which are crucial for the regulation of gene transcription. By inhibiting these enzymes, this compound leads to an increase in the acetylation of histone and non-histone proteins. This epigenetic alteration results in the relaxation of chromatin, leading to the activation of genes that can suppress tumor growth, induce cell cycle arrest, and promote apoptosis (programmed cell death) in cancer cells.[2][3] this compound has been shown to modulate several critical signaling pathways implicated in cancer, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[4]
Q2: What are the most common gastrointestinal side effects of this compound?
The most frequently reported gastrointestinal (GI) side effects associated with this compound are diarrhea, nausea, and vomiting.[5][6][7] These toxicities are often dose-dependent and can range from mild to severe.[7] In clinical trials, diarrhea has been reported as the most common non-hematologic adverse event.[8]
Q3: Why does this compound cause gastrointestinal intolerance?
The exact molecular mechanisms are still under investigation, but it is believed that the inhibition of HDACs in the epithelial cells of the gastrointestinal tract disrupts normal cellular function. HDACs are involved in maintaining the integrity of the gut lining, regulating inflammatory responses, and controlling cell proliferation and death.[9][10] Disruption of these processes can lead to increased intestinal permeability, inflammation, and altered fluid secretion, manifesting as diarrhea and other GI symptoms. The effect is considered a class effect of pan-HDAC inhibitors.[8]
Troubleshooting Guides
Issue: Managing Diarrhea in a Preclinical/Clinical Setting
Symptoms: Increased frequency of loose or watery stools.
Management Protocol:
-
Prophylaxis and Early Intervention: At the first sign of loose stools or abdominal cramping, initiate supportive care.[11] For patients with grade 1 diarrhea at screening, consider prophylactic antidiarrheal medication like loperamide.[12]
-
Hydration and Electrolyte Monitoring: Ensure adequate fluid intake to prevent dehydration. Monitor electrolyte levels, especially potassium and magnesium, as imbalances can be exacerbated by diarrhea.[11]
-
Pharmacological Intervention:
-
Dose Modification: If diarrhea persists or worsens, dose modification of this compound is necessary. The following table provides a general guideline based on the Common Terminology Criteria for Adverse Events (CTCAE).
| CTCAE Grade | Description | Recommended Action |
| Grade 1 | Increase of <4 stools/day over baseline | Continue this compound and initiate standard-dose loperamide. |
| Grade 2 | Increase of 4-6 stools/day over baseline | Interrupt this compound until resolution to ≤ Grade 1, then resume at the same dose. Administer high-dose loperamide.[12] |
| Grade 3 | Increase of ≥7 stools/day over baseline; hospitalization indicated | Interrupt this compound until resolution to ≤ Grade 1, then resume at a reduced dose.[14] Administer high-dose loperamide and consider adding diphenoxylate/atropine.[12] |
| Grade 4 | Life-threatening consequences; urgent intervention indicated | Permanently discontinue this compound.[14] |
Issue: Managing Nausea and Vomiting
Symptoms: Feeling of sickness, with or without vomiting.
Management Protocol:
-
Prophylactic Antiemetics: Administer antiemetic medication before administering this compound, rather than waiting for symptoms to appear.[6]
-
Pharmacological Options:
-
Dose Modification: For persistent or severe nausea and vomiting, dose adjustments of this compound are recommended.
| CTCAE Grade | Description | Recommended Action |
| Grade 1 | Loss of appetite without alteration in eating habits | Continue this compound and provide symptomatic relief. |
| Grade 2 | Oral intake decreased without significant weight loss, dehydration or malnutrition | Continue this compound and optimize antiemetic therapy. |
| Grade 3 | Inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated | Interrupt this compound until resolution to ≤ Grade 1, then resume at a reduced dose. |
| Grade 4 | Life-threatening consequences; urgent intervention indicated | Permanently discontinue this compound. |
Quantitative Data from Clinical Trials
The following tables summarize the incidence of key gastrointestinal adverse events from the PANORAMA clinical trial program, which evaluated this compound in combination with bortezomib and dexamethasone.
Table 1: Incidence of All-Grade Gastrointestinal Adverse Events in PANORAMA-1
| Adverse Event | This compound Arm (n=381) | Placebo Arm (n=377) |
| Diarrhea | 68%[5] | 42% |
| Nausea | 53% | 41% |
| Vomiting | 33% | 21% |
| Anorexia | 29% | 20% |
Table 2: Incidence of Grade 3/4 Gastrointestinal Adverse Events in PANORAMA-1 & 2
| Adverse Event | PANORAMA-1 (this compound Arm) | PANORAMA-2 (this compound Arm) |
| Diarrhea | 26%[7] | 20%[5] |
| Nausea | 5% | 5% |
| Vomiting | 6% | 7% |
| Fatigue | 24%[7] | 20%[16] |
Table 3: Incidence of Grade 3/4 Adverse Events in PANORAMA-3 with Different Dosing Schedules
| Adverse Event | 20 mg TIW (n=78) | 20 mg BIW (n=83) | 10 mg TIW (n=80) |
| All Grade 3/4 AEs | 91%[17] | 83%[17] | 75%[17] |
| Pneumonia (Serious AE) | 12%[17] | 12%[17] | 11%[17] |
TIW: Three times a week; BIW: Twice a week
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Gastrointestinal Toxicity in a Mouse Model
Objective: To evaluate the gastrointestinal toxicity of this compound in a murine model.
Methodology:
-
Animal Model: Use a standard laboratory mouse strain (e.g., C57BL/6 or BALB/c).
-
Drug Administration: Administer this compound orally or via intraperitoneal injection at various doses. Include a vehicle control group.
-
Clinical Monitoring: Monitor mice daily for signs of GI toxicity, including weight loss, diarrhea (consistency and frequency of stool), and changes in behavior.
-
Histopathological Analysis: At the end of the study period, euthanize the mice and collect sections of the small and large intestines. Fix the tissues in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E). Evaluate for signs of mucosal injury, inflammation, and changes in villus architecture.
-
Biochemical Assays: Collect intestinal tissue for analysis of inflammatory markers (e.g., myeloperoxidase activity) and markers of intestinal permeability.
Protocol 2: In Vitro Assessment of this compound's Effect on Intestinal Epithelial Barrier Function
Objective: To determine the direct effect of this compound on the integrity of an intestinal epithelial cell monolayer.
Methodology:
-
Cell Culture: Culture a human intestinal epithelial cell line (e.g., Caco-2) on permeable supports (e.g., Transwell® inserts) until a differentiated monolayer is formed.
-
This compound Treatment: Treat the Caco-2 monolayers with varying concentrations of this compound added to the apical or basolateral chamber. Include a vehicle control.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the cell monolayer at various time points after this compound treatment. A decrease in TEER indicates a disruption of the epithelial barrier.
-
Paracellular Permeability Assay: Add a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) to the apical chamber. Measure the amount of fluorescence that passes through the monolayer into the basolateral chamber over time. An increase in permeability indicates a compromised barrier function.
-
Immunofluorescence Staining: At the end of the experiment, fix and stain the cells for tight junction proteins (e.g., ZO-1, occludin) to visualize any disruption in their localization at the cell borders.
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Management of GI Toxicity.
References
- 1. PANORAMA-1 study to assess efficacy of this compound in combination with dexamethasone and bortezomib [multiplemyelomahub.com]
- 2. researchgate.net [researchgate.net]
- 3. Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems - Lab on a Chip (RSC Publishing) DOI:10.1039/C9LC01107B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound plus bortezomib and dexamethasone in previously treated multiple myeloma: outcomes by prior treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemotherapy induced gastrointestinal toxicity in rats: involvement of mitochondrial DNA, gastrointestinal permeability and cyclooxygenase -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. onclive.com [onclive.com]
- 15. EMA Review of this compound (Farydak) for the Treatment of Adult Patients with Relapsed and/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PANORAMA 2: this compound in combination with bortezomib and dexamethasone in patients with relapsed and bortezomib-refractory myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of oral this compound plus subcutaneous bortezomib and oral dexamethasone in patients with relapsed or relapsed and refractory multiple myeloma (PANORAMA 3): an open-label, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Panobinostat Stability in Long-Term Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Panobinostat in long-term cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term use, where it is stable for at least two years.[1]
Q2: How should I prepare this compound stock solutions?
A2: this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[1][2] It is recommended to prepare a concentrated stock solution in one of these solvents. For example, the solubility in DMSO is approximately 33 mg/ml.[1] When preparing aqueous solutions for cell culture, it is advised to first dissolve this compound in an organic solvent like DMF and then dilute it with the aqueous buffer or cell culture medium.[1][2]
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: this compound's stability in aqueous solutions is limited. It is recommended not to store aqueous solutions for more than one day.[1][2] While this compound is stable in phosphate-buffered saline (PBS), its stability in complex cell culture media like RPMI or DMEM at 37°C has not been extensively reported in publicly available literature. However, it is known to be unstable in mouse and rat plasma due to enzymatic degradation, but stable in human, monkey, and dog plasma.[3][4] This suggests that the presence of certain enzymes can affect its stability.
Q4: How often should I change the media containing this compound in my long-term cell culture experiments?
A4: Given the recommendation to avoid storing aqueous solutions of this compound for more than a day, it is best practice to replace the media with freshly prepared this compound every 24 hours. This ensures that the cells are exposed to a consistent and effective concentration of the drug throughout the experiment. Standard cell culture practice also suggests changing the media every 2-3 days to replenish nutrients and remove waste products.[5][6] For long-term experiments with a potent and potentially unstable compound like this compound, daily media changes are a more rigorous approach to maintain concentration stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected drug effect over time. | Degradation of this compound in the cell culture medium at 37°C. | Prepare fresh this compound-containing media every 24 hours. Avoid using old or pre-warmed media. |
| Adsorption of the compound to plasticware. | Use low-binding plasticware for your experiments. | |
| High variability between replicate experiments. | Inconsistent drug concentration due to improper dissolution or storage. | Ensure complete dissolution of this compound in the organic solvent before diluting in media. Prepare fresh stock solutions regularly and store them appropriately. |
| Cell density variations affecting drug efficacy. | Standardize cell seeding density across all experiments. | |
| Unexpected cytotoxicity or off-target effects. | Use of high concentrations of organic solvent (e.g., DMSO) in the final culture medium. | Ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all treatments, including vehicle controls. |
| Degradation products of this compound might have different activities. | Frequent media changes with fresh drug will minimize the accumulation of potential degradation products. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Dosing Cells in a Long-Term Experiment
-
Thaw a fresh aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed, fresh cell culture medium. Ensure thorough mixing.
-
Remove the old medium from the cell culture plates.
-
Add the freshly prepared this compound-containing medium to the cells.
-
Repeat this process every 24 hours for the duration of the experiment.
This compound Signaling Pathways
This compound is a pan-histone deacetylase (HDAC) inhibitor, affecting multiple signaling pathways involved in cell cycle regulation, apoptosis, and cell survival.
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Long-Term this compound Treatment
Caption: Recommended workflow for long-term cell culture experiments with this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Pharmacokinetics of this compound: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound: Interspecies Difference in Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How often should you change your cell culture media? - Ximbio FAQ [ximbio.com]
- 6. gmpplastic.com [gmpplastic.com]
Troubleshooting Panobinostat clumping in feeding tubes
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Panobinostat clumping when administered through feeding tubes during pre-clinical and clinical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing clumping and blockage in our feeding tubes when administering this compound. What are the likely causes?
A1: this compound is a crystalline solid with low aqueous solubility, which is the primary reason for clumping and feeding tube occlusion.[1][2][3] Several factors can contribute to this issue:
-
Improper Dissolution: this compound is sparingly soluble in aqueous solutions.[1][2] Direct mixing of the crystalline powder with water or aqueous buffers will likely result in clumping.
-
Incorrect Vehicle/Solvent: Using a vehicle in which this compound has poor solubility will lead to particle aggregation.
-
Interaction with Enteral Formula: The components of the enteral nutrition formula may interact with the this compound formulation, causing precipitation or clumping.
-
Temperature and pH: The temperature and pH of the vehicle and the enteral formula can affect the solubility of this compound.
-
Inadequate Flushing: Insufficient flushing of the feeding tube before and after administration can leave residual drug that can clump and cause blockages.[4]
Q2: What is the recommended procedure for preparing this compound for administration through a feeding tube to prevent clumping?
A2: To minimize clumping, a multi-step solubilization process is recommended, leveraging its solubility in organic solvents.
Experimental Protocol: Solubilization of this compound for Enteral Administration
-
Materials:
-
This compound crystalline solid
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) pH 7.2 or other aqueous buffer of choice
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate personal protective equipment (PPE)
-
-
Methodology:
-
Weigh the desired amount of this compound crystalline solid in a sterile container.
-
Add a minimal amount of DMF or DMSO to completely dissolve the this compound. The solubility in these solvents is high (see Table 1).[1][2][3] It is recommended to purge the solvent with an inert gas before use.[1][2]
-
Once fully dissolved, slowly add the aqueous buffer (e.g., PBS pH 7.2) to the this compound solution with continuous mixing to reach the final desired concentration.[1][2]
-
Visually inspect the solution for any signs of precipitation or cloudiness. If observed, the concentration may be too high for the chosen solvent/buffer ratio.
-
It is not recommended to store the aqueous solution for more than one day.[1][2]
-
Q3: Are there alternative solvents we can use if we want to avoid DMF or DMSO?
A3: this compound is also soluble in ethanol, although to a lesser extent than in DMSO or DMF.[1][2] The same principle of dissolving in the organic solvent first, followed by dilution with an aqueous buffer, would apply. The final concentration achievable without precipitation may be lower when using ethanol.
Q4: What are the best practices for administering the prepared this compound solution through the feeding tube?
A4: Adhering to standard protocols for medication administration via enteral tubes is critical to prevent clumping and blockages.
-
Pre-Flush: Always flush the feeding tube with at least 15-30 mL of water before administering the this compound solution.[4][5]
-
Administer Medication: Administer the prepared this compound solution using a clean syringe.
-
Post-Flush: Immediately after administration, flush the tube again with 15-30 mL of water to ensure the complete dose is delivered and no residual solution remains in the tube.[4][5]
-
Separate Administrations: Administer each medication separately and flush the tube between each one.[5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~50 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | ~33-70 mg/mL | [1][2][3] |
| Ethanol | ~3.3 mg/mL | [1][2] |
| DMF:PBS (pH 7.2) (1:3 ratio) | ~0.1 mg/mL | [1][2] |
| Water | Insoluble | [3] |
| Aqueous Buffers | Sparingly soluble | [1][2] |
Mandatory Visualizations
References
Technical Support Center: Panobinostat and Reactive Oxygen Species (ROS)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor, panobinostat, and its effects on intracellular reactive oxygen species (ROS) levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces reactive oxygen species (ROS)?
A1: this compound, a pan-HDAC inhibitor, induces ROS primarily through the disruption of mitochondrial function.[1][2] By inhibiting HDACs, this compound alters the acetylation status of numerous proteins, leading to changes in gene transcription and protein activity that promote apoptosis and cell cycle arrest.[3] One of the proposed mechanisms for ROS induction involves the upregulation of thioredoxin-binding protein-2 (TBP-2), which in turn inhibits the antioxidant protein thioredoxin, leading to an accumulation of ROS.[4] This increase in ROS contributes to the loss of mitochondrial membrane potential, a key event in the apoptotic cascade.[1][2]
Q2: Is the induction of ROS a key component of this compound's anti-cancer activity?
A2: Yes, the generation of ROS is considered a significant part of this compound's cytotoxic and apoptotic effects in cancer cells.[1] The resulting oxidative stress can lead to DNA damage, activation of pro-apoptotic pathways, and ultimately, cell death.[2] Studies have shown that the apoptotic effects of this compound can be partially reversed by the use of antioxidants, such as N-acetylcysteine (NAC), highlighting the causal role of ROS in its mechanism of action.[2]
Q3: What are the expected downstream effects of this compound-induced ROS?
A3: The increase in intracellular ROS following this compound treatment can trigger a cascade of cellular events, including:
-
Oxidative Stress: An imbalance between ROS production and the cell's antioxidant capacity.
-
Mitochondrial Dysfunction: Characterized by the loss of mitochondrial membrane potential.[1][2]
-
Apoptosis: Programmed cell death, often mediated by the activation of caspases (e.g., caspase-3, -7, and -9) and cleavage of PARP.[1][5][6]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases, such as G0/G1 or G2/M, depending on the cell line.[1][7]
-
Modulation of Apoptotic Regulators: Changes in the expression of pro- and anti-apoptotic proteins, such as a reduction in Bcl-xL and an increase in p21.[1]
Q4: How does this compound's potency vary across different cancer cell lines?
A4: this compound exhibits potent anti-proliferative and cytotoxic activity across a wide range of cancer cell lines, with IC50 (the concentration required to inhibit 50% of cell growth) and LD50 (the concentration required to kill 50% of cells) values often in the low nanomolar range.[8][9] However, the sensitivity to this compound can vary significantly between different cancer types and even between cell lines of the same cancer type. For instance, small cell lung cancer (SCLC) cell lines have been reported to be particularly sensitive.[8][9]
This compound Potency in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | LD50 (nM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 8.81 ± 0.72 (48h) | - | [7] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 18.9 ± 0.74 (48h) | - | [7] |
| Huh-7 | Hepatocellular Carcinoma | 14.01 ± 1.12 (48h) | - | [7] |
| Hep3B | Hepatocellular Carcinoma | 25.00 ± 3.69 (48h) | - | [7] |
| SNU-398 | Hepatocellular Carcinoma | 12.86 ± 3.25 (48h) | - | [7] |
| H1299 | Non-Small Cell Lung Cancer | 5 | - | [10] |
| A549 | Non-Small Cell Lung Cancer | 30 | - | [10] |
| Human NSCLC (median) | Non-Small Cell Lung Cancer | 35 | 105 | [9] |
| Human Mesothelioma (median) | Mesothelioma | 30 | 45 | [9] |
| Human SCLC (median) | Small Cell Lung Cancer | 9.5 | 12 | [9] |
Troubleshooting Guide
Q: I am observing high background fluorescence in my ROS assay using DCFH-DA. What could be the cause and how can I fix it?
A: High background fluorescence in a DCFH-DA assay can be caused by several factors. Here's a troubleshooting guide:
-
Cause 1: Autoxidation of the DCFH-DA probe. The DCFH-DA probe is sensitive to light and can auto-oxidize, leading to a high background signal.
-
Solution: Always prepare the DCFH-DA working solution fresh and protect it from light by wrapping the tube in aluminum foil.[11] Avoid using old solutions.
-
-
Cause 2: Presence of serum in the media. Components in fetal bovine serum (FBS) can interact with the probe and cause non-specific fluorescence.
-
Solution: Perform the DCFH-DA incubation in serum-free media or a balanced salt solution like HBSS.[12] If serum is necessary for cell health, minimize the incubation time.
-
-
Cause 3: Phenol red in the culture medium. Phenol red is a pH indicator that can contribute to background fluorescence.
-
Solution: Use phenol red-free medium for the assay. Alternatively, ensure to wash the cells thoroughly with PBS after incubation with the probe and before measurement to remove any residual phenol red-containing medium.[11]
-
-
Cause 4: Cell-free chemical activation of the probe. The compound you are testing (in this case, this compound) might directly interact with and oxidize the DCFH-DA probe in the absence of cells.
-
Solution: Always include a cell-free control where you add this compound to the DCFH-DA-containing media in a well without cells.[12] This will help you determine if the compound itself is causing the fluorescence.
-
Q: My this compound-treated cells are showing lower viability than expected, even at low concentrations. Could this be related to ROS, and how can I confirm this?
A: Unexpectedly high cytotoxicity can indeed be a result of excessive ROS production. To determine if ROS is the primary driver of the observed cell death, you can perform a rescue experiment using an antioxidant.
-
Experimental Approach:
-
Pre-treat with an antioxidant: Pre-incubate your cells with a well-characterized antioxidant, such as N-acetylcysteine (NAC), for 1-2 hours before adding this compound.[2] A typical starting concentration for NAC is 1-5 mM.
-
Co-treat with this compound and NAC: After the pre-incubation period, add this compound at the desired concentrations while maintaining the presence of NAC.
-
Assess cell viability: Measure cell viability using your standard assay (e.g., MTT, CellTiter-Glo).
-
-
Interpretation of Results:
-
If the presence of NAC significantly increases the viability of this compound-treated cells compared to cells treated with this compound alone, it strongly suggests that ROS production is a major contributor to the observed cytotoxicity.[2]
-
If NAC does not rescue the cells from this compound-induced death, other mechanisms may be at play, or the ROS-induced damage might be too severe to be reversed by the antioxidant at the concentration used.
-
Q: My ROS measurements are inconsistent between experiments. How can I improve the reproducibility of my assay?
A: Inconsistent ROS measurements are a common issue. Here are several steps to enhance reproducibility:
-
Standardize cell seeding density: Ensure that you seed the same number of cells for each experiment and that the cells are in a similar growth phase (e.g., logarithmic phase).[13]
-
Consistent incubation times: Use precise and consistent incubation times for both the DCFH-DA probe loading and the this compound treatment.
-
Minimize light exposure: As mentioned, the DCFH-DA probe is light-sensitive. Perform the staining and incubation steps in the dark as much as possible.[11]
-
Gentle cell handling: Avoid vigorous pipetting or washing, as this can stress the cells and artificially induce ROS production.[11]
-
Include proper controls: Always include the following controls in every experiment:
-
Untreated cells: To establish a baseline ROS level.
-
Positive control: Cells treated with a known ROS inducer (e.g., H₂O₂) to ensure the assay is working correctly.
-
Vehicle control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO).
-
Cell-free control: To check for direct interaction between this compound and the DCFH-DA probe.[12]
-
Experimental Protocols
Protocol: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is adapted from established methods for measuring intracellular ROS in adherent cells.[11][14]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., Hydrogen peroxide, H₂O₂)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well black, clear-bottom plate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Reagents:
-
DCFH-DA Stock Solution (10 mM): Dissolve DCFH-DA in high-quality DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light.
-
DCFH-DA Working Solution (10 µM): Immediately before use, dilute the 10 mM stock solution in pre-warmed, serum-free medium to a final concentration of 10 µM. Protect this solution from light.
-
-
This compound Treatment:
-
Remove the culture medium from the wells.
-
Add fresh medium containing the desired concentrations of this compound or the vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
DCFH-DA Staining:
-
After the this compound treatment, carefully remove the medium.
-
Wash the cells once with pre-warmed PBS.
-
Add 100 µL of the 10 µM DCFH-DA working solution to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
-
Measurement of Fluorescence:
-
Remove the DCFH-DA working solution.
-
Wash the cells twice with PBS to remove any extracellular probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[11]
-
Alternatively, visualize the cells using a fluorescence microscope with a standard FITC filter set.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold change in ROS production.
-
If possible, normalize the fluorescence values to cell number or protein concentration to account for differences in cell density.
-
Visualizations
Signaling Pathway of this compound-Induced ROS
Caption: Proposed signaling pathway of this compound-induced ROS and apoptosis.
Experimental Workflow for Assessing this compound-Induced ROS
Caption: Experimental workflow for measuring and validating this compound-induced ROS.
References
- 1. This compound induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting mitochondrial energetics reverses this compound‐ and marizomib‐induced resistance in pediatric and adult high‐grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase inhibitors vorinostat and this compound induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The HDAC inhibitor this compound (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The HDAC inhibitor this compound (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioscience.co.uk [bioscience.co.uk]
Technical Support Center: Optimizing Panobinostat Concentration for Maximum Histone Acetylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Panobinostat for achieving maximal histone acetylation in experimental settings. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, non-selective histone deacetylase (HDAC) inhibitor.[1][2] It works by blocking the enzymatic activity of multiple HDAC enzymes, which are responsible for removing acetyl groups from histone and non-histone proteins.[3][4][5] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of genes that are normally silenced, leading to various cellular effects including cell cycle arrest, apoptosis (programmed cell death), and inhibition of tumor growth.[3][4][6]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound is highly cell-type dependent. However, a general starting point for in vitro experiments is in the low nanomolar (nM) range. Preclinical data suggest that this compound exhibits inhibitory activity at nanomolar concentrations.[3] For many cancer cell lines, IC50 (half-maximal inhibitory concentration) values are often below 100 nM.[7][8][9] It is recommended to perform a dose-response curve (e.g., 1 nM to 1 µM) to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How long should I incubate my cells with this compound to observe maximum histone acetylation?
A3: Increased histone acetylation can be a relatively rapid event. In some studies, maximal acetylation of histones H3 and H4 has been observed as early as 6 hours post-treatment.[10] However, for downstream effects like apoptosis or cell cycle arrest, longer incubation times of 24 to 72 hours are commonly used.[9][11] It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for your specific endpoint.
Q4: Can this compound affect non-histone proteins?
A4: Yes, this compound is a pan-HDAC inhibitor and can affect the acetylation status of various non-histone proteins.[6] These proteins are involved in numerous cellular processes, including gene transcription, protein stability, and signal transduction. For example, this compound has been shown to induce the acetylation of α-tubulin, which can affect microtubule stability.[11][12]
Q5: Is this compound cytotoxic to all cell types?
A5: this compound generally shows more cytotoxicity toward tumor cells than normal cells.[4] However, it can still have cytotoxic effects on healthy cells, particularly at higher concentrations.[8] It is crucial to determine the cytotoxic profile of this compound in your specific cell model by performing cell viability assays.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in histone acetylation observed. | Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM - 10 µM). |
| Insufficient incubation time: The treatment duration may be too short to induce a detectable change. | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for maximal acetylation. | |
| Poor antibody quality for Western blot: The antibody used to detect acetylated histones may be of low quality or not specific. | Use a validated, high-quality antibody specific for the acetylated histone mark of interest (e.g., Acetyl-Histone H3, Acetyl-Histone H4). Run appropriate controls. | |
| Problems with protein extraction or Western blot protocol: Inefficient extraction of nuclear proteins or issues with the blotting procedure. | Utilize a nuclear extraction protocol to enrich for histones. Review and optimize your Western blot protocol. | |
| High levels of cell death observed, even at low concentrations. | High sensitivity of the cell line: The cell line being used may be particularly sensitive to this compound-induced apoptosis. | Lower the concentration range in your dose-response experiments. Shorten the incubation time. |
| Off-target effects: At higher concentrations, off-target effects can contribute to cytotoxicity. | Use the lowest effective concentration that achieves the desired level of histone acetylation. | |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | Ensure the final solvent concentration in your culture medium is low and non-toxic (typically <0.1%). Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular response. | Standardize your cell culture protocols. Use cells within a consistent passage number range. |
| Inaccurate drug concentration: Errors in serial dilutions or drug preparation. | Prepare fresh drug dilutions for each experiment. Verify the stock solution concentration. | |
| Biological variability: Inherent biological differences between cell populations. | Perform multiple biological replicates for each experiment to ensure the reproducibility of your findings. |
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration / IC50 | Observed Effect | Reference |
| SKOV-3 | Ovarian Cancer | IC50 of 15 nM | Reduction in cell viability | [7] |
| Multiple Melanoma Cell Lines | Melanoma | IC50 > 10 µM in some lines | Growth inhibition, apoptosis | [8] |
| Saos-2, U2-OS, MG63 | Osteosarcoma | 1-10 nM | Reduction in cell viability, induction of cell death | [9] |
| BHT-101, CAL-62, 8305C | Anaplastic Thyroid Cancer | Not specified | Impairment of cell viability, cell cycle arrest, apoptosis | [12] |
| NB4, K562 | Leukemia | IC50 varies with co-culture | Growth inhibition | [13] |
| SW579 | Thyroid Squamous Cell Carcinoma | 0.01 - 10 µM | Increased histone acetylation, apoptosis | [14] |
| LNCaP, DU145 | Prostate Cancer | Not specified | Increased histone H3K9 acetylation | [15] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Acetylation
This protocol outlines the steps for detecting changes in histone acetylation levels in cultured cells following this compound treatment.
1. Cell Seeding and Treatment: a. Seed cells in appropriate culture plates or flasks and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined incubation time.
2. Histone Extraction (Acid Extraction Method): a. Harvest cells by scraping or trypsinization and wash with ice-cold PBS. b. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. c. Centrifuge to pellet the nuclei. d. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones. e. Centrifuge to pellet the debris and collect the supernatant containing the histones. f. Neutralize the acid by adding NaOH.
3. Protein Quantification: a. Determine the protein concentration of the histone extracts using a protein assay compatible with acidic samples (e.g., Bradford assay).
4. SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (typically 10-20 µg) onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel for better resolution of low molecular weight histones. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C.[16] g. Wash the membrane with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again with TBST. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. k. To control for loading, strip the membrane and re-probe with an antibody against a total histone (e.g., anti-Histone H3).[17]
Protocol 2: Cell Viability Assay (WST-1 Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
1. Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells with vehicle control and untreated cells.
3. Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
4. WST-1 Reagent Addition: a. Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium). b. Incubate the plate for an additional 1-4 hours at 37°C. The incubation time may need to be optimized for your cell line.
5. Absorbance Measurement: a. Measure the absorbance of the samples at the appropriate wavelength (typically 450 nm) using a microplate reader.
6. Data Analysis: a. Subtract the background absorbance (from wells with medium and WST-1 but no cells). b. Normalize the absorbance values of the treated wells to the untreated control wells to determine the percentage of cell viability. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: Experimental workflow for Western blot analysis of histone acetylation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 5. myeloma.org.uk [myeloma.org.uk]
- 6. This compound as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HDACi this compound Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exposure to a histone deacetylase inhibitor has detrimental effects on human lymphocyte viability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound mediated cell death: a novel therapeutic approach for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic activity of the histone deacetylase inhibitor this compound (LBH589) in anaplastic thyroid cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound reverses HepaCAM gene expression and suppresses proliferation by increasing histone acetylation in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Panobinostat-Induced Cardiac Events in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating panobinostat-induced cardiac events in preclinical models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant QT interval prolongation in our conscious dog telemetry study after oral administration of this compound. Is this an expected finding?
A1: Yes, this is an expected finding. Preclinical safety pharmacology studies have demonstrated that this compound can cause QT interval prolongation. In a repeated oral dose telemetry study in dogs, a 1.5 mg/kg dose resulted in QTc prolongation of up to 25 milliseconds in some animals.[1] The product label for this compound includes a black box warning for severe cardiac abnormalities, including QT prolongation.[2][3]
-
Troubleshooting Steps:
-
Verify Dose and Formulation: Ensure the correct dose was administered and that the formulation is appropriate for the animal model to ensure expected bioavailability. This compound has a total bioavailability of about 21% after oral administration due to a significant first-pass effect.[4]
-
Monitor Electrolytes: this compound-induced cardiac events can be exacerbated by electrolyte abnormalities.[3] It is recommended to monitor and correct any electrolyte imbalances (e.g., hypokalemia, hypomagnesemia) in your animal models.
-
Baseline ECG: Always acquire baseline ECG data before drug administration to serve as a proper control for each animal.
-
Concomitant Medications: Be aware of any other medications administered to the animals that could also prolong the QT interval.[1]
-
Q2: Our in vitro experiments using neonatal rat ventricular myocytes (NMVMs) show a reduction in sodium current (INa) density after this compound treatment. What is the underlying mechanism?
A2: This is a key mechanism of this compound-induced cardiotoxicity. This compound, a pan-histone deacetylase (HDAC) inhibitor, has been shown to cause a concentration-dependent reduction in peak INa density.[2][5] This is attributed to a decrease in the protein expression levels of the cardiac sodium channel, NaV1.5.[2] Additionally, this compound reduces gap junction conductance (gj) by decreasing the expression of Connexin43 (Cx43).[2]
-
Troubleshooting Steps:
-
Confirm Pan-HDAC Inhibition: The effects on INa and gj are characteristic of pan-HDAC inhibitors. Class-selective HDAC inhibitors, like entinostat or ricolinostat, do not typically cause the same reductions in INa density or NaV1.5 expression, which may explain their improved cardiac safety profile.[2]
-
Check Concentration and Incubation Time: The reduction in NaV1.5 and Cx43 expression is concentration-dependent.[2] Ensure your experimental concentrations and incubation times (e.g., 18-24 hours) are adequate to observe these effects.
-
Assess Protein Expression: If you observe a reduction in INa, confirm the mechanism by performing a Western blot to assess NaV1.5 and Cx43 protein levels.[2]
-
Q3: We are not observing any effect of this compound on the hERG channel in our in vitro assay. Did we perform the experiment incorrectly?
A3: It is unlikely that your experiment was performed incorrectly. While QT prolongation is often associated with hERG channel inhibition, studies suggest that hERG is not the primary target responsible for the cardiac side effects of this compound and other pan-HDAC inhibitors.[2] The primary mechanism involves the reduction of the cardiac sodium current (INa) and gap junction conductance.[2][6]
Q4: We are designing an in vivo study and are concerned about this compound-induced toxicity leading to animal loss. How can we mitigate this?
A4: Systemic administration of this compound, especially at higher doses (e.g., 10 or 20 mg/kg daily), can lead to significant toxicity in murine models.[7]
-
Troubleshooting & Mitigation Strategies:
-
Dose De-escalation: If significant toxicity is observed, reducing the dose may be necessary. However, be aware that lower, well-tolerated doses may not achieve the desired therapeutic effect, which can impact survival outcomes in efficacy studies.[7]
-
Intermittent Dosing: Early clinical studies of intravenous this compound identified QTc prolongation as a dose-limiting toxicity with daily administration. Subsequent studies have successfully used intermittent dosing schedules to improve tolerability.[6] Consider adopting a similar schedule (e.g., three times per week) in your preclinical models.[8]
-
Supportive Care: Monitor animals closely for common adverse events such as diarrhea, fatigue, and myelosuppression.[3][9] Provide supportive care as needed, including hydration and nutritional support.
-
Cardiac Monitoring: Implement regular cardiac monitoring (e.g., ECG) to detect cardiac events early.[3]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound-induced cardiac events.
Table 1: In Vivo Electrophysiology Data
| Animal Model | Compound | Dose | Route | Key Finding |
|---|
| Dog | this compound | 1.5 mg/kg | Oral | QTc prolongation upwards of 25 milliseconds.[1] |
Table 2: In Vitro Electrophysiology Data (Neonatal Rat Ventricular Myocytes)
| Compound | Concentration | Effect on Peak INa Density | Effect on INa Activation |
|---|---|---|---|
| This compound | Concentration-dependent | Reduction[2] | +3 to 6 mV shift[2] |
| TSA (Pan-HDACi) | 100 nM | Decrease from -36.2 to -13.7 pA/pF[5] | N/A |
| Vorinostat (Pan-HDACi) | 5 µM | Decrease to -17.6 pA/pF[5] | N/A |
| FK228 (Pan-HDACi) | 10 nM | Decrease to -15.1 pA/pF[5] | N/A |
| Entinostat (Class I HDACi) | 1 µM | No significant effect[2] | No effect[2] |
Table 3: In Vitro Protein Expression Data (Neonatal Rat Ventricular Myocytes)
| Compound | Target Protein | Effect on Expression |
|---|---|---|
| This compound | NaV1.5 | Concentration-dependent decrease[2] |
| This compound | Connexin43 (Cx43) | Concentration-dependent decrease[2] |
| Entinostat | NaV1.5 / Cx43 | No change observed[2] |
| Ricolinostat | NaV1.5 / Cx43 | No change observed[2] |
Experimental Protocols
1. In Vitro Assessment in Neonatal Ventricular Myocytes
-
Cell Culture:
-
Primary cultures of neonatal ventricular myocytes (NMVMs) are established from 1-2 day old Sprague-Dawley rat pups.
-
Ventricles are minced and dissociated using a standard enzymatic digestion protocol.
-
Cells are pre-plated to enrich for cardiomyocytes.
-
Myocytes are then plated on appropriate culture dishes and maintained in a suitable growth medium.
-
-
Drug Treatment:
-
After allowing cells to adhere and establish a network (typically 24-48 hours), the culture medium is replaced with a medium containing the desired concentration of this compound or vehicle control.
-
Cells are incubated for a specified period (e.g., 18-24 hours) before analysis.[10]
-
-
Whole-Cell Patch Clamp Electrophysiology:
-
Objective: To measure cardiac sodium currents (INa) and gap junction conductance (gj).[2]
-
Procedure: Standard whole-cell patch-clamp techniques are employed.
-
For INa measurement, the membrane potential is held at -120 mV and depolarized in increments (e.g., to potentials between -90 and +60 mV) to elicit sodium currents.[10]
-
Current-voltage (I-V) relationships are plotted to determine peak INa density (pA/pF).
-
Voltage-dependence of activation and inactivation is analyzed using Boltzmann functions.
-
-
Western Blot Analysis:
-
Objective: To quantify the protein expression of NaV1.5 and Connexin43.[2]
-
Procedure:
-
After drug treatment, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for NaV1.5, Cx43, and a loading control (e.g., α-tubulin).
-
Following incubation with appropriate secondary antibodies, protein bands are visualized and quantified using a suitable imaging system.
-
-
2. In Vivo Cardiovascular Assessment in Dogs
-
Model: Conscious, telemetered Beagle dogs are typically used for cardiovascular safety pharmacology studies.
-
Telemetry Implantation: Animals are surgically implanted with a telemetry device capable of continuously monitoring ECG, blood pressure, and heart rate. A sufficient recovery period (e.g., 2-4 weeks) is allowed post-surgery.
-
Study Design:
-
A crossover design is often used, where each animal serves as its own control.
-
Baseline cardiovascular data is collected for at least 24 hours prior to dosing.
-
This compound is administered orally at the desired dose (e.g., 1.5 mg/kg).[1]
-
Cardiovascular parameters are continuously monitored for a defined period post-dose (e.g., 24-48 hours).
-
-
Data Analysis:
-
ECG intervals (PR, QRS, QT) are measured.
-
The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's).
-
Changes in QTc, heart rate, and blood pressure from baseline are calculated and analyzed for statistical significance.
-
Visualizations
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: Experimental workflow for in vitro cardiotoxicity assessment.
Caption: Troubleshooting logic for unexpected in vitro results.
References
- 1. EMA Review of this compound (Farydak) for the Treatment of Adult Patients with Relapsed and/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in Functional Expression of Connexin43 and NaV1.5 by Pan- and Class-Selective Histone Deacetylase Inhibition in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Changes in cardiac Nav1.5 expression, function, and acetylation by pan-histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-Clinical Study of this compound in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical developments in the treatment of relapsed or relapsed and refractory multiple myeloma: impact of this compound, the first-in-class histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Strategies to mitigate Panobinostat's mutagenic potential in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the mutagenic potential of Panobinostat in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's mutagenic potential?
A1: this compound, a pan-histone deacetylase (HDAC) inhibitor, exhibits mutagenic potential primarily through two synergistic mechanisms:
-
Induction of Reactive Oxygen Species (ROS): this compound can disrupt mitochondrial function and inhibit antioxidant pathways, leading to an accumulation of ROS.[1][2] These highly reactive molecules can directly damage DNA by causing oxidative lesions and strand breaks.
-
Inhibition of DNA Repair Pathways: this compound has been shown to suppress the expression of key proteins involved in the homologous recombination (HR) pathway, such as RAD51 and BRCA1.[3][4] HR is a critical error-free mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting this pathway, this compound allows DNA damage (including that caused by its own induction of ROS) to persist or be repaired by more error-prone pathways, leading to mutations.
Q2: How can we proactively mitigate the mutagenic risks of this compound in our cell culture experiments?
A2: The primary strategy is to counteract the induction of oxidative stress. Co-treatment with an antioxidant is the most direct approach. N-acetylcysteine (NAC) is a widely used ROS scavenger that can be added to the cell culture medium alongside this compound to neutralize ROS and prevent oxidative DNA damage.[5] Dose optimization and using intermittent exposure schedules may also reduce cumulative DNA damage by allowing cells time for repair between treatments.
Q3: We observed a higher-than-expected level of cytotoxicity after treating cells with this compound and an antioxidant. What could be the cause?
A3: This could be due to several factors:
-
Antioxidant Concentration: While protective against DNA damage, high concentrations of some antioxidants can have their own cytotoxic effects or alter experimental conditions (e.g., pH of the media). It is crucial to perform a dose-response curve for the antioxidant alone to determine its non-toxic working concentration range for your specific cell line.
-
Off-Target Effects: The combination may have unforeseen synergistic effects on cellular pathways unrelated to mutagenicity.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to both this compound and antioxidants. Ensure that the concentrations used are appropriate for the specific cells being studied.
Q4: Can we measure the extent of DNA damage caused by this compound in our experiment?
A4: Yes, several standard assays can quantify this compound-induced DNA damage. The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method to detect DNA strand breaks. Cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis. Damaged DNA containing breaks migrates faster, forming a "comet tail," and the intensity and length of this tail are proportional to the amount of DNA damage. Another common method is immunostaining for γH2AX, a marker for DNA double-strand breaks.[2][6]
Q5: How can we confirm that this compound is inhibiting the homologous recombination (HR) repair pathway in our cells?
A5: You can assess HR efficiency using a reporter assay, such as the DR-GFP (Direct Repeat-Green Fluorescent Protein) assay .[7][8][9][10] This system uses a cell line containing a mutated, non-functional GFP gene with a recognition site for the I-SceI endonuclease. When a DNA double-strand break is induced by I-SceI, functional GFP can only be restored via HR. A decrease in the percentage of GFP-positive cells following this compound treatment indicates inhibition of the HR pathway. Additionally, you can use Western blotting or immunofluorescence to quantify the expression levels or foci formation of key HR proteins like RAD51.[4]
Troubleshooting Guides
Issue 1: High variability in genotoxicity assay results (Ames Test, Micronucleus Assay).
| Possible Cause | Troubleshooting Step |
| Metabolic Activation (S9 Mix) | Ensure the S9 fraction is properly prepared, stored, and used at the correct concentration. This compound's metabolism may affect its mutagenicity. |
| Compound Solubility | Confirm that this compound is fully dissolved in the chosen solvent (e.g., DMSO) and does not precipitate when added to the culture medium. |
| Cell Viability | High levels of cytotoxicity can confound mutagenicity results. Perform a cytotoxicity assay first to select concentrations that are not overtly toxic (typically >50% cell viability). |
| Inconsistent Scoring | For manual scoring (e.g., micronuclei), ensure scorers are blinded to treatment conditions and follow standardized scoring criteria. |
Issue 2: Ineffective mitigation of DNA damage with N-acetylcysteine (NAC).
| Possible Cause | Troubleshooting Step |
| Insufficient NAC Concentration | Perform a dose-response experiment to determine the optimal concentration of NAC required to reduce ROS levels without causing cytotoxicity in your cell line. |
| Timing of Treatment | For maximum protection, NAC should be added to the cells either shortly before or concurrently with this compound. |
| NAC Degradation | Prepare fresh NAC solutions for each experiment, as it can oxidize and lose activity over time in solution. |
| Alternative Damage Mechanisms | While ROS is a major factor, this compound may cause DNA damage through other, non-oxidative mechanisms. The Comet Assay can help confirm if DNA breaks are still present despite NAC treatment. |
Quantitative Data Summary
The following tables provide representative data on this compound's effects and potential mitigation. Note: Values are illustrative and should be confirmed experimentally for your specific model system.
Table 1: Effect of this compound on Homologous Recombination (HR) Pathway Protein Expression
| Treatment | Concentration | RAD51 Expression (Relative to Control) | BRCA1 Expression (Relative to Control) |
|---|---|---|---|
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 25 nM | 0.65 | 0.70 |
| This compound | 50 nM | 0.40 | 0.45 |
| This compound | 100 nM | 0.20 | 0.25 |
(Data based on findings that this compound suppresses transcription of HR-related genes)[4]
Table 2: Representative Results of a DR-GFP Homologous Recombination Assay
| Treatment | % GFP-Positive Cells (HR Efficiency) |
|---|---|
| Vehicle Control | 12.5% |
| This compound (50 nM) | 4.2% |
(Data modeled after reports of HDAC inhibitors reducing HR efficiency)[3]
Table 3: Representative Results of an In Vitro Micronucleus Assay
| Treatment | Concentration | % Micronucleated Cells |
|---|---|---|
| Vehicle Control | - | 1.5 ± 0.3 |
| This compound | 50 nM | 8.7 ± 1.1 |
| This compound + NAC | 50 nM + 1 mM | 2.1 ± 0.5 |
(Illustrative data based on this compound's known clastogenic potential and the protective effects of NAC)
Table 4: Representative Results of a Bacterial Reverse Mutation (Ames) Test
| Treatment | S. typhimurium Strain | Mean Revertant Colonies (± SD) |
|---|---|---|
| Vehicle Control | TA98 | 25 ± 4 |
| This compound (10 µ g/plate ) | TA98 | 155 ± 18 |
| This compound + NAC (10 µ g/plate + 1 mM) | TA98 | 35 ± 7 |
(Illustrative data showing a positive mutagenic response for this compound and its mitigation by an antioxidant)
Experimental Protocols
Protocol 1: Comet Assay for DNA Damage Assessment
-
Cell Treatment: Plate and treat cells with this compound +/- NAC at desired concentrations for the chosen duration. Include negative (vehicle) and positive (e.g., H₂O₂) controls.
-
Cell Harvesting: Harvest cells and resuspend in ice-cold PBS at a concentration of 1x10⁵ cells/mL. Ensure cell viability is >80%.
-
Slide Preparation: Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose (at 37°C). Pipette the mixture onto a pre-coated slide, cover with a coverslip, and solidify on ice.
-
Lysis: Gently remove the coverslip and immerse the slide in freshly prepared, cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slide in a horizontal electrophoresis tank containing fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA unwinding.
-
Electrophoresis: Apply voltage (typically ~25V, 300mA) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slide with neutralization buffer, followed by staining with a DNA dye (e.g., SYBR Green or propidium iodide).
-
Analysis: Visualize slides using a fluorescence microscope. Quantify the percentage of DNA in the comet tail using appropriate image analysis software. An increase in tail DNA corresponds to increased DNA damage.
Protocol 2: In Vitro Micronucleus Assay
-
Cell Treatment: Seed cells at a density that allows for at least one cell division. Treat with this compound +/- NAC for a duration equivalent to 1.5-2.0 normal cell cycles.
-
Cytokinesis Block: Add Cytochalasin B to the culture medium at a pre-determined optimal concentration to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting: Harvest cells using a standard trypsinization protocol.
-
Hypotonic Treatment: Resuspend the cell pellet in a warm hypotonic solution (e.g., 0.075M KCl) and incubate to swell the cells.
-
Fixation: Fix the cells using a freshly prepared methanol:acetic acid fixative. Repeat fixation steps until the pellet is clean.
-
Slide Preparation: Drop the cell suspension onto clean, humid glass slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or DAPI.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per treatment condition. Count the number of binucleated cells that contain one or more micronuclei. Express results as the percentage of micronucleated cells.
Visualizations
Caption: this compound-induced Reactive Oxygen Species (ROS) production pathway.
Caption: Inhibition of Homologous Recombination (HR) by this compound.
Caption: Workflow for testing mitigation of this compound's mutagenicity.
References
- 1. Dietary phytochemicals, HDAC inhibition, and DNA damage/repair defects in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of cell cycle arrest and DNA damage by the HDAC inhibitor this compound (LBH589) and the lipid peroxidation end product 4-hydroxynonenal in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Enhances Cytarabine and Daunorubicin Sensitivities in AML Cells through Suppressing the Expression of BRCA1, CHK1, and Rad51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor, this compound, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. A genome-wide homologous recombination screen identifies the RNA-binding protein RBMX as a component of the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Panobinostat vs. Vorinostat: A Comparative Guide to HDAC Inhibition Potency
In the landscape of epigenetic modifiers, Histone Deacetylase (HDAC) inhibitors have emerged as a significant class of anti-cancer agents. Among these, Panobinostat (Farydak®) and Vorinostat (Zolinza®) are two prominent pan-HDAC inhibitors that have garnered considerable attention. Both drugs function by inhibiting the enzymatic activity of multiple HDAC isoforms, leading to the hyperacetylation of histone and non-histone proteins. This guide provides an objective comparison of their HDAC inhibition potency, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the lysine residues of histones and other proteins.[1][2] This deacetylation process leads to a more condensed chromatin structure, repressing gene transcription.[1] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and promoting cell survival.[1][3]
Both this compound and Vorinostat are classified as pan-HDAC inhibitors, meaning they act on multiple classes of HDACs, including Class I, II, and IV enzymes.[3][4] By inhibiting these enzymes, they cause an accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced genes.[1][2] This can induce a variety of anti-tumor effects, including cell cycle arrest, differentiation, and apoptosis (programmed cell death).[1][5] Vorinostat functions by binding directly to the catalytic site of the HDAC enzyme, chelating the zinc ion essential for its activity.[5][6] this compound employs a similar mechanism, inhibiting multiple HDAC enzymes and leading to apoptosis of malignant cells through various pathways.[7]
Comparative Potency: In Vitro Studies
Experimental data consistently demonstrates that this compound is a more potent HDAC inhibitor than Vorinostat across various enzymatic and cellular assays.
Enzymatic and Cellular Inhibition
Studies have shown that this compound exhibits inhibitory activity at low nanomolar concentrations. In enzymatic assays, this compound's IC50 values (the concentration required to inhibit 50% of enzyme activity) were found to be significantly lower than those for Vorinostat.[3] It has been reported to be at least ten times more potent than Vorinostat in enzymatic assays and up to 100-fold more potent in inhibiting cancer cell proliferation in certain cell lines.[8][9]
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Vorinostat in different cancer cell lines.
Table 1: IC50 Values in Sarcoma Cell Lines (48h treatment) [10]
| Compound | SW-982 (Synovial Sarcoma) | SW-1353 (Chondrosarcoma) |
| This compound | 0.1 µM | 0.02 µM |
| Vorinostat | 8.6 µM | 2.0 µM |
Table 2: IC50 Values in Colorectal Cancer Cell Lines (72h treatment) [11]
| Compound | Cell Line | IC50 |
| This compound | HCT116 | 5.1 - 17.5 nmol/L |
| Vorinostat | HCT116 | 1.2 - 2.8 µmol/L |
Table 3: IC50 Value in Ovarian Cancer Cell Line (72h treatment) [12]
| Compound | SKOV3ip1 |
| This compound | 15 nM |
| Carboplatin (for comparison) | 69 µM |
These data highlight the substantially lower concentrations of this compound required to achieve a 50% inhibition of cell viability compared to Vorinostat, underscoring its superior potency in these cancer models.
Cellular and Molecular Effects
The potent HDAC inhibition by both agents translates into significant downstream cellular effects, primarily cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: In sarcoma cell lines, both this compound and Vorinostat were shown to induce a G1 cell cycle arrest.[10][13] This is often associated with the upregulation of cell cycle inhibitors like p21.[11]
-
Induction of Apoptosis: Both drugs induce apoptosis, as evidenced by the activation of caspase-3/7 and the cleavage of PARP (Poly (ADP-ribose) polymerase).[10] this compound has also been shown to induce apoptosis through pathways involving endoplasmic reticulum stress and the activation of death receptors.[3]
-
Protein Acetylation: Treatment with these inhibitors leads to a rapid and sustained increase in the acetylation of histones H3 and H4.[11] Notably, the effects of this compound on histone acetylation and p21 induction were found to be more persistent after drug removal compared to Vorinostat.[11]
Experimental Protocols
The data presented in this guide are derived from standard and validated experimental methodologies.
Cell Viability Assay (MTS-based)
-
Cell Seeding: Cancer cell lines (e.g., SW-982, SW-1353) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Vorinostat for a specified duration (e.g., 48 or 72 hours). A vehicle control (DMSO) is run in parallel.
-
MTS Reagent Addition: Following treatment, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation and Measurement: Plates are incubated to allow for the conversion of MTS into a formazan product by viable cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated using a four-parameter logistic model.[10]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with the respective IC50 concentrations of the HDAC inhibitors for a set time (e.g., 48 hours). Both adherent and floating cells are collected, washed with PBS, and fixed in ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a DNA-intercalating dye such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined by analyzing the DNA content histograms.[10]
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., acetylated-H3, p21, cleaved caspase-3, β-actin as a loading control).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[10]
Visualizing the Pathways and Workflows
Caption: General mechanism of HDAC inhibition by this compound and Vorinostat.
Caption: Workflow for comparing the in vitro potency of HDAC inhibitors.
Conclusion
Both this compound and Vorinostat are effective pan-HDAC inhibitors that function by inducing histone hyperacetylation, leading to anti-tumor effects such as cell cycle arrest and apoptosis. However, the available experimental data consistently indicates that this compound is a significantly more potent inhibitor than Vorinostat. This is demonstrated by its lower IC50 values in both enzymatic and cell-based assays across a range of cancer types. This superior potency suggests that this compound can achieve therapeutic effects at lower concentrations, which may influence its clinical efficacy and toxicity profile. For researchers designing preclinical studies, the marked difference in potency is a critical factor to consider when determining appropriate dosing and interpreting experimental outcomes.
References
- 1. This compound: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. nbinno.com [nbinno.com]
- 3. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Vorinostat - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Histone deacetylase inhibitors vorinostat and this compound induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors this compound and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The HDACi this compound Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
A Head-to-Head Comparison of Panobinostat and Romidepsin for T-cell Lymphoma Treatment
For Immediate Publication
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of two prominent histone deacetylase (HDAC) inhibitors, Panobinostat and Romidepsin, for the treatment of T-cell lymphomas. This document synthesizes clinical trial data, outlines key experimental methodologies, and visualizes affected signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic agents.
Introduction
T-cell lymphomas (TCLs) are a heterogeneous group of rare and often aggressive hematological malignancies. Histone deacetylase (HDAC) inhibitors have emerged as a significant class of therapeutic agents for TCL, with this compound and Romidepsin being two of the most studied. Both drugs function by inhibiting HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in turn results in cell cycle arrest, apoptosis, and inhibition of angiogenesis. This guide provides a detailed comparison of their performance based on available clinical and preclinical data.
Mechanism of Action
Both this compound and Romidepsin are potent HDAC inhibitors. This compound is a pan-HDAC inhibitor, affecting a broad range of HDAC enzymes, while Romidepsin is a potent, bicyclic class 1 selective HDAC inhibitor.[1][2] Their inhibitory activity leads to the accumulation of acetylated histones, altering chromatin structure and gene expression. This epigenetic modulation reactivates tumor suppressor genes and downregulates oncogenic pathways, ultimately leading to cancer cell death.[3][4]
The antitumor potential of this compound is attributed to the inhibition of angiogenesis and migration, disruption of endothelial cell chemotaxis, and the induction of apoptosis and autophagy.[4] Romidepsin's cellular action also results in enhanced histone acetylation and the acetylation of other proteins, influencing the cell cycle, apoptosis, and angiogenesis.[3][5]
Comparative Efficacy in T-cell Lymphoma
Direct head-to-head clinical trials comparing this compound and Romidepsin in T-cell lymphoma are limited. However, a comparative analysis of their performance can be synthesized from individual clinical trial data.
Cutaneous T-cell Lymphoma (CTCL)
| Feature | This compound | Romidepsin |
| Overall Response Rate (ORR) | 15.2% - 20.0%[6] | 34% - 35%[3][7] |
| Complete Response (CR) | 2 out of 10 patients in a Phase I study[4] | 6%[3] |
| Median Duration of Response (DOR) | 5.6 months (bexarotene-exposed)[6] | 13.7 - 15.4 months[7] |
| Progression-Free Survival (PFS) | 3.7 - 4.2 months[6] | Not consistently reported in these studies |
| Specific Subtypes | Mycosis Fungoides and Sézary Syndrome[6] | Effective in tumor stage and folliculotropic mycosis fungoides with ORRs of 45% and 60% respectively[8] |
Peripheral T-cell Lymphoma (PTCL)
| Feature | This compound | Romidepsin |
| Overall Response Rate (ORR) | Potential responses in PTCL-NOS and CD4+ hematodermic T-cell lymphoma[4] | 25% - 38%[3][9] |
| Complete Response (CR) | Data not available from provided results | 15% - 18%[3] |
| Median Duration of Response (DOR) | Data not available from provided results | 8.9 months[7][9] |
| Progression-Free Survival (PFS) | Data not available from provided results | Not consistently reported in these studies |
| Specific Subtypes | PTCL-NOS, CD4+ hematodermic T-cell lymphoma[4] | PTCL-NOS, Angioimmunoblastic, ALK-negative Anaplastic Large Cell, Enteropathy-associated T-cell lymphoma[7][9] |
Safety and Tolerability Profile
Both drugs exhibit a manageable safety profile, with adverse events typical of HDAC inhibitors.
| Adverse Event (Grade 3/4) | This compound | Romidepsin |
| Thrombocytopenia | Most common[4] | Common[7][9] |
| Neutropenia | Common[6] | Common[9] |
| Fatigue | Common[4] | Common[7][9] |
| Nausea/Vomiting | Common[4] | Common[7][9] |
| Diarrhea | Common[4] | Less frequently reported as grade 3/4 |
| Anemia | Less frequently reported as grade 3/4 | Common[7] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound and Romidepsin
dot
References
- 1. Romidepsin for the Treatment of Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Romidepsin for the Treatment of Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound activity in both bexarotene-exposed and -naïve patients with refractory cutaneous T-cell lymphoma: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Efficacy of Romidepsin in Tumor Stage and Folliculotropic Mycosis Fungoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Panobinostat vs. Other HDAC Inhibitors for HIV Latency Activation: A Comparative Guide
In the quest for an HIV cure, a leading strategy is the "shock and kill" approach, which aims to reactivate the latent HIV reservoir, making it visible to the immune system for elimination. Histone deacetylase (HDAC) inhibitors are a prominent class of latency-reversing agents (LRAs) that have shown promise in this area. By altering the chromatin state of latently infected cells, these drugs can induce the expression of dormant HIV proviruses.
This guide provides an objective comparison of Panobinostat, a potent pan-HDAC inhibitor, with other key HDAC inhibitors that have been evaluated for their ability to reactivate latent HIV. The comparison is based on their performance in preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Mechanism of Action: Reversing HIV Latency
HIV latency is partly maintained by the recruitment of HDACs to the HIV long terminal repeat (LTR) promoter. HDACs remove acetyl groups from histones, leading to a condensed chromatin structure that represses gene transcription.[1][2] HDAC inhibitors block this process, promoting histone acetylation and a more open chromatin state, which facilitates the initiation of HIV transcription.[1][2] This mechanism is not only direct, through action on the HIV LTR, but also indirect, through the modulation of transcription factors like NF-κB.[1]
Comparative Efficacy of HDAC Inhibitors
In vitro studies have consistently demonstrated that this compound is one of the most potent HDAC inhibitors for reactivating latent HIV.[3][4] Its efficacy has been compared with other HDAC inhibitors such as Vorinostat (SAHA), Romidepsin, Givinostat, Belinostat, and Valproic Acid across various cell line models of latency and in primary CD4+ T cells from HIV-infected individuals.
Quantitative Comparison of Potency
The following table summarizes the 50% effective concentration (EC50) values for different HDAC inhibitors in inducing HIV expression in a T-cell model of latency. Lower EC50 values indicate higher potency.
| HDAC Inhibitor | EC50 (nM) | Reference |
| This compound | 10 | [5][6] |
| Romidepsin | 4.5 | [5][6] |
| Vorinostat | 3,950 | [5][6] |
Note: Data is derived from an in vitro T-cell model of HIV latency.[5][6]
Comparative HIV-1 Induction in Latently Infected Cell Lines
Studies using latently infected cell lines, such as ACH2 and U1, have shown significant differences in the ability of various HDAC inhibitors to induce HIV-1 production, typically measured by p24 antigen levels. The general hierarchy of potency observed in these studies is this compound > Givinostat ≈ Belinostat > Vorinostat > Valproic Acid.[3][4][7][8][9]
| HDAC Inhibitor | Concentration | Fold Increase in p24 (ACH2 cells) | Fold Increase in p24 (U1 cells) | Reference |
| This compound | 15.6 nM | 27.7 | 12.8 | [4] |
| This compound | 31.1 nM | 51.8 | 19.9 | [4] |
| Vorinostat | 250 nM | 2.4 | 1.5 | [4] |
| Vorinostat | 500 nM | 6.9 | 3.1 | [4] |
| Belinostat | 250 nM | 18.3 | 7.4 | [4] |
| Givinostat | 250 nM | 18.5 | 9.2 | [4] |
Data represents the median fold increase in p24 levels compared to untreated cells.[4] this compound induced virus production at concentrations as low as 8–31 nM.[3][4][7][9]
Clinical Trial Insights
Several HDAC inhibitors, including this compound, Vorinostat, and Romidepsin, have been evaluated in clinical trials with HIV-infected individuals on suppressive antiretroviral therapy (ART).
A phase 1/2 clinical trial of this compound showed that it effectively disrupts HIV latency in vivo.[10] The study reported a significant increase in cell-associated unspliced HIV RNA, with a median maximum increase of 3.5-fold.[10] this compound also induced plasma viremia in participants.[10] However, it did not lead to a reduction in the size of the latent reservoir, suggesting that it may need to be combined with other therapeutic agents to achieve clearance of infected cells.[10]
Clinical trials with Vorinostat and Romidepsin have also demonstrated the ability to reverse HIV latency, as evidenced by increases in cell-associated HIV RNA.[11][12][13] To date, Romidepsin is considered the most potent LRA tested in clinical trials.[14] While these studies confirm the principle of latency reversal in humans, a significant reduction in the viral reservoir remains an elusive goal.[15][16]
Experimental Protocols
The evaluation of HDAC inhibitors as latency-reversing agents relies on a set of established experimental models and assays.
Key Methodologies
-
Cell Models of HIV Latency:
-
Latently Infected Cell Lines: Chronically infected T-cell lines (e.g., ACH2, U1) or monocytic cell lines (e.g., U937) that harbor integrated HIV provirus but produce little to no virus without stimulation.[3][4]
-
Primary CD4+ T-Cell Models: CD4+ T cells isolated from uninfected donors are infected in vitro and cultured to establish a state of latency.[3][5][6] This model more closely mimics the natural reservoir.
-
Ex Vivo Patient Cells: Resting CD4+ T cells are isolated from HIV-infected individuals on suppressive ART. These cells are treated with HDAC inhibitors to measure the reactivation of endogenous latent virus.[5][6]
-
-
Latency Reversal Assays:
-
p24 Antigen Quantification: An enzyme-linked immunosorbent assay (ELISA) is used to measure the amount of HIV p24 capsid protein in the cell culture supernatant, which indicates virus production.[3][4]
-
HIV RNA Quantification: Reverse transcription-quantitative PCR (RT-qPCR) is used to measure levels of cell-associated HIV RNA, providing a direct measure of viral transcription.[10][17]
-
Viral Outgrowth Assays: This "gold standard" assay quantifies the frequency of latently infected cells capable of producing replication-competent virus upon activation.
-
Conclusion
This compound stands out as a highly potent HDAC inhibitor for the reactivation of latent HIV, consistently demonstrating superior efficacy in preclinical models compared to many other agents in its class, with the notable exception of Romidepsin in some assays.[3][4][5][6] Clinical trials have confirmed its ability to reverse latency in vivo.[10] However, like other HDAC inhibitors, this compound alone has not been sufficient to reduce the size of the latent HIV reservoir.[10]
These findings underscore that while potent latency reversal is achievable, it is only the first step in the "shock and kill" strategy. Future research will likely focus on combining potent LRAs like this compound and Romidepsin with immune-enhancing therapies designed to clear the newly visible, reactivated cells. The continued objective comparison of these agents using robust experimental models is crucial for the development of an effective HIV cure strategy.
References
- 1. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitor Romidepsin Induces HIV Expression in CD4 T Cells from Patients on Suppressive Antiretroviral Therapy at Concentrations Achieved by Clinical Dosing | PLOS Pathogens [journals.plos.org]
- 6. Histone Deacetylase Inhibitor Romidepsin Induces HIV Expression in CD4 T Cells from Patients on Suppressive Antiretroviral Therapy at Concentrations Achieved by Clinical Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of HDAC inhibitors in clinical development: effect on HIV production in latently infected cells and T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a histone deacetylase inhibitor, for latent-virus reactivation in HIV-infected patients on suppressive antiretroviral therapy: a phase 1/2, single group, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Interval dosing with the HDAC inhibitor vorinostat effectively reverses HIV latency [jci.org]
- 12. Interval dosing with the HDAC inhibitor vorinostat effectively reverses HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scitechdaily.com [scitechdaily.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Frontiers | Novel Histone Deacetylase Inhibitors and HIV-1 Latency-Reversing Agents Identified by Large-Scale Virtual Screening [frontiersin.org]
- 16. Novel Histone Deacetylase Inhibitors and HIV-1 Latency-Reversing Agents Identified by Large-Scale Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Panobinostat compared to Belinostat in vitro
In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. Among these, Panobinostat and Belinostat have garnered significant attention from the research community. This guide provides a head-to-head comparison of their in vitro efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing efforts to combat cancer.
Quantitative Efficacy Overview
This compound consistently demonstrates greater potency in vitro compared to Belinostat across a range of cancer cell lines, often exhibiting inhibitory effects at nanomolar concentrations, whereas Belinostat's activity is typically observed in the high nanomolar to micromolar range. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below, offering a quantitative perspective on their comparative anti-proliferative activities.
| Cell Line | Cancer Type | This compound IC50 (nM) | Belinostat IC50 (nM) | Citation |
| Thyroid Cancer | ||||
| 8305C | Thyroid | 25 ± 4 | 550 ± 50 | [1] |
| C643 | Thyroid | 71 ± 10 | 970 ± 120 | [1] |
| SW1736 | Thyroid | 35 ± 8 | 380 ± 40 | [1] |
| T241 | Thyroid | 65 ± 7 | 750 ± 65 | [1] |
| T351 | Thyroid | 50 ± 10 | 1,100 ± 170 | [1] |
| BHP2-7 | Thyroid | 37 ± 6 | 770 ± 67 | [1] |
| T238 | Thyroid | 1,500 ± 200 | 6,800 ± 740 | [1] |
| Testicular Germ Cell Tumors | ||||
| NCCIT-P (cisplatin-sensitive) | Testicular | 4.8 | 51 | [2] |
| NCCIT-R (cisplatin-resistant) | Testicular | 6.5 | 46 | [2] |
| 2102Ep-P (cisplatin-sensitive) | Testicular | 8.2 | 115 | [2] |
| 2102Ep-R (cisplatin-resistant) | Testicular | 9.1 | 107 | [2] |
| NT2-P (cisplatin-sensitive) | Testicular | 3.9 | 108 | [2] |
| NT2-R (cisplatin-resistant) | Testicular | 4.5 | 103 | [2] |
| Sarcoma | ||||
| SW-982 | Synovial Sarcoma | 100 | 1400 | [3][4] |
| SW-1353 | Chondrosarcoma | 20 | 2600 | [3][4] |
Mechanism of Action and Cellular Effects
Both this compound and Belinostat function as pan-HDAC inhibitors, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modification results in the relaxation of chromatin structure and the altered transcription of genes involved in key cellular processes. In vitro studies have consistently shown that both drugs induce cell cycle arrest, apoptosis, and modulate critical signaling pathways.[1][2][5]
A noteworthy finding is the ability of both drugs to reduce the levels of phosphorylated ERK and AKT, key components of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, respectively.[1][5] These pathways are crucial for cell proliferation and survival. Furthermore, both inhibitors have been shown to upregulate the expression of p21Waf1, a cyclin-dependent kinase inhibitor that plays a pivotal role in cell cycle arrest.[1][2] The induction of apoptosis is a common outcome of treatment with both agents, as evidenced by the cleavage of PARP and caspase-3.[1][2]
Despite these similarities, the greater potency of this compound suggests a more efficient or broader engagement with cellular targets to elicit these anti-cancer effects.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key in vitro experiments.
Cell Viability (Cytotoxicity) Assay
This protocol is designed to determine the concentration-dependent effect of the inhibitors on cell proliferation.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., 1-2,000 nM) and Belinostat (e.g., 100-10,000 nM) in culture medium.[1] Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT/MTS Assay: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.[3]
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or Belinostat for 24-48 hours.[1][2]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments.
Western Blot Analysis
This technique is used to detect changes in protein expression and signaling pathway activation.
-
Protein Extraction: Treat cells with this compound or Belinostat for a specified time (e.g., 30 hours).[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, cleaved PARP, p-ERK, p-AKT, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Visualizing the Experimental and Mechanistic Landscape
To further elucidate the experimental process and the drugs' mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and Belinostat.
Caption: Signaling pathways affected by this compound and Belinostat.
References
- 1. RETRACTED ARTICLE: Belinostat and this compound (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of HDAC Inhibitors Belinostat and this compound against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors vorinostat and this compound induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Belinostat and this compound (HDACI): in vitro and in vivo studies in thyroid cancer. [escholarship.org]
A Head-to-Head Comparison of the Antifibrotic Effects of Panobinostat and Pirfenidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and often fatal group of disorders with limited therapeutic options. Idiopathic Pulmonary Fibrosis (IPF) is a devastating example of such a disease.[1] In the quest for effective antifibrotic therapies, both novel and repurposed drugs are under intense investigation. This guide provides a detailed, evidence-based comparison of the antifibrotic effects of two such compounds: Panobinostat and Pirfenidone.
This compound , a potent pan-histone deacetylase (HDAC) inhibitor, is an FDA-approved drug for the treatment of multiple myeloma.[1] Its mechanism of action, which involves the epigenetic modification of gene expression, has led to its investigation as a potential antifibrotic agent.[1]
Pirfenidone , on the other hand, is an established antifibrotic drug approved for the treatment of IPF.[1] While its exact mechanism is not fully elucidated, it is known to possess broad anti-inflammatory, antioxidant, and antifibrotic properties, notably through the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway.[2][3]
This guide will objectively compare the performance of this compound and Pirfenidone, presenting supporting experimental data in a clear and accessible format to aid researchers in their drug development efforts.
Mechanism of Action
The antifibrotic effects of this compound and Pirfenidone stem from their distinct molecular mechanisms, targeting different aspects of the fibrotic process.
This compound: The Epigenetic Modulator
This compound is a non-selective histone deacetylase (HDAC) inhibitor, meaning it blocks the activity of a broad range of HDAC enzymes.[4] HDACs play a crucial role in gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the re-expression of silenced genes.[5] In the context of fibrosis, this can lead to the upregulation of anti-fibrotic genes and the downregulation of pro-fibrotic genes.[6] Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in fibroblasts, thereby reducing the number of collagen-producing cells.[1][7]
Pirfenidone: The Multifaceted Inhibitor
Pirfenidone's antifibrotic activity is more pleiotropic, involving the modulation of several key signaling pathways implicated in fibrosis.[2][3] A primary target of Pirfenidone is the TGF-β signaling pathway, a central driver of fibrosis.[2][3] Pirfenidone has been shown to inhibit TGF-β-induced fibroblast proliferation, differentiation into myofibroblasts, and collagen synthesis.[2] It achieves this, in part, by reducing the phosphorylation of Smad2/3, key downstream mediators of the canonical TGF-β pathway.[2] In addition to its effects on TGF-β, Pirfenidone also downregulates the production of other pro-inflammatory and pro-fibrotic cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[8]
Comparative Data
The following tables summarize the quantitative data from in vitro and in vivo studies comparing the antifibrotic effects of this compound and Pirfenidone.
Table 1: In Vitro Effects on Fibroblast Function
| Parameter | This compound | Pirfenidone | Cell Type | Source |
| Proliferation | Significant suppression | No significant effect | Primary IPF Fibroblasts | [1][7] |
| Gene Expression | Primary IPF Fibroblasts | [1] | ||
| COL1A1 (Collagen I) | Significant decrease | Significant decrease | [1] | |
| COL3A1 (Collagen III) | Significant decrease | Significant decrease | [1] | |
| FN (Fibronectin) | Significant decrease | Significant decrease | [1] | |
| ACTA2 (α-SMA) | Significant decrease | No significant change | [1] | |
| Protein Expression | Primary IPF Fibroblasts | [2] | ||
| p-STAT3 | Decreased | Decreased | [2] | |
| Collagen-I | Decreased | Decreased | [2] | |
| α-SMA | Decreased | Decreased | [2] | |
| Apoptosis | Induction of apoptosis | No induction of apoptosis | Primary IPF Fibroblasts | [1][7] |
Table 2: In Vivo Antifibrotic Effects
| Parameter | This compound | Pirfenidone | Animal Model | Source |
| Fibrosis Score (Ashcroft) | Data not available | Significant reduction | Bleomycin-induced lung fibrosis (mouse) | [9] |
| Collagen Content (Hydroxyproline) | Data not available | 40% reduction in collagen content | Bleomycin-induced lung fibrosis (hamster) | [7] |
| Fibrotic Area | Data not available | 40% decrease in fibrotic area | CCl4-induced liver fibrosis (rat) | [10] |
Table 3: IC50 Values
| Compound | IC50 | Cell Type/Assay | Source |
| This compound | 8 - 26 nM | Ant-proliferative activity in epithelioid sarcoma and rhabdoid tumor cell lines | [11] |
| This compound | 21.9 - 75.4 nM | Inhibition of cell proliferation in high-risk neuroblastoma cell lines | [4] |
| This compound | 30 - 41 nM | Decreased cell proliferation in spinal cord and thalamic glioma patient-derived cell cultures | [12] |
| Pirfenidone | ~0.2 mg/ml | Inhibition of human pterygium fibroblast proliferation | |
| Pirfenidone | 0.43 mg/ml | Anti-proliferative effect on human cardiac fibroblasts | |
| Pirfenidone | 0.47 mg/ml | Inhibition of human lens epithelial cell proliferation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify specific proteins in a sample.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
2. Gel Electrophoresis:
-
Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-Collagen I, anti-α-SMA, anti-p-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.
6. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody for 1 hour at room temperature.
7. Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
8. Quantification:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
This protocol is used to measure the amount of a specific RNA.
1. RNA Extraction:
-
Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., COL1A1, COL3A1) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan-based PCR master mix.[3]
-
Perform the PCR reaction in a real-time PCR cycler with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[3]
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[3]
Immunohistochemistry (IHC) for α-Smooth Muscle Actin (α-SMA)
This protocol is used to visualize the localization of α-SMA in tissue sections.
1. Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged glass slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a protein block solution.
-
Incubate the sections with a primary antibody against α-SMA (e.g., clone 1A4) for 1 hour at room temperature.
-
Wash with buffer and incubate with a biotinylated secondary antibody.[9]
-
Wash and incubate with a streptavidin-HRP conjugate.[9]
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize the nuclei.[9]
5. Imaging and Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope and quantify the stained area using image analysis software.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and Pirfenidone, and a typical experimental workflow for their comparison.
Conclusion
The available experimental data provides a compelling comparison of the antifibrotic potential of this compound and Pirfenidone. In vitro studies on IPF fibroblasts demonstrate that both drugs effectively reduce the expression of key extracellular matrix genes.[1] However, they exhibit distinct effects on fibroblast fate, with this compound inducing apoptosis and cell cycle arrest, while Pirfenidone appears to modulate the pro-fibrotic phenotype without significantly impacting cell survival.[1][7]
Pirfenidone has a well-established in vivo efficacy in various animal models of fibrosis, leading to significant reductions in fibrosis scores and collagen content.[7][9][10] While in vivo data for this compound's antifibrotic effects are less prevalent in the reviewed literature, its potent in vitro activity suggests it warrants further investigation in preclinical fibrosis models.
The choice between targeting the broader, multi-faceted pathways affected by Pirfenidone or the specific epigenetic mechanisms modulated by this compound will depend on the specific therapeutic strategy and the context of the fibrotic disease. This guide provides a foundational dataset to inform such decisions and to guide future research in the development of novel antifibrotic therapies.
References
- 1. RETRACTED ARTICLE: Belinostat and this compound (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the antifibrotic effects of the pan-histone deacetylase-inhibitor this compound versus the IPF-drug pirfenidone in fibroblasts from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the antifibrotic effects of the pan-histone deacetylase-inhibitor this compound versus the IPF-drug pirfenidone in fibroblasts from patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vivo lung fibrosis staging in a bleomycin-mouse model: a new micro-CT guided densitometric approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibroblast activation protein activated antifibrotic peptide delivery attenuates fibrosis in mouse models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor, this compound, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | PLOS One [journals.plos.org]
- 10. A human multi-lineage hepatic organoid model for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Effect of Antifibrotic Drugs in Rat Precision-Cut Fibrotic Liver Slices - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of HDAC Inhibitors: Panobinostat vs. Givinostat in Preclinical Arenas
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two prominent histone deacetylase (HDAC) inhibitors, Panobinostat and Givinostat, based on available preclinical data. While direct comparative studies are limited, this document synthesizes findings from various preclinical models to offer insights into their respective efficacy, mechanisms of action, and potential therapeutic applications.
This compound, a potent pan-HDAC inhibitor, has shown significant antitumor activity across a spectrum of hematologic malignancies and solid tumors in preclinical settings.[1][2] Givinostat, another pan-HDAC inhibitor targeting class I and II HDACs, has demonstrated considerable promise in models of Duchenne muscular dystrophy (DMD) and certain hematological disorders by modulating inflammation and promoting muscle regeneration.[3][4] This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies employed, and visualize the complex signaling pathways influenced by these two agents.
At a Glance: this compound vs. Givinostat
| Feature | This compound | Givinostat |
| Primary Preclinical Models | Cancer (hematologic and solid tumors) | Duchenne Muscular Dystrophy (DMD), Myeloproliferative Neoplasms |
| Mechanism of Action | Potent pan-HDAC inhibitor, leading to hyperacetylation of histones and non-histone proteins, resulting in cell cycle arrest and apoptosis.[2][5] | Pan-HDAC inhibitor (Class I and II), reduces inflammation, promotes muscle regeneration, and has anti-neoplastic activities.[3][4] |
| Key Preclinical Findings | Broad anti-proliferative and pro-apoptotic activity in numerous cancer cell lines and in vivo tumor models.[6][7][8][9][10] | Ameliorates muscle pathology, reduces fibrosis and inflammation in the mdx mouse model of DMD.[3][11][12] Shows efficacy in models of myeloproliferative neoplasms. |
In Vitro Efficacy: A Tale of Two Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Givinostat in various preclinical models, providing a quantitative measure of their potency.
This compound: In Vitro Anti-Cancer Activity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 8.81 ± 0.72 (48h) | [6] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 18.9 ± 0.74 (48h) | [6] |
| Huh-7 | Hepatocellular Carcinoma | 14.01 ± 1.12 (48h) | [6] |
| Hep3B | Hepatocellular Carcinoma | 25.00 ± 3.69 (48h) | [6] |
| SNU-182 | Hepatocellular Carcinoma | 73.33 ± 15.52 (48h) | [6] |
| SNU-398 | Hepatocellular Carcinoma | 12.86 ± 3.25 (48h) | [6] |
| SNU-449 | Hepatocellular Carcinoma | 73.01 ± 9.09 (48h) | [6] |
| SW-982 | Synovial Sarcoma | 100 (48h) | [8] |
| SW-1353 | Chondrosarcoma | 20 (48h) | [8] |
| CaOv3 | Ovarian Cancer | 15 (72h) | [9] |
| HDLM-2 | Hodgkin Lymphoma | 20-40 (72h) | [10] |
| L-428 | Hodgkin Lymphoma | 20-40 (72h) | [10] |
| KM-H2 | Hodgkin Lymphoma | 20-40 (72h) | [10] |
| SUP-B15 | Lymphoblastic Leukemia | 180 ± 30 (48h) | [13] |
Givinostat: In Vitro Activity
| Target/Cell Line | Context | IC50 (nM) | Reference |
| HDAC1 | Enzyme Assay | 198 | [5] |
| HDAC3 | Enzyme Assay | 157 | [5] |
| SUP-B15 | Lymphoblastic Leukemia | 180 ± 30 (48h) | [13] |
| K562 | Chronic Myelogenous Leukemia | 4600 ± 350 (48h) | [13] |
| JS-1 | Splenic Follicular Lymphoma | >500 (significant inhibition) | [5] |
In Vivo Efficacy: Preclinical Model Outcomes
The data below showcases the in vivo efficacy of this compound and Givinostat in various animal models, highlighting their therapeutic potential in different disease contexts.
This compound: In Vivo Anti-Tumor Efficacy
| Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| Huh-7 & Hep3B Xenografts | Hepatocellular Carcinoma | 7.5mg/kg and 15mg/kg, i.p., 5 days/week for 2 weeks | Delayed tumor growth compared to vehicle control. | [6] |
| DIPG Xenograft & GEMM | Diffuse Intrinsic Pontine Glioma | 10 or 20 mg/kg, daily | Led to significant toxicity. Reduced, well-tolerated doses did not prolong overall survival. | [14][15] |
| Ovarian Cancer Orthotopic Xenograft | Ovarian Cancer | Not specified | Increased mean overall survival by 69% compared to control. | [9] |
| SCLC Xenografts | Small Cell Lung Cancer | Not specified | Significantly decreased tumor growth by an average of 62% compared to vehicle control. | [7] |
| HCC Xenografts | Hepatocellular Carcinoma | 7.5 mg/kg/day | Additive effect with sorafenib in reducing tumor volume and increasing survival. | [16] |
Givinostat: In Vivo Efficacy in DMD Models
| Model | Disease | Dosing Regimen | Key Outcomes | Reference |
| mdx Mouse | Duchenne Muscular Dystrophy | 5 and 10 mg/kg/day, oral, for 3.5 months | Increased muscle cross-sectional area, reduced fibrosis and fatty infiltration, improved endurance. | [3][11] |
| mdx and D2.B10 Mice | Duchenne Muscular Dystrophy | 10 and 37.5 mg/kg | Increased maximal normalized strength and reduced fibrosis. | [12] |
Signaling Pathways and Mechanisms of Action
This compound and Givinostat, as pan-HDAC inhibitors, exert their effects through the modulation of numerous downstream signaling pathways.
This compound's Mechanism of Action
This compound's inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. It also affects the acetylation status of non-histone proteins, influencing various signaling pathways critical for cancer cell survival and proliferation.
Caption: this compound's mechanism of action.
Givinostat's Mechanism of Action
Givinostat also acts as a pan-HDAC inhibitor, but its preclinical investigation has largely focused on its anti-inflammatory and regenerative properties, particularly in the context of DMD. By inhibiting HDACs, Givinostat is thought to reduce the production of pro-inflammatory cytokines and promote muscle repair processes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Givinostat - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The HDAC inhibitor this compound (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors vorinostat and this compound induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HDACi this compound Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pan-deacetylase inhibitor this compound induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Givinostat, a type II histone deacetylase inhibitor, induces potent caspase-dependent apoptosis in human lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. commons.stmarytx.edu [commons.stmarytx.edu]
- 15. Pre-Clinical Study of this compound in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination therapy for hepatocellular carcinoma: Additive preclinical efficacy of the HDAC inhibitor this compound with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
Panobinostat's In Vivo Efficacy on H3 Acetylation: A Comparative Analysis
For researchers and professionals in drug development, validating the in vivo efficacy of epigenetic modulators like Panobinostat is a critical step. This guide provides a comparative analysis of this compound's effect on Histone H3 (H3) acetylation in vivo, with supporting experimental data and methodologies. We also compare its performance with other prominent histone deacetylase (HDAC) inhibitors, Belinostat and Entinostat.
This compound, a potent pan-HDAC inhibitor, has demonstrated significant anti-tumor activity in preclinical and clinical settings.[1] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This results in a more relaxed chromatin structure, facilitating the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[2] A key pharmacodynamic marker of this compound's activity is the increase in H3 acetylation in both tumor and peripheral tissues.
Comparative Analysis of In Vivo H3 Acetylation
The following table summarizes the in vivo effects of this compound and other selected HDAC inhibitors on H3 acetylation across different animal models. While direct head-to-head studies are limited, this compilation of data from various preclinical trials offers valuable insights into their relative potency in a physiological setting.
| Drug | Animal Model | Tissue/Tumor Type | Dosage | Observed Effect on H3 Acetylation | Reference |
| This compound | Medulloblastoma Mouse Model | Dorsal Cerebellum and Leptomeningeal Layer of Spinal Cord | 10 mg/kg | Robust expression of Acetyl-H3 observed.[3] | [3] |
| Canine B-cell Lymphoma Xenograft | Tumor Xenograft | 20 mg/kg | Increased H3 histone acetylation compared to control.[4] | [4] | |
| Cutaneous T-Cell Lymphoma Patients | Tumor Biopsies | 20 mg | Time-dependent increase in acetylated H3.[5] | [5] | |
| Belinostat | Human Thyroid Cancer Xenografts in Mice | Tumor Xenografts | Not Specified | Elevated acetylated histone 3. | [2] |
| Lung Squamous Cell Carcinoma Xenograft | Tumor Mass | 40 mg/kg | Failed to induce histone H3 acetylation. | [6] | |
| Entinostat | Rhabdomyosarcoma Xenograft Models | Not Specified | Not Specified | Increased acetylated histone H3.[7] | [7] |
| HT-29 Tumor Xenografts | Tumor Xenografts | 24.5 mg/kg and 12.3 mg/kg | Increased level of histone acetylation. |
Experimental Protocols
Accurate assessment of in vivo H3 acetylation is paramount. Below are detailed methodologies for key experiments cited in the validation of this compound and its alternatives.
Histone Extraction from Tissue Samples
This protocol is adapted from established acid extraction methods for isolating histones from solid tissues.[1][8][9]
-
Tissue Homogenization:
-
Excise tissue from the animal model and immediately place it in ice-cold PBS supplemented with protease and HDAC inhibitors.
-
Mince the tissue into small pieces (1-2 mm³) on ice.
-
Transfer the minced tissue to a Dounce homogenizer containing 1 mL of Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3) per 200 mg of tissue.
-
Homogenize with 50-60 strokes.
-
-
Nuclei Isolation:
-
Transfer the homogenate to a conical tube and centrifuge at 3,000 rpm for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the nuclear pellet in TEB.
-
Incubate on ice for 10 minutes with gentle stirring.
-
Centrifuge at 3,000 rpm for 5 minutes at 4°C and discard the supernatant.
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.5 N HCl with 10% glycerol at a ratio of approximately 200 µL per 200 mg of starting tissue.
-
Rotate the sample overnight at 4°C to extract histones.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
-
Histone Precipitation:
-
Carefully transfer the supernatant containing the histones to a new tube.
-
Add 8 volumes of ice-cold acetone to the supernatant.
-
Precipitate overnight at -20°C.
-
Centrifuge at maximum speed for 5 minutes at 4°C to pellet the histones.
-
Wash the pellet with ice-cold acetone.
-
Air-dry the pellet and resuspend in distilled water.
-
-
Quantification:
-
Determine the protein concentration using a Bradford assay.
-
Western Blot for Acetylated Histone H3
The following is a general protocol for performing a western blot to detect acetylated H3. Specific antibody concentrations and incubation times may need to be optimized.
-
Sample Preparation:
-
Mix the extracted histone samples with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20 µg) into the wells of a 15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for acetylated Histone H3 (e.g., anti-acetyl-H3, Lys9) overnight at 4°C with gentle agitation. A primary antibody against total Histone H3 should be used on a separate blot as a loading control.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software and normalize the acetylated H3 signal to the total H3 signal.
-
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for in vivo H3 acetylation validation.
References
- 1. epigentek.com [epigentek.com]
- 2. RETRACTED ARTICLE: Belinostat and this compound (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Belinostat exerts antitumor cytotoxicity through the ubiquitin‐proteasome pathway in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expeditious Extraction of Histones from Limited Cells or Tissue samples and Quantitative Top-Down Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Panobinostat vs. SAHA (Vorinostat): A Comparative Analysis of IC50 Values in Cancer Cell Lines
Panobinostat (LBH-589) and SAHA (Vorinostat) are both histone deacetylase (HDAC) inhibitors that have demonstrated anti-cancer properties. However, their potency, as measured by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines. This guide provides a comparative overview of their in vitro efficacy, supported by experimental data and methodologies.
Data Summary: IC50 Values
The following table summarizes the IC50 values for this compound and SAHA in various cancer cell lines as reported in preclinical studies. This compound consistently demonstrates greater potency with IC50 values predominantly in the nanomolar (nM) range, whereas SAHA is effective at micromolar (µM) concentrations.[1][2] In enzymatic assays, this compound's IC50 values were found to be less than 13.2 nM for most Class I, II, and IV HDAC enzymes, showing at least a tenfold greater potency when compared to Vorinostat.[3][4]
| Cell Line | Cancer Type | This compound IC50 | SAHA (Vorinostat) IC50 | Reference |
| SW-982 | Synovial Sarcoma | 0.1 µM (100 nM) | 8.6 µM | [1] |
| SW-1353 | Chondrosarcoma | 0.02 µM (20 nM) | 2.0 µM | [1] |
| HCT116 | Colorectal Cancer | 5.1-17.5 nM | 1.2-2.8 µM | [2] |
| CaOv3 | Ovarian Cancer | 15 nM | Not Reported | [5] |
| Human NSCLC cell lines (median) | Non-Small Cell Lung Cancer | 35 nM | Not Reported | [6] |
| SCLC cell lines | Small Cell Lung Cancer | <25 nM (LD50) | Not Reported | [6] |
| Cal62 | Thyroid Cancer | 33 nM | 470 nM | [7] |
| Hth7 | Thyroid Cancer | 15 nM | 400 nM | [7] |
| Hth83 | Thyroid Cancer | 34 nM | 720 nM | [7] |
Experimental Protocols
The IC50 values presented were primarily determined through cell viability assays after a specified drug exposure time. A generalized protocol is outlined below.
Cell Viability Assay (MTS-based)
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound or SAHA.[1][6] For instance, this compound concentrations often ranged from 0 to 800 nmol/L, while SAHA concentrations ranged from 0 to 25 µmol/L.[6] A vehicle control (e.g., DMSO) was also included.
-
Incubation: The treated cells were incubated for a period of 48 to 72 hours.[1][2][6]
-
MTS Reagent Addition: Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.
-
Spectrophotometric Reading: The plates were incubated for a further period to allow for the conversion of the MTS reagent into a formazan product by viable cells. The absorbance was then measured using a multiwell scanning spectrophotometer.
-
IC50 Calculation: Cell viability was calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was determined using a four-parameter logistic model or non-linear regression analysis.[1]
Signaling Pathways and Mechanism of Action
Both this compound and SAHA function by inhibiting HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This results in the modulation of gene expression, ultimately causing cell cycle arrest and apoptosis in cancer cells.
A key mechanism of action is the induction of G1 cell cycle arrest.[1][8] This is often mediated by the increased expression of the cyclin-dependent kinase (CDK) inhibitor p21.[1][4] The upregulation of p21 can occur in both a p53-dependent and independent manner.[1] The subsequent cell cycle arrest prevents cancer cell proliferation. Following cell cycle arrest, these HDAC inhibitors can induce apoptosis, or programmed cell death, through the activation of caspases and cleavage of PARP.[1][8]
Caption: HDAC inhibitor-induced G1 cell cycle arrest and apoptosis.
The experimental workflow for determining IC50 values is a critical component of preclinical drug evaluation.
Caption: Workflow for determining IC50 values using a cell viability assay.
References
- 1. Histone deacetylase inhibitors vorinostat and this compound induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors this compound and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of this compound and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HDACi this compound Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HDAC inhibitor this compound (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RETRACTED ARTICLE: Belinostat and this compound (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
A Comparative Guide to the Synergistic Effects of Panobinostat with Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The combination of the pan-deacetylase inhibitor (DACi) Panobinostat with various proteasome inhibitors (PIs) has emerged as a promising therapeutic strategy in oncology, particularly for hematological malignancies like multiple myeloma. This guide provides a comparative analysis of the synergistic effects observed when this compound is combined with three distinct proteasome inhibitors: Bortezomib, Carfilzomib, and Ixazomib. The information is compiled from preclinical studies and clinical trials to offer an objective overview supported by experimental data.
Mechanism of Synergy: A Dual Assault on Protein Degradation
The primary mechanism underlying the synergistic anti-cancer activity of this compound and proteasome inhibitors is the dual blockade of the two major protein degradation pathways in cancer cells: the proteasome and the aggresome pathways.[1][2]
Proteasome inhibitors, as their name suggests, block the function of the proteasome, leading to an accumulation of misfolded and ubiquitinated proteins.[3] To cope with this proteotoxic stress, cancer cells can activate an alternative pathway involving the formation of aggresomes, which sequester these protein aggregates for eventual clearance by autophagy.[4]
This compound, by inhibiting histone deacetylase 6 (HDAC6), disrupts the transport of these protein aggregates to the aggresome.[4] This dual inhibition leads to a massive build-up of toxic protein aggregates within the cell, ultimately triggering apoptosis.[3]
Preclinical Synergistic Effects: A Quantitative Comparison
Direct head-to-head preclinical studies comparing the synergistic effects of this compound with Bortezomib, Carfilzomib, and Ixazomib are limited. However, a study by Corrales-Medina et al. provides a quantitative comparison of the synergy between this compound and Bortezomib versus another second-generation proteasome inhibitor, Marizomib, in acute myeloid leukemia (AML) and multiple myeloma (MM) cell lines. The synergy was quantified using the Combination Index (CI), where a CI value < 1 indicates a synergistic effect.
| Cell Line | Combination | Concentration Range | Combination Index (CI) | Conclusion |
| ML-1 (AML) | This compound + Bortezomib | This compound: 0.1–1 µMBortezomib: 10–100 nM | < 1 (Highly Synergistic) CI = 0.006 at 1 µM this compound + 10 nM Bortezomib | Both combinations demonstrated strong synergy.[5] |
| ML-1 (AML) | This compound + Marizomib | This compound: 0.1–1 µMMarizomib: 10–100 nM | < 1 (Highly Synergistic) CI = 0.192 at 1 µM this compound + 50 nM Marizomib | Both combinations demonstrated strong synergy.[5] |
Note: While Marizomib is not the focus of this guide, this data provides a valuable quantitative insight into the potent synergy of this compound with proteasome inhibitors. The significantly low CI values highlight the strong synergistic interaction.
Clinical Efficacy and Experimental Protocols
Clinical trials have evaluated the combination of this compound with Bortezomib, Carfilzomib, and Ixazomib, primarily in patients with relapsed or refractory multiple myeloma. The varying trial designs and patient populations make direct comparisons of clinical efficacy challenging. However, the data from these studies provide valuable insights into the clinical potential of each combination.
This compound and Bortezomib
The combination of this compound with Bortezomib and dexamethasone has been the most extensively studied and has received regulatory approval.
Table 2: Clinical Trial Data for this compound and Bortezomib
| Trial | Phase | Patient Population | Key Efficacy Results | Reference |
| PANORAMA 1 | III | Relapsed or relapsed/refractory multiple myeloma (1-3 prior regimens) | Median PFS: 12.0 months (this compound arm) vs. 8.1 months (placebo arm) (P < 0.0001)ORR: 61% vs. 55%CR/nCR: 28% vs. 16% | [6] |
| PANORAMA 2 | II | Relapsed and Bortezomib-refractory multiple myeloma | ORR: 34.5%Clinical Benefit Rate: 52.7%Median PFS: 5.4 months | [7] |
Experimental Protocol: PANORAMA 1
-
Patient Population: Patients with relapsed or relapsed and refractory multiple myeloma who had received one to three prior treatment regimens.[8]
-
Treatment Regimen:
-
Primary Endpoint: Progression-Free Survival (PFS).[8]
This compound and Carfilzomib
The combination of this compound with the second-generation proteasome inhibitor Carfilzomib has been investigated in a Phase I study.
Table 3: Clinical Trial Data for this compound and Carfilzomib
| Trial | Phase | Patient Population | Key Efficacy Results | Reference |
| MMRC Phase I | I | Relapsed/refractory multiple myeloma (median of 4 prior lines of therapy) | ORR: 63%Clinical Benefit Rate: 68%Median PFS: 8 months | [9] |
Experimental Protocol: MMRC Phase I Study
-
Patient Population: Patients with relapsed and/or refractory multiple myeloma.[3]
-
Treatment Regimen (at MTD):
-
Primary Objective: To determine the maximum tolerated dose (MTD) of the combination.[3]
This compound and Ixazomib
An all-oral combination of this compound with the proteasome inhibitor Ixazomib has been evaluated in a Phase I clinical trial.
Table 4: Clinical Trial Data for this compound and Ixazomib
| Trial | Phase | Patient Population | Key Efficacy Results | Reference |
| Phase I Study | I | Heavily pretreated relapsed/refractory multiple myeloma (median of 5 prior regimens) | ORR: 9% (1 of 11 patients had a partial response)Minor Response: 18% (2 of 11 patients) |
Experimental Protocol: Phase I Study of this compound and Ixazomib
-
Patient Population: Patients with relapsed or refractory multiple myeloma who had received at least two prior regimens, including a proteasome inhibitor and an immunomodulatory drug (IMiD).
-
Treatment Regimen:
-
Ixazomib: 3 mg or 4 mg orally on days 1, 8, and 15 of a 28-day cycle.
-
This compound: 20 mg orally on days 1, 3, 5, 15, 17, and 19 of a 28-day cycle.
-
Dexamethasone: 20 mg orally on days 1, 2, 8, 9, 15, and 16 of a 28-day cycle.
-
-
Primary Objective: To determine the safety and preliminary efficacy of the all-oral combination.
Summary and Future Directions
The combination of this compound with proteasome inhibitors represents a clinically validated strategy for overcoming drug resistance and improving outcomes in patients with multiple myeloma.
-
This compound with Bortezomib: This combination is the most well-established, with robust Phase III data demonstrating a significant improvement in progression-free survival.[6]
-
This compound with Carfilzomib: Early clinical data suggests this is a highly active and safe steroid-sparing regimen, even in heavily pretreated patients.[9]
-
This compound with Ixazomib: The all-oral nature of this combination is a significant advantage in terms of patient convenience, although initial efficacy data from the Phase I trial in a very heavily pretreated population showed modest response rates.
Further head-to-head clinical trials are needed to definitively compare the efficacy and safety of these different this compound-proteasome inhibitor combinations. Additionally, research into predictive biomarkers could help identify patients most likely to benefit from each specific combination. The continued exploration of these synergistic pairings holds promise for further advancing the treatment landscape of multiple myeloma and other malignancies.
References
- 1. In vitro and in vivo rationale for the triple combination of this compound (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma | Haematologica [haematologica.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EFFICACY OF this compound AND MARIZOMIB IN ACUTE MYELOID LEUKEMIA AND BORTEZOMIB-RESISTANT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Phase I/II study of the combination of this compound and carfilzomib in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Item - The synergistic effect of HDAC and proteasome inhibition is consistent within each drug class. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Efficacy of this compound for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Panobinostat's Impact on STAT5 Phosphorylation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Panobinostat's Performance with Alternative STAT5 Signaling Modulators, Supported by Experimental Data.
This compound, a potent pan-histone deacetylase (HDAC) inhibitor, has demonstrated a significant impact on the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a key signaling protein implicated in cell proliferation and survival. This guide provides a comparative analysis of this compound's effect on STAT5 phosphorylation, presenting experimental data alongside alternative therapeutic agents that modulate this pathway.
Comparative Efficacy in Modulating STAT5 Signaling
The following table summarizes the available quantitative data on the inhibitory effects of this compound and selected alternative compounds on cell viability and STAT5 phosphorylation. It is important to note that direct IC50 values for STAT5 phosphorylation are not uniformly available for all compounds, and the provided data is based on various cell lines and experimental conditions.
| Compound | Mechanism of Action | Target | Cell Line(s) | Effect on Cell Viability (IC50) | Effect on STAT5 Phosphorylation |
| This compound | Pan-HDAC Inhibitor | HDACs | HH, BT474, HCT116, SW-982, SW-1353, CaOv3 | 1.8 nM, 2.6 nM, 7.1 nM, 100 nM, 20 nM, 15 nM, respectively[1][2][3] | Abrogates STAT5 tyrosine phosphorylation at ≥20 nmol/L in MV4-11 cells[4] |
| Pimozide | Dopamine Receptor Antagonist | Indirectly inhibits STAT5 | Ba/f3 FLT3 ITD, MV411, U-87MG, Daoy, GBM 28, U-251MG | 3-5 µM, 12-16 µM[5][6] | Dose-dependent loss of activating STAT5 tyrosine phosphorylation[7][8] |
| AC-4-130 | Direct STAT5 Inhibitor | STAT5 SH2 domain | MV4-11, MOLM-13 | Dose-dependent increase in apoptosis at 0.1-100 µM[2][9] | Reduces pY-STAT5 levels in cytoplasm and nucleus[2][10] |
| JPX-0700 | Dual STAT3/5 Degrader | STAT3/STAT5 | Various blood cancer cell lines | IC50 range: 0.29–2.59 µM[11] | Induces degradation of phospho-STAT5 and total STAT5[11] |
| JPX-0750 | Dual STAT3/5 Degrader | STAT3/STAT5 | Various blood cancer cell lines | IC50 range: 0.47–2.83 µM; 80-200 nM in some AML/TPLL cell lines[11][12] | Induces degradation of phospho-STAT5 and total STAT5[11][12] |
| Tofacitinib | JAK Inhibitor | JAK1/JAK3 > JAK2 | THP-1, RA patient PBMCs | Not specified for pSTAT5 | Inhibits cytokine-induced STAT5 phosphorylation; effect varies by cell type (10-73% inhibition)[13][14][15][16][17] |
| Baricitinib | JAK Inhibitor | JAK1/JAK2 | THP-1 | Not specified for pSTAT5 | Prevents GM-CSF-induced JAK2/STAT5 phosphorylation[16] |
| Upadacitinib | JAK Inhibitor | JAK1 | ATL cell lines | Not specified for pSTAT5 | Inhibits IL-7-induced STAT5 phosphorylation in a concentration-dependent manner[4][18][19] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the JAK-STAT signaling pathway, the mechanism of action of this compound, and a comparison with alternative STAT5 modulators.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot for Phospho-STAT5 Detection
This protocol outlines the general steps for detecting phosphorylated STAT5 in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (e.g., anti-pSTAT5 Tyr694) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody for total STAT5.
-
Homogeneous Time Resolved Fluorescence (HTRF) Assay for Phospho-STAT5
This protocol describes a high-throughput method for quantifying STAT5 phosphorylation.
-
Cell Plating and Treatment:
-
Seed cells in a 96- or 384-well plate and culture overnight.
-
Treat cells with this compound or other compounds at various concentrations for the desired time.
-
Stimulate cells with a cytokine (e.g., IL-2) to induce STAT5 phosphorylation, if necessary.
-
-
Cell Lysis:
-
Add the HTRF lysis buffer directly to the wells and incubate at room temperature with shaking.
-
-
Detection:
-
Transfer the lysate to a white detection plate.
-
Add the HTRF detection reagents, which include a europium cryptate-labeled anti-STAT5 antibody and a d2-labeled anti-phospho-STAT5 antibody.
-
Incubate at room temperature to allow for antibody binding.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
The ratio of the two signals is proportional to the amount of phosphorylated STAT5.
-
Flow Cytometry for Intracellular Phospho-STAT5 Staining
This protocol allows for the analysis of STAT5 phosphorylation at the single-cell level.
-
Cell Stimulation and Treatment:
-
Treat cell suspensions with the compounds of interest.
-
Stimulate with a cytokine to induce STAT5 phosphorylation.
-
-
Fixation:
-
Fix the cells with a formaldehyde-based fixation buffer to preserve the phosphorylation state.
-
-
Permeabilization:
-
Permeabilize the cells with methanol or a detergent-based permeabilization buffer to allow antibody entry.
-
-
Staining:
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5.
-
Co-staining with antibodies against cell surface markers can be performed to identify specific cell populations.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the percentage of phospho-STAT5 positive cells and the median fluorescence intensity.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for assessing the impact of a compound on STAT5 phosphorylation and the logical relationship between the different classes of inhibitors.
References
- 1. This compound | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The HDACi this compound Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The STAT5 Inhibitor Pimozide Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. altasciences.com [altasciences.com]
- 8. The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JAK inhibitors impair GM-CSF-mediated signaling in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 19. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Panobinostat: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Panobinostat, a cytotoxic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance.
Immediate Safety Precautions
This compound is a hazardous drug and should be handled with appropriate personal protective equipment (PPE).[1][2][3][4][5][6][7] Before beginning any disposal procedure, ensure you are wearing:
-
Two pairs of chemotherapy-tested gloves[1]
-
A disposable, impermeable gown[4]
-
A respirator if there is a risk of aerosolization[9]
Waste Categorization: Trace vs. Bulk Contamination
Proper segregation of this compound waste is the first and most critical step.[10][11][12] The classification depends on the amount of active pharmaceutical ingredient (API) present.
| Waste Category | Description | Disposal Container |
| Trace Waste | Items contaminated with less than 3% of the original drug volume by weight.[10][11][12] This includes "RCRA empty" containers. Examples: empty vials, used IV bags and tubing, contaminated gloves, gowns, bench paper, and other disposable materials.[10][11] | Yellow puncture-resistant containers labeled "Trace Chemotherapy Waste" or "Chemotherapeutic Waste".[10][12][13][14] |
| Bulk Waste | Items containing more than 3% of the original drug volume by weight.[12] This includes unused or partially used vials of this compound, grossly contaminated PPE, and materials used to clean up spills.[11][12] | Black puncture-resistant containers labeled "Hazardous Waste," "Bulk Chemotherapy Waste," or as required by local regulations.[10][12] |
Step-by-Step Disposal Procedures
3.1. Unused or Expired this compound (Bulk Waste):
-
Do not dispose of this compound down the drain or in the regular trash.[14]
-
Unused or expired this compound must be disposed of as hazardous chemical waste.[6][13]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company for pickup and incineration.[6][8]
-
Place the original container with the unused product into a designated black hazardous waste container.[12]
-
Label the container clearly as "Hazardous Waste: this compound".
3.2. Empty Vials, Syringes, and Containers (Trace Waste):
-
To be considered "trace" waste, containers must be "RCRA empty," meaning they hold no more than 3% of their original capacity by weight.[12]
-
Place empty vials and other containers directly into a yellow trace chemotherapy waste container.[10][13]
-
Do not attempt to wash or reuse the containers.
3.3. Contaminated Sharps (Trace or Bulk):
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated chemotherapy sharps container.[12][13][15]
-
These containers are typically yellow or are specifically labeled for chemotherapy sharps.[12][13]
-
Do not recap, bend, or break needles.[16]
-
Once the sharps container is full, it should be sealed and placed in a yellow bag for incineration.[13]
3.4. Contaminated Personal Protective Equipment (PPE) and Labware (Trace Waste):
-
Place used gowns, gloves, bench paper, and other disposable items contaminated with trace amounts of this compound into a yellow chemotherapy waste bag or container.[10][13]
-
For "soft" waste like gloves and gowns, a thick, tear-resistant yellow plastic bag may be used.[11][12]
-
Seal the bag or container when it is three-quarters full.
3.5. Spill Cleanup Materials (Bulk Waste):
-
Materials used to clean up a this compound spill are considered bulk hazardous waste.[12]
-
Place all spill cleanup materials, including saturated absorbent pads and contaminated PPE, into a black hazardous waste container.[12]
-
Contact your EHS department for guidance on spill cleanup and disposal.
Experimental Protocols Cited
The disposal procedures outlined above are based on general guidelines for cytotoxic and chemotherapy waste management from various health and safety organizations.[10][11][12][13][14][15] Specific protocols for handling and disposal are typically developed by individual institutions in accordance with local, state, and federal regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for segregating this compound waste.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. echemi.com [echemi.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. This compound(LBH589)|404950-80-7|MSDS [dcchemicals.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 12. medprodisposal.com [medprodisposal.com]
- 13. hsrm.umn.edu [hsrm.umn.edu]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. danielshealth.ca [danielshealth.ca]
- 16. safety.duke.edu [safety.duke.edu]
Personal protective equipment for handling Panobinostat
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Panobinostat is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance with multiple health risks.[1][2][3][4] Adherence to strict safety protocols is mandatory to prevent exposure.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed[1][2][3][4] |
| Acute Toxicity (Inhalation) | Category 3 | Toxic if inhaled[1][2][3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[1][2][3] |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child[1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure[1][2][3] |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with this compound, the following personal protective equipment is required:
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves are mandatory.[1] If there is a potential for leaking or splashing, double gloving is required.[5]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat.[1] For tasks with a potential for splashing, a cuffed gown that is resistant to permeability by hazardous drugs is necessary.[5]
-
Respiratory Protection: Use a suitable respirator. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
Operational Handling and Storage
Proper operational procedures are critical to minimize exposure and ensure the integrity of the compound.
Engineering Controls:
-
Work in a well-ventilated area.[1][2][3][6] The use of a chemical fume hood is recommended.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]
Safe Handling Practices:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3][6]
-
Caregivers handling this compound capsules should wear latex gloves and wash their hands after handling.[7]
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[3][6]
-
For maintaining product quality, it is recommended to keep this compound refrigerated.[3]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is crucial.
Accidental Release:
-
Ensure adequate ventilation and evacuate unnecessary personnel to a safe area.[1]
-
Wear appropriate personal protective equipment, including a respirator.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1][6]
-
Contain the spill and collect the material. Place it in a suitable, closed container for disposal.[6]
-
Avoid allowing the chemical to enter drains or water courses.[1][6]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][6]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor/physician.[3][6]
-
Ingestion: If swallowed, immediately call a poison center or doctor/physician. Rinse mouth. Do NOT induce vomiting.[3][6]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential exposure.
-
Dispose of contents and containers to an approved waste disposal plant.[3]
-
Do not flush unused medicine down the toilet or drain unless specifically instructed to do so.[7]
-
If a take-back program is not available, mix the medicine with an unappealing substance such as dirt or cat litter, place the mixture in a sealed plastic bag, and throw it away in the trash.[8]
-
Contaminated gloves and other disposable PPE should be placed in a designated hazardous waste container.[5]
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C21H23N3O2 | CID 6918837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. safety.duke.edu [safety.duke.edu]
- 6. echemi.com [echemi.com]
- 7. dam.upmc.com [dam.upmc.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
